Product packaging for Riodipine(Cat. No.:CAS No. 71653-63-9)

Riodipine

カタログ番号: B1680644
CAS番号: 71653-63-9
分子量: 367.3 g/mol
InChIキー: AZVFIZVKGSPGPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Riodipine (CAS Number: 71653-63-9) is a dihydropyridine-based compound functioning as a calcium channel blocker (CCB) . Its primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels, which modulates calcium ion influx into cells and leads to vascular smooth muscle relaxation . This mechanism underpins its research value in studying cardiovascular physiology, particularly for investigating hypertension and angina . As a research chemical, this compound serves as a valuable tool for exploring calcium signaling pathways, which are critical not only in cardiovascular tissues but also in neuronal signaling, endocrine secretion, and pain mediation . The molecular formula of this compound is C18H19F2NO5, and it has a molecular weight of 367.34 g/mol . Its chemical structure includes a difluoromethoxy group, a feature known in medicinal chemistry to influence the lipophilicity and metabolic stability of bioactive molecules . In vitro studies have demonstrated that derivatives of this compound exhibit significant calcium channel blocking and calcium overload preventing activities, making it a compound of interest for designing new chemical entities in preclinical research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19F2NO5 B1680644 Riodipine CAS No. 71653-63-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO5/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVFIZVKGSPGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2OC(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046148
Record name Riodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71653-63-9
Record name Riodipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71653-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Riodipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12VDB26LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Riodipine's Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth experimental data specifically for Riodipine's interaction with L-type calcium channels is limited. This guide provides a comprehensive overview of the well-established mechanism of action for dihydropyridine (B1217469) (DHP) L-type calcium channel blockers, a class to which this compound belongs. Where available, specific data for this compound is presented. For broader quantitative context, data from other well-characterized dihydropyridines is included for comparative purposes.

Executive Summary

This compound is a dihydropyridine (DHP) derivative that functions as a selective blocker of L-type voltage-gated calcium channels (L-VGCCs).[1] Like other members of this class, its primary mechanism of action involves binding to the α1 subunit of the L-type calcium channel, leading to a conformational change that inhibits the influx of calcium ions into the cell. This action is state-dependent, with a higher affinity for the open and inactivated states of the channel, resulting in voltage- and use-dependent blockade. The reduction in intracellular calcium in vascular smooth muscle cells leads to vasodilation and a decrease in blood pressure. This technical guide outlines the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for characterization, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to L-type Calcium Channels and Dihydropyridines

L-type voltage-gated calcium channels are heteromultimeric protein complexes crucial for regulating intracellular calcium concentration in response to membrane depolarization.[2] They are prominently expressed in cardiac muscle, smooth muscle, and neurons, where they play a key role in processes such as excitation-contraction coupling, hormone secretion, and gene expression.[3][4] The L-type calcium channel is composed of several subunits, with the α1 subunit forming the central ion-conducting pore and containing the binding sites for calcium channel blockers.[3]

Dihydropyridines are a class of organic molecules that are potent and selective blockers of L-type calcium channels. They bind to a specific receptor site on the α1 subunit, allosterically modulating the channel's function rather than physically occluding the pore. This interaction is highly dependent on the conformational state of the channel.

Core Mechanism of Action of this compound

As a dihydropyridine, this compound's mechanism of action is centered on its interaction with the L-type calcium channel, which can be broken down into the following key aspects:

Binding Site on the α1 Subunit

This compound, like other dihydropyridines, binds to a high-affinity site on the α1 subunit of the L-type calcium channel. This binding site is located at the interface between domains III and IV of the α1 subunit, specifically involving amino acid residues in the S5 and S6 transmembrane segments.

State-Dependent Binding

A hallmark of the dihydropyridine class is their state-dependent binding. They exhibit a significantly higher affinity for the open and inactivated states of the L-type calcium channel compared to the resting (closed) state. This means that this compound is more effective at blocking channels in cells that are actively being depolarized. This property contributes to the voltage- and use-dependence of the block.

  • Voltage-Dependence: The inhibitory effect of dihydropyridines is more pronounced at more depolarized membrane potentials, where the proportion of channels in the open and inactivated states is higher.

  • Use-Dependence (Frequency-Dependence): The degree of block increases with repetitive stimulation (i.e., a higher frequency of channel opening and closing).

Allosteric Modulation of Channel Gating

Upon binding, this compound does not physically block the pore of the L-type calcium channel. Instead, it acts as an allosteric modulator, inducing a conformational change in the channel protein. This conformational change stabilizes the channel in a non-conducting state, likely a modified inactivated state, thereby reducing the probability of the channel opening in response to depolarization. This leads to a decrease in the influx of calcium ions into the cell. In vascular smooth muscle, this reduction in intracellular calcium results in relaxation and vasodilation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide a comparison with other well-characterized dihydropyridine L-type calcium channel blockers.

Table 1: Inhibitory Potency of this compound on L-type Calcium Channels

CompoundPreparationAssayParameterValueReference
This compoundIsolated rat aortic ringInhibition of Ca2+-induced contractionEC500.2 nM

Table 2: Comparative Inhibitory Potency and Binding Affinity of Dihydropyridines

CompoundPreparationAssayParameterValueReference
NifedipineHuman small arteriesInhibition of K+-induced contractionpIC50 (-log IC50 M)7.78
AmlodipineHuman small arteriesInhibition of K+-induced contractionpIC50 (-log IC50 M)6.64
NimodipineRat brain membranesRadioligand binding ([3H]nimodipine)Kd1.11 nM
IsradipineRat vena cava smooth muscle cellsRadioligand binding ([3H]isradipine)IC5015.1 nM
CilnidipineRat aortic A7r5 cellsPatch-clamp (Ba2+ currents)IC5010 nM (after 10 min)

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of L-type calcium channel blockers like this compound.

Patch-Clamp Electrophysiology (Whole-Cell Configuration)

This protocol allows for the direct measurement of ion currents through L-type calcium channels in a single cell, providing detailed information on the effects of a compound on channel gating kinetics.

Objective: To determine the effect of this compound on the amplitude and kinetics of L-type calcium channel currents.

Materials:

  • Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the human CaV1.2 channel) or primary cells (e.g., vascular smooth muscle cells).

  • External solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (e.g., in DMSO).

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve a sub-confluent density.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to establish the whole-cell recording configuration.

  • Voltage Clamp: Hold the cell at a holding potential of -80 mV to ensure channels are in the resting state.

  • Current Elicitation: Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds). Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

  • Baseline Recording: Record stable baseline currents for several minutes.

  • Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in current amplitude and kinetics in the presence of this compound until a steady-state block is achieved.

  • Data Analysis: Analyze the data to determine the percentage of current inhibition, and to study the effects on activation, inactivation, and deactivation kinetics. Construct dose-response curves to calculate the IC50 value.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for the dihydropyridine receptor on the L-type calcium channel.

Objective: To determine the binding affinity of this compound for the dihydropyridine binding site.

Materials:

  • Membrane preparation from a tissue or cell line rich in L-type calcium channels (e.g., rat brain cortex, skeletal muscle T-tubules).

  • Radiolabeled dihydropyridine (e.g., [+]-[³H]PN200-110 or [³H]nitrendipine).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled dihydropyridine, and varying concentrations of unlabeled this compound (or a reference compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled reference ligand). Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Imaging Assay

This cell-based assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To assess the functional inhibitory effect of this compound on L-type calcium channel-mediated calcium influx.

Materials:

  • Cells expressing L-type calcium channels.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS).

  • High potassium solution (to depolarize the cells and open L-type calcium channels).

  • This compound stock solution.

  • Fluorescence plate reader or fluorescence microscope with imaging capabilities.

Protocol:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in physiological salt solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with physiological salt solution to remove excess extracellular dye.

  • Compound Incubation: Incubate the cells with various concentrations of this compound for a defined period.

  • Measurement of Calcium Influx: Use a fluorescence plate reader or microscope to measure the baseline fluorescence. Then, add a high potassium solution to depolarize the cells and activate the L-type calcium channels. Record the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Compare the fluorescence change in this compound-treated cells to that in untreated control cells. Calculate the percentage of inhibition of the calcium influx for each this compound concentration and determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used for its characterization.

Riodipine_Signaling_Pathway L_type_Ca_Channel L-type Ca2+ Channel (α1 subunit) Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Vasodilation Vasodilation Depolarization Depolarization Depolarization->L_type_Ca_Channel Opens This compound This compound This compound->L_type_Ca_Channel Binds and Inhibits Intracellular_Ca ↑ Intracellular [Ca2+] Ca_influx->Intracellular_Ca Vasoconstriction Smooth Muscle Contraction Intracellular_Ca->Vasoconstriction

Caption: Signaling pathway of L-type calcium channel inhibition by this compound.

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation Start->Cell_Prep Pipette_Prep Pipette Fabrication Start->Pipette_Prep Seal Giga-seal Formation Cell_Prep->Seal Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Drug_App Apply this compound Baseline->Drug_App Record_Effect Record Drug Effect Drug_App->Record_Effect Analysis Data Analysis (IC50, Kinetics) Record_Effect->Analysis End End Analysis->End

Caption: Experimental workflow for patch-clamp electrophysiology.

State_Dependent_Binding cluster_channel_states L-type Calcium Channel States Resting Resting (Closed) Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound This compound This compound->Resting Low Affinity Binding This compound->Open High Affinity Binding This compound->Inactivated High Affinity Binding

Caption: Logical relationship of this compound's state-dependent binding.

Conclusion

This compound is a dihydropyridine L-type calcium channel blocker that exerts its therapeutic effect through a well-defined mechanism of action. By binding to the α1 subunit of the L-type calcium channel in a state-dependent manner, it allosterically modulates channel gating, leading to a reduction in calcium influx. This results in vasodilation and a lowering of blood pressure. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound and other dihydropyridine derivatives, enabling a thorough understanding of their pharmacological properties for research and drug development purposes. Further studies are warranted to elucidate the specific binding kinetics and quantitative effects of this compound on L-type calcium channel gating in various tissues.

References

Pharmacological Profile of Riodipine: A Dihydropyridine Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Riodipine is a dihydropyridine (B1217469) calcium channel blocker, a class of drugs widely utilized in the management of cardiovascular diseases such as hypertension. As a member of the dihydropyridine family, this compound is anticipated to exhibit potent vasodilatory effects through the blockade of L-type calcium channels in vascular smooth muscle, leading to a reduction in peripheral resistance and blood pressure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, drawing upon available data for the compound and its structural analogs. The document details its mechanism of action, potency, selectivity, and pharmacokinetic properties, alongside standardized experimental protocols for its characterization. While specific quantitative data for this compound is limited in publicly available literature, this guide establishes a robust framework for its preclinical and clinical evaluation based on the well-understood properties of the dihydropyridine class.

Introduction to this compound and Dihydropyridines

This compound is a 1,4-dihydropyridine (B1200194) derivative, a chemical class renowned for its potent calcium channel antagonistic activity.[1] Dihydropyridines selectively bind to and block L-type voltage-gated calcium channels, which are crucial for the regulation of vascular smooth muscle tone and cardiac function.[2] By inhibiting the influx of extracellular calcium into smooth muscle cells, these agents induce vasodilation, leading to a decrease in systemic blood pressure.[3] This class of drugs is a cornerstone in the treatment of hypertension and angina.[2]

Mechanism of Action

The primary mechanism of action of this compound, as a dihydropyridine, involves the blockade of L-type calcium channels (CaV1.2) in the plasma membrane of vascular smooth muscle cells. This action is voltage-dependent, with a higher affinity for channels in the depolarized or inactivated state.[4] The binding of this compound to the α1 subunit of the channel allosterically modulates its function, preventing the influx of calcium ions that is necessary for the initiation of muscle contraction. This leads to arterial vasodilation and a subsequent reduction in blood pressure.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Calcium Channel (Depolarized/Inactivated State) This compound->L_type_Ca_Channel Binds to and blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Influx->MLCK_activation Leads to reduced Contraction Muscle Contraction MLCK_activation->Contraction Results in decreased Vasodilation Vasodilation Contraction->Vasodilation Leads to Extracellular Extracellular Space Extracellular->Ca_Influx Ca²⁺ source

Figure 1: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Pharmacological Data

While specific binding affinity (Ki) and potency (IC50/EC50) values for this compound are not extensively reported in the public domain, a study on novel derivatives provides valuable insight. One such derivative, compound 7e, demonstrated a potent calcium channel inhibiting activity with an EC50 of 0.2 nM in an isolated rat aortic ring model. This suggests that this compound itself is likely a highly potent calcium channel blocker. For context, the potencies of other clinically used dihydropyridines are presented in the table below.

CompoundPreparationPotency (IC50/EC50)Reference
This compound Derivative (7e) Isolated Rat Aortic RingEC50: 0.2 nM
AmlodipineDepolarized Rat AortaIC50: 1.9 nM
Felodipine (B1672334)Spontaneously Hypertensive Rats (in vivo)ED25 (i.v.): Potent
NifedipineRat Tail ArteryIC50: High nM range

Table 1: Potency of this compound Derivative and Other Dihydropyridines

Selectivity Profile

Dihydropyridines are known for their vascular selectivity, exhibiting a greater affinity for calcium channels in smooth muscle compared to cardiac muscle. This selectivity is a key determinant of their therapeutic window, minimizing cardiodepressant effects at therapeutic doses. While the specific vascular-to-cardiac selectivity ratio for this compound has not been published, it is anticipated to align with other second-generation dihydropyridines, which generally show high vascular selectivity. Dihydropyridines primarily target L-type calcium channels, with less activity on other subtypes like T-type or N-type channels, although some newer agents show mixed L/T or L/N channel blockade.

Pharmacokinetic Profile

The metabolic fate of this compound has been investigated in humans, rats, and dogs. Following oral administration, approximately 50% of the dose is excreted in the urine, primarily within the first 24 hours. A portion of the drug is excreted more slowly, particularly in humans. The principal routes of biotransformation involve the oxidative aromatization of the dihydropyridine ring, followed by ester hydrolysis, O-dealkylation, and hydroxylation. Unchanged this compound accounts for less than 0.5% of the renally excreted dose in humans. The plasma protein binding of this compound is high, exceeding 90%.

ParameterHumanRatDog
Urinary Excretion (24h) ~50% of dose~50% of dose~50% of dose
Unchanged Drug in Urine <0.5%--
Plasma Protein Binding >90%>90%>90%

Table 2: Comparative Pharmacokinetic Parameters of this compound

Experimental Protocols

Radioligand Binding Assay for Calcium Channel Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for L-type calcium channels using a radiolabeled dihydropyridine, such as [³H]nitrendipine.

start Start prepare_membranes Prepare tissue/cell membranes (e.g., rat cortical membranes) start->prepare_membranes incubate Incubate membranes with [³H]nitrendipine and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity on filters using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) or cells expressing L-type calcium channels in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) and a range of concentrations of this compound.

  • Incubation: Incubate the mixture at a specified temperature and duration to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Assessment of Calcium Channel Blockade

This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of this compound on L-type calcium currents in isolated cells.

start Start prepare_cells Prepare isolated cells (e.g., ventricular myocytes) start->prepare_cells patch_clamp Establish whole-cell patch-clamp configuration prepare_cells->patch_clamp record_baseline Record baseline L-type calcium currents patch_clamp->record_baseline apply_this compound Apply this compound at varying concentrations record_baseline->apply_this compound record_drug_effect Record calcium currents in the presence of this compound apply_this compound->record_drug_effect analyze Analyze current inhibition to determine IC50 record_drug_effect->analyze end End analyze->end

Figure 3: Workflow for an electrophysiology experiment.

Methodology:

  • Cell Preparation: Isolate single cells, such as ventricular myocytes or vascular smooth muscle cells, that endogenously express L-type calcium channels.

  • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell membrane at a holding potential that allows for the activation of L-type calcium channels upon depolarization. Apply a series of depolarizing voltage steps to elicit calcium currents.

  • Drug Application: After recording stable baseline currents, perfuse the cell with solutions containing increasing concentrations of this compound.

  • Data Acquisition: Record the calcium currents in the presence of each concentration of this compound.

  • Data Analysis: Measure the peak current amplitude at each concentration and plot the percentage of inhibition against the drug concentration to determine the IC50 value.

In Vivo Antihypertensive Efficacy

Clinical Development and Therapeutic Potential

There is limited publicly available information regarding the clinical development of this compound. Clinical trials for dihydropyridines typically follow a phased approach:

  • Phase I: Evaluates safety, tolerability, and pharmacokinetics in healthy volunteers.

  • Phase II: Assesses efficacy and dose-ranging in patients with the target condition (e.g., hypertension).

  • Phase III: Confirms efficacy and safety in a larger patient population, often comparing the new drug to existing treatments.

  • Phase IV: Post-marketing studies to monitor long-term safety and efficacy.

Given the well-established efficacy and safety profile of the dihydropyridine class, this compound, if developed, would likely be positioned for the treatment of hypertension and potentially other cardiovascular conditions. Key considerations in its clinical development would include its duration of action, side-effect profile (e.g., peripheral edema, headache, flushing), and potential for drug-drug interactions.

Conclusion

This compound is a dihydropyridine calcium channel blocker with the potential for potent antihypertensive activity. Based on the pharmacological profile of its structural analogs and the well-characterized mechanism of action of its drug class, this compound is expected to be a highly effective vasodilator. While specific quantitative data on its potency and selectivity are not widely available, the provided experimental protocols offer a clear path for its comprehensive preclinical characterization. Further in vivo and clinical studies would be necessary to fully elucidate its therapeutic potential and safety profile for the management of cardiovascular diseases.

References

Riodipine's Molecular Targets and Binding Sites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riodipine is a dihydropyridine (B1217469) derivative that acts as a calcium channel blocker, primarily targeting L-type calcium channels. This document provides a comprehensive overview of the molecular interactions of this compound, including its known targets, binding characteristics, and the downstream signaling pathways it modulates. While specific binding affinity data for this compound remains limited in publicly accessible literature, this guide synthesizes available information, including data on close structural analogs, to provide a detailed understanding of its mechanism of action. This paper also outlines relevant experimental protocols for studying dihydropyridine calcium channel blockers and presents visual representations of key pathways and workflows to facilitate comprehension.

Introduction

This compound is a member of the 1,4-dihydropyridine (B1200194) (DHP) class of calcium channel blockers, which are widely used in the management of cardiovascular diseases such as hypertension and angina. The therapeutic effects of DHPs are primarily mediated by their ability to inhibit the influx of extracellular calcium ions (Ca2+) into smooth muscle cells and cardiomyocytes through voltage-gated L-type calcium channels. This inhibition leads to vasodilation and a reduction in cardiac contractility. This guide delves into the specific molecular targets of this compound, the nature of its binding sites, and the consequential impact on cellular signaling.

Molecular Targets of this compound

The principal molecular target of this compound is the voltage-gated L-type calcium channel (LTCC) . These channels are heteromultimeric protein complexes composed of a central pore-forming α1 subunit and auxiliary α2δ, β, and γ subunits. The α1 subunit is the primary binding site for dihydropyridines.

While the primary target is the LTCC, some studies on dihydropyridine analogs suggest potential activity in preventing calcium overload in neuronal cells, hinting at possible neuroprotective applications.

Binding Sites and Molecular Interactions

The binding site for dihydropyridines, including this compound, is located on the α1 subunit of the L-type calcium channel. Extensive research on other DHPs has identified key regions within the α1 subunit that are critical for binding. These include the transmembrane segments IIIS5, IIIS6, and IVS6 . The binding is allosteric, meaning this compound does not directly occlude the channel pore but rather binds to a site distinct from the ion conduction pathway, inducing a conformational change that inhibits channel opening.

The precise amino acid residues that form the binding pocket for this compound have not been definitively identified. However, studies on other dihydropyridines suggest that interactions with specific residues in these transmembrane domains are crucial for high-affinity binding.

Quantitative Binding and Functional Data

CompoundAssay TypeSystemParameterValue
This compound Analog (7e) Functional InhibitionIsolated Rat Aortic RingEC500.2 nM
This compound Analog (4a) Calcium Overload PreventionSH-SY5Y Neuroblastoma CellsIC5039 µM

Table 1: Quantitative data for this compound analogs.

The EC50 value of 0.2 nM for a close analog of this compound in a functional assay highlights the potent inhibitory effect on L-type calcium channels in vascular smooth muscle. The higher IC50 value for another analog in a neuroblastoma cell line suggests that the neuroprotective effects, if any, may occur at higher concentrations.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the calcium signaling cascade. By blocking L-type calcium channels, this compound directly reduces the influx of Ca2+ into cells.

This compound This compound LTCC L-type Calcium Channel (α1 subunit) This compound->LTCC Binds and inhibits Ca_influx Ca²⁺ Influx LTCC->Ca_influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca MLCK Myosin Light Chain Kinase (MLCK) Intracellular_Ca->MLCK Inhibits activation Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Vasodilation Vasodilation Contraction->Vasodilation Reduced

Figure 1. Primary signaling pathway of this compound in vascular smooth muscle cells.

Beyond its primary mechanism, the neuroprotective effects observed with some dihydropyridines suggest the modulation of other signaling pathways. For instance, the prevention of calcium overload could indirectly affect pathways sensitive to calcium dysregulation, such as those involved in apoptosis and excitotoxicity.

Experimental Protocols

The following are generalized protocols that can be adapted for the detailed characterization of this compound's interaction with its molecular targets.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for the L-type calcium channel.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat heart or brain) Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]nitrendipine) Radioligand->Incubation Riodipine_Sol This compound Solutions (serial dilutions) Riodipine_Sol->Incubation Filtration Rapid Filtration (to separate bound from free) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioligand) Filtration->Scintillation IC50_Calc Calculate IC₅₀ Scintillation->IC50_Calc Ki_Calc Calculate Ki (using Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Figure 2. Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in L-type calcium channels (e.g., rat cerebral cortex or heart) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) and varying concentrations of unlabeled this compound.

  • Incubation: Allow the reaction to reach equilibrium at a defined temperature (e.g., 25°C).

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay (Isolated Tissue Bath)

This assay measures the functional effect of this compound on smooth muscle contraction.

Methodology:

  • Tissue Preparation: Isolate rat aortic rings and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction: Induce contraction of the aortic rings with a depolarizing agent (e.g., high potassium solution).

  • Drug Application: Add cumulative concentrations of this compound to the organ bath and record the relaxation of the aortic rings.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 value.

Conclusion

This compound is a potent dihydropyridine calcium channel blocker that exerts its therapeutic effects through the inhibition of L-type calcium channels. While specific binding data for this compound itself is limited, evidence from its analogs suggests a high affinity for the dihydropyridine binding site on the α1 subunit of the channel. The primary downstream effect is a reduction in intracellular calcium levels, leading to vasodilation. Further research is warranted to fully elucidate the specific molecular interactions of this compound with its binding site and to explore any potential secondary signaling pathways, particularly in the context of neuroprotection. The experimental protocols outlined in this guide provide a framework for such future investigations.

In Vitro Characterization of Riodipine's Calcium Channel Blocking Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro pharmacological data for Riodipine is limited. This guide provides a comprehensive overview of the established in vitro methodologies for characterizing dihydropyridine (B1217469) (DHP) calcium channel blockers, utilizing data for a potent this compound derivative and the well-characterized DHP, amlodipine, as a representative example to illustrate the experimental protocols and expected quantitative outcomes.

Introduction

This compound is a dihydropyridine derivative that functions as a calcium channel blocker. This class of compounds is pivotal in cardiovascular therapeutics, primarily through their ability to inhibit L-type voltage-gated calcium channels (L-VGCCs). This inhibition reduces the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and a subsequent decrease in blood pressure. This technical guide outlines the key in vitro assays and methodologies used to characterize the calcium channel blocking activity of this compound and similar dihydropyridine compounds.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound, like other dihydropyridines, exhibits a state-dependent binding to the α1 subunit of the L-type calcium channel. The binding affinity is highest for the inactivated state of the channel, which is more prevalent at depolarized membrane potentials. This voltage-dependent interaction stabilizes the channel in a non-conducting conformation, thereby reducing the probability of channel opening upon membrane depolarization. The subsequent decrease in intracellular calcium concentration in vascular smooth muscle cells is the primary mechanism for vasodilation.

Downstream Signaling: Inhibition of Calcineurin-NFAT Pathway

In cardiac myocytes, the influx of calcium through L-type calcium channels is a critical step in the activation of the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2][3][4][5] Elevated intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its translocation into the nucleus. Nuclear NFAT acts as a transcription factor, upregulating genes associated with pathological cardiac hypertrophy. By blocking calcium entry, this compound can attenuate the activation of this pathway, a key therapeutic target in preventing maladaptive cardiac remodeling.

cluster_membrane Cell Membrane This compound This compound ltcc L-type Ca²⁺ Channel (Inactivated State) This compound->ltcc Binds to α1 subunit ltcc->ca_int Influx Blocked ca_cytosol ↓ Intracellular [Ca²⁺] calcineurin Calcineurin ca_cytosol->calcineurin Reduced Activation nfat_p NFAT-P nfat NFAT nfat_nuc NFAT nfat->nfat_nuc Reduced Translocation gene Hypertrophic Gene Expression nfat_nuc->gene start Start prep Membrane Preparation start->prep incubate Incubation with [³H]nitrendipine & this compound prep->incubate filter Vacuum Filtration incubate->filter wash Filter Washing filter->wash count Scintillation Counting wash->count analyze Scatchard Analysis (Kd, Bmax) count->analyze end End analyze->end start Start cell_prep Cell Preparation start->cell_prep seal Giga-ohm Seal Formation cell_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Ca²⁺ Currents whole_cell->baseline drug_app Apply this compound baseline->drug_app record Record Inhibited Ca²⁺ Currents drug_app->record analysis Dose-Response Analysis (IC₅₀) record->analysis end End analysis->end start Start plate_cells Plate Cells start->plate_cells load_dye Load with Fluo-4 AM plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells add_drug Add this compound wash_cells->add_drug read_baseline Read Baseline Fluorescence add_drug->read_baseline add_kcl Add Depolarizing KCl Solution read_baseline->add_kcl read_signal Read Fluorescence Signal add_kcl->read_signal analyze Dose-Response Analysis (IC₅₀) read_signal->analyze end End analyze->end

References

Riodipine: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Riodipine (also known as Ryodipine and by the developmental code PP-1466) is a dihydropyridine (B1217469) derivative identified as a potent calcium channel blocker.[1] Early research into this molecule highlighted its potential as both an antihypertensive and anticonvulsant agent. This technical guide provides a comprehensive overview of the discovery and development history of this compound, synthesizing the available preclinical and pharmacokinetic data. Due to the limited publicly available information, this document also highlights the significant gaps in its development timeline, particularly the absence of clinical trial data, suggesting an early discontinuation of its development.

Introduction

This compound, chemically designated as 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1,4-dihydropyridine, is a member of the dihydropyridine class of L-type calcium channel blockers.[2] This class of drugs has been pivotal in the management of cardiovascular diseases, particularly hypertension.[3] The initial scientific interest in this compound stemmed from its potential to offer therapeutic benefits in hypertension and epilepsy. This guide will detail the available scientific knowledge on this compound, from its synthesis to its early pharmacological evaluation.

Discovery and Synthesis

This compound was first described as a novel and effective antihypertensive agent in the scientific literature.[2] A method for its synthesis was developed, which also involved the isolation and identification of side products to ensure the purity of the final compound.[2] The structural identity and purity of this compound were established using various analytical techniques.

Experimental Protocols:

While the specific, detailed experimental protocol for the synthesis of this compound is not fully available in the public domain, the published research indicates the use of the following standard analytical methods for its characterization:

  • Thin Layer Chromatography (TLC): Used for monitoring the progress of the reaction and assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Employed for the quantitative analysis of this compound and its related substances.

  • Infrared Spectroscopy (IRS): Utilized to identify the functional groups present in the molecule.

  • Ultraviolet Spectroscopy (UVS): Used to determine the chromophoric system of the dihydropyridine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of this compound.

Mechanism of Action

As a dihydropyridine derivative, this compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels. These channels are crucial for the influx of extracellular calcium into smooth muscle cells of the vasculature and into cardiomyocytes. By inhibiting this influx, this compound induces vasodilation, leading to a reduction in peripheral resistance and consequently, a lowering of blood pressure.

Signaling Pathway

The following diagram illustrates the general mechanism of action for dihydropyridine calcium channel blockers like this compound.

G General Signaling Pathway of Dihydropyridine Calcium Channel Blockers cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca2+_ext->L_type_channel Influx Ca2+_int Ca²⁺ L_type_channel->Ca2+_int Calmodulin Calmodulin Ca2+_int->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Vasodilation Vasodilation This compound This compound This compound->L_type_channel Blocks This compound->Vasodilation

Caption: General mechanism of this compound as a dihydropyridine calcium channel blocker.

Preclinical Studies

Antihypertensive Activity
Anticonvulsant Activity

This compound demonstrated anticonvulsant properties in preclinical models. A study in mice using the maximal electroshock seizure test showed that this compound had a synergistic potentiation effect when combined with other antiepileptic drugs.

Experimental Protocols:

  • Maximal Electroshock Seizure (MES) Test in Mice: This is a standard preclinical model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce seizures. The endpoint is typically the abolition of the tonic hindlimb extension phase of the seizure.

Quantitative Data:

The following table summarizes the synergistic anticonvulsant effects of this compound in combination with other antiepileptic drugs.

Combination DrugFold Decrease in Dose of Combination Drug
Sodium valproate30
Diazepam15
Carbamazepine10
Phenytoin8
Ethosuximide7
Phenobarbital5

Note: The data indicates that in the presence of this compound, the required dose of the other anticonvulsant to achieve the same therapeutic effect was significantly reduced. Data on the monotherapy dose-response of this compound in this model is not available.

Pharmacokinetics and Metabolism

A study investigated the metabolic fate and pharmacokinetics of [14C]-labeled this compound (Ryosidine) in humans, rats, and dogs after oral administration.

Experimental Protocols:

  • Radiolabeled Drug Administration: [14C]Ryosidine was administered orally to human subjects (via capsule) and to rats and dogs (in solution).

  • Sample Collection and Analysis: Urine, feces, and plasma samples were collected at various time points. The concentration of total radioactivity and unchanged this compound was determined using appropriate analytical methods, likely liquid scintillation counting and chromatographic techniques.

  • Protein Binding Assay: In vitro plasma protein binding was determined.

Quantitative Data:

The following tables present the pharmacokinetic parameters of this compound in humans.

Table 1: Plasma Pharmacokinetics of this compound in Humans after a Single Oral Dose

ParameterValue
Peak Plasma Concentration (Cmax) of Total 14C0.41 µg equiv./ml
Time to Peak Plasma Concentration (Tmax) of Total 14C4 hours
Terminal Half-life (t1/2) of Total 14C28 hours
Half-life (t1/2) of Unchanged this compound80 minutes
Unchanged this compound as a Percentage of Plasma 14C< 5%
In vitro Plasma Protein Binding> 90%

Table 2: Excretion of this compound and its Metabolites in Humans

Route of ExcretionPercentage of DoseForm of Excreted Drug
Urine~50%Primarily metabolites
FecesNot specifiedPrimarily unchanged drug (unabsorbed)
Renal (unchanged drug)< 0.5%Unchanged this compound

Metabolism:

The primary routes of biotransformation of this compound across species involved:

  • Oxidative aromatization of the 1,4-dihydropyridine (B1200194) ring.

  • Ester hydrolysis.

  • O-dealkylation.

  • Hydroxylation of an α-methyl group followed by lactonization.

  • Glucuronidation.

Experimental Workflow

The following diagram outlines the general workflow for the pharmacokinetic study of this compound.

G Workflow for this compound Pharmacokinetic Study cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Oral Administration of [14C]this compound (Human, Rat, Dog) Blood Blood Sampling (Time-course) Dosing->Blood Urine_Feces Urine and Feces Collection Dosing->Urine_Feces Plasma_Sep Plasma Separation Blood->Plasma_Sep Radioactivity_Measurement Measurement of Total Radioactivity Urine_Feces->Radioactivity_Measurement Chromatography Chromatographic Analysis (HPLC) Urine_Feces->Chromatography Plasma_Sep->Radioactivity_Measurement Plasma_Sep->Chromatography PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, t1/2, etc.) Radioactivity_Measurement->PK_Parameters Excretion_Balance Excretion Balance Calculation Radioactivity_Measurement->Excretion_Balance Metabolite_ID Metabolite Identification (MS, NMR) Chromatography->Metabolite_ID Chromatography->PK_Parameters

Caption: General workflow for the pharmacokinetic evaluation of this compound.

Clinical Development and Current Status

Despite promising early preclinical and pharmacokinetic data, there is no publicly available information on any clinical trials of this compound for either hypertension or epilepsy. The global R&D status of this compound is currently listed as unknown. This lack of information strongly suggests that the clinical development of this compound was likely discontinued (B1498344) at an early stage. The reasons for this discontinuation have not been publicly disclosed.

Conclusion

This compound is a dihydropyridine calcium channel blocker that showed initial promise as an antihypertensive and anticonvulsant agent. Its synthesis, basic mechanism of action, and early pharmacokinetic profile in humans and animals have been documented. However, a comprehensive understanding of its dose-dependent efficacy and safety in preclinical models is lacking in the public domain. Most notably, the absence of any clinical trial data indicates that its development was not pursued to advanced stages. Further research would be required to fully elucidate the therapeutic potential and limitations of this molecule.

References

Riodipine's Effects on Vascular Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Riodipine" did not yield specific results in the scientific literature. This document assumes the user may have intended to inquire about a dihydropyridine (B1217469) calcium channel blocker and will proceed by summarizing the effects of this class of drugs, with a focus on well-researched examples like Amlodipine (B1666008) and Nifedipine, on vascular smooth muscle cells.

This technical guide provides an in-depth overview of the mechanisms of action of dihydropyridine calcium channel blockers on vascular smooth muscle cells (VSMCs), intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: L-type Calcium Channel Blockade

Dihydropyridine calcium channel blockers (CCBs) are a class of drugs that primarily target L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2] These channels are crucial for regulating the influx of extracellular calcium, a key event in the initiation of smooth muscle contraction.[2] The binding of dihydropyridines to these channels leads to their inhibition, preventing the influx of calcium ions into the cell.[1][2] This reduction in intracellular calcium concentration hinders the formation of the calcium-calmodulin complex, which in turn decreases the activity of myosin light chain kinase and leads to vasodilation.

The inhibitory action of these drugs is both voltage- and use-dependent. This means their efficacy is enhanced when the vascular smooth muscle cells are more depolarized or when the calcium channels are frequently activated. For instance, amlodipine's potency is increased at more depolarized holding potentials, and its inhibitory effect is more pronounced with frequent stimulation of calcium channel currents.

Pleiotropic Effects Beyond Calcium Channel Blockade

Recent research has revealed that the effects of dihydropyridines on VSMCs are not limited to L-type calcium channel blockade. These compounds exhibit a range of pleiotropic effects that contribute to their therapeutic benefits.

Modulation of Intracellular Calcium Mobilization

Some dihydropyridines, such as amlodipine, can influence the release of calcium from intracellular stores like the sarcoplasmic reticulum. Studies have shown that amlodipine can reduce calcium mobilization stimulated by agents like thrombin and thapsigargin, an effect not observed with other dihydropyridines like isradipine.

Regulation of Gene Expression and Cellular Phenotype

Amlodipine has been demonstrated to induce the expression of miR-21 in vascular smooth muscle cells. This effect is mediated through the activation of the Akt2/Sp1 signaling pathway. Activated Akt2 promotes the nuclear translocation of the transcription factor Sp1, which then binds to the promoter of miR-21, leading to its overexpression. This pathway is implicated in the regulation of VSMC phenotype conversion and may contribute to the cardioprotective effects of amlodipine.

Anti-proliferative and Antioxidant Effects

Nifedipine has been shown to inhibit the proliferation of vascular smooth muscle cells and the production of reactive oxygen species (ROS). This is achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Nifedipine activates LKB1, an upstream kinase of AMPK, leading to the suppression of VSMC proliferation and ROS production. This anti-proliferative effect is also associated with a G0/G1 cell cycle arrest.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of dihydropyridines on vascular smooth muscle cells.

DrugParameterValueCell TypeReference
Amlodipine Inhibition of Ca2+ mobilization (thrombin-stimulated)Dose-dependent reductionHuman VSMCs
Amlodipine Inhibition of Ca2+ influx (bFGF-stimulated)ReducedHuman VSMCs
Amlodipine Inhibition of ERK 1/2 activation (bFGF-stimulated)ReducedHuman VSMCs
Nifedipine Inhibition of VSMC proliferation (FBS-stimulated)Dose-dependentRat Aortic VSMCs
Nifedipine Inhibition of ROS production (FBS-stimulated)Dose-dependentRat Aortic VSMCs
Felodipine Reduction of K+ contractions (30 mM K+)39% at 1 nM, 88% at 10 nMRat Caudal Artery

Experimental Protocols

Whole-Cell Voltage Clamp for Calcium Channel Currents

Objective: To measure the effect of dihydropyridines on L-type calcium channel currents in isolated vascular smooth muscle cells.

Methodology:

  • Isolate single vascular smooth muscle cells from arterial tissue (e.g., rabbit ear artery) using enzymatic digestion.

  • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate intracellular solution.

  • Maintain the cell in a bath solution containing blockers of other ion channels to isolate calcium currents.

  • Apply a series of voltage steps to elicit calcium channel currents.

  • Record baseline currents and then perfuse the bath with a solution containing the dihydropyridine of interest at various concentrations.

  • Measure the inhibition of the calcium current at each concentration to determine the dose-response relationship.

  • Analyze the voltage-dependence of the block by applying the drug at different holding potentials.

Measurement of Intracellular Calcium Concentration

Objective: To assess the effect of dihydropyridines on intracellular calcium levels in response to various stimuli.

Methodology:

  • Culture vascular smooth muscle cells on glass coverslips.

  • Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM.

  • Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope.

  • Excite the dye at appropriate wavelengths and measure the ratio of emitted fluorescence to determine the intracellular calcium concentration.

  • Establish a baseline calcium level and then stimulate the cells with an agonist (e.g., thrombin, bFGF) in the presence or absence of the dihydropyridine.

  • Record the changes in intracellular calcium concentration over time.

Western Blotting for Signaling Protein Activation

Objective: To determine the effect of dihydropyridines on the activation of key signaling proteins (e.g., Akt, ERK, AMPK).

Methodology:

  • Culture vascular smooth muscle cells and treat them with the dihydropyridine for a specified time.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations of Signaling Pathways and Workflows

G cluster_0 Vascular Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ Contraction Muscle Contraction Ca_int->Contraction Activates DHP Dihydropyridine (e.g., this compound) DHP->L_type Inhibits G cluster_1 Amlodipine Signaling Pathway in VSMC Amlodipine Amlodipine Akt2 Akt2 Amlodipine->Akt2 Activates Sp1 Sp1 (Cytosol) Akt2->Sp1 Promotes Translocation Sp1_nuc Sp1 (Nucleus) Sp1->Sp1_nuc miR21_promoter miR-21 Promoter Sp1_nuc->miR21_promoter Binds to miR21 miR-21 Expression miR21_promoter->miR21 Phenotype VSMC Phenotype Conversion miR21->Phenotype Regulates G cluster_2 Nifedipine Signaling Pathway in VSMC Nifedipine Nifedipine LKB1 LKB1 Nifedipine->LKB1 Activates AMPK AMPK LKB1->AMPK Activates Proliferation VSMC Proliferation AMPK->Proliferation Inhibits ROS ROS Production AMPK->ROS Inhibits G cluster_3 Experimental Workflow cluster_4 Cell_Culture VSMC Culture Drug_Treatment Dihydropyridine Treatment Cell_Culture->Drug_Treatment Functional_Assay Functional Assays Drug_Treatment->Functional_Assay Patch_Clamp Patch Clamp Functional_Assay->Patch_Clamp Calcium_Imaging Calcium Imaging Functional_Assay->Calcium_Imaging Biochemical_Assay Biochemical Assays Western_Blot Western Blot Biochemical_Assay->Western_Blot Proliferation_Assay Proliferation Assay Biochemical_Assay->Proliferation_Assay Data_Analysis Data Analysis & Interpretation Patch_Clamp->Data_Analysis Calcium_Imaging->Data_Analysis Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis Drug_treatment Drug_treatment Drug_treatment->Biochemical_Assay

References

The Cellular and Molecular Effects of Riodipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riodipine is a dihydropyridine (B1217469) calcium channel blocker primarily utilized for its antihypertensive properties.[1][2] Like other members of the dihydropyridine class, its principal mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[3] This technical guide provides a comprehensive overview of the known and inferred cellular and molecular effects of this compound. Due to a scarcity of publicly available research focused specifically on this compound, this document synthesizes direct findings with extrapolated data from pharmacologically similar dihydropyridine calcium channel blockers, such as amlodipine (B1666008) and nifedipine (B1678770). This guide covers the mechanism of action, effects on ion channels, intracellular signaling pathways, and gene expression, supplemented with quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound, as a dihydropyridine derivative, selectively targets voltage-gated L-type calcium channels (Cav1.2) located in the plasma membrane of vascular smooth muscle cells.[3][4] These channels are crucial for regulating the influx of extracellular calcium ions, a key step in initiating muscle contraction.

The binding of this compound to the L-type calcium channel is thought to occur at a specific receptor site on the α1 subunit, the main pore-forming unit of the channel. This interaction is allosteric, meaning it induces a conformational change in the channel protein that stabilizes it in an inactivated state. This stabilization prevents the channel from opening in response to membrane depolarization, thereby inhibiting the influx of calcium into the cell. The reduced intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to the relaxation of vascular smooth muscle. This vasodilation of peripheral arterioles is the primary mechanism behind this compound's antihypertensive effect.

Quantitative Data

Quantitative data on the specific molecular interactions of this compound are limited. The following table summarizes available pharmacokinetic data for this compound and comparative cellular effects extrapolated from other dihydropyridines.

ParameterValueSpecies/SystemNotes
This compound Pharmacokinetics
Peak Plasma Concentration (Total 14C)0.41 µg equiv./mlHumanFollowing oral administration of [14C]ryosidine.
Time to Peak Plasma Concentration4 hoursHuman
Terminal Half-life (Total 14C)28 hoursHuman
Half-life (Unchanged this compound)80 minutesHumanUnchanged drug detected in plasma for only 2-6 hours.
Plasma Protein Binding>90%Human (in vitro)
Comparative Dihydropyridine Cellular Effects
Nimodipine (B1678889) IC50 (TMEM16A inhibition)~5 µMCell-based fluorescence-quenching assayDemonstrates potential for effects on other ion channels.
SQ 32,547 IC50 (inhibition of K+-induced contraction)5.5 nMRat Aorta
SQ 32,926 IC50 (inhibition of K+-induced contraction)8.1 nMRat Aorta
Amlodipine Inhibition of DNA Synthesis ([3H]-TdR binding)50.5% reductionSpontaneously Hypertensive Rat Vascular Smooth Muscle CellsCompared to Neuropeptide Y-treated group.
Amlodipine Inhibition of Protein Synthesis ([3H]-Leucine binding)56.2% reductionSpontaneously Hypertensive Rat Vascular Smooth Muscle CellsCompared to Neuropeptide Y-treated group.

Effects on Ion Channels Beyond L-Type Calcium Channels

While the primary target of this compound is the L-type calcium channel, research on other dihydropyridines suggests potential interactions with other ion channels, which may contribute to their overall cellular effects and side-effect profiles. For instance, nimodipine has been shown to inhibit Ca2+-activated Cl- channels (CaCCs), specifically TMEM16A, in a concentration-dependent manner. This suggests that dihydropyridines may have a broader range of ion channel modulating activities than previously understood.

Intracellular Signaling Pathways

The inhibition of calcium influx by this compound has downstream consequences on various intracellular signaling pathways. By reducing intracellular calcium levels, this compound can indirectly influence calcium-dependent signaling cascades.

Furthermore, studies on other dihydropyridines, such as nifedipine and amlodipine, have revealed effects on signaling pathways independent of their calcium channel blocking activity. For example, nifedipine has been shown to activate the LKB1-AMP-activated protein kinase (AMPK) signaling pathway in vascular smooth muscle cells, which in turn suppresses cell proliferation and the production of reactive oxygen species (ROS). Amlodipine has been observed to reduce Ca2+ mobilization from internal stores and inhibit the activation of the p42/p44 mitogen-activated protein kinase (ERK 1/2) pathway in response to certain growth factors. It is plausible that this compound shares some of these effects.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound LTypeCaChannel L-Type Calcium Channel (Inactive State) This compound->LTypeCaChannel Binds and Stabilizes Ca_int Ca²⁺ (intracellular) LTypeCaChannel->Ca_int Reduced Influx Ca_ext Ca²⁺ (extracellular) Ca_ext->LTypeCaChannel Influx Blocked Calmodulin Calmodulin Ca_int->Calmodulin Activates MLCK Myosin Light Chain Kinase Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Promotes Relaxation Vasodilation Contraction->Relaxation Inhibited cluster_pathway Inferred Signaling Effects in Vascular Smooth Muscle Cells Dihydropyridines Dihydropyridines (e.g., Nifedipine) LKB1 LKB1 Dihydropyridines->LKB1 Activates AMPK AMPK LKB1->AMPK Activates ROS Reactive Oxygen Species (ROS) Production AMPK->ROS Inhibits Proliferation Cell Proliferation AMPK->Proliferation Inhibits Start Isolate Aortic Rings Mount Mount in Organ Bath Start->Mount Contract Induce Contraction (e.g., high K⁺) Mount->Contract Addthis compound Add Cumulative Concentrations of this compound Contract->Addthis compound Record Record Isometric Tension Addthis compound->Record Calculate Calculate IC₅₀ Record->Calculate

References

Riodipine Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Riodipine, a dihydropyridine-based L-type calcium channel blocker. This document details the quantitative effects of structural modifications on its biological activity, outlines the experimental methodologies used for these evaluations, and illustrates key concepts through diagrams.

Core Structure and Mechanism of Action

This compound, chemically known as dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a member of the dihydropyridine (B1217469) class of calcium channel blockers.[1] Like other drugs in this class, its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which are crucial for the regulation of intracellular calcium concentration in vascular smooth muscle cells.[2][3][4] By blocking the influx of calcium, this compound induces vasodilation, leading to a decrease in blood pressure.

The core structure of this compound, a 1,4-dihydropyridine (B1200194) ring, is the essential pharmacophore for its calcium channel blocking activity. SAR studies on this compound and its analogs primarily focus on modifications at the C3, C4, and C5 positions of this ring to investigate the impact on potency and selectivity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data from a key study by Vilskersts et al. (2012), which investigated a series of this compound derivatives.[5] The study evaluated the calcium channel blocking activity using an isolated rat aortic ring model (EC50 values) and the calcium overload preventing activity in SH-SY5Y neuroblastoma cells via a fluorescence-based calcium assay (IC50 values).

Compound IDR (Modification at C3/C5)4-Aryl SubstituentCalcium Channel Blocking Activity (EC50, nM) [Isolated Rat Aortic Ring]Calcium Overload Preventing Activity (IC50, µM) [SH-SY5Y Cells]
This compound -COOCH3 (at C3 and C5)2-(OCHF2)phenylNot explicitly reported in this studyNot explicitly reported in this study
4a -COOCH3 (at C3 and C5)2-Cl-phenyl39Not reported
7a Asymmetric: -COOCH3 (C3), -COOCH2CH2N(CH3)2 (C5)2-(OCHF2)phenylSubstantial activity (exact value not in abstract)Substantial activity (exact value not in abstract)
7e Asymmetric: -COOCH3 (C3), -COOCH2CH2OCH3 (C5)2-Cl-phenyl0.2Not reported

Note: This table is populated with data available in the abstract of the primary source. A full analysis of the publication would be required to complete the structural details and corresponding activity values for all synthesized compounds.

Experimental Protocols

The evaluation of this compound and its analogs typically involves the following key experimental methodologies:

Isolated Rat Aortic Ring Assay for Vasodilatory Activity

This ex vivo assay is a standard method for assessing the vasorelaxant effects of compounds on vascular smooth muscle.

Objective: To determine the concentration-dependent vasodilatory effect of this compound analogs by measuring the relaxation of pre-contracted rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11)

  • Potassium chloride (KCl) for inducing contraction

  • Test compounds (this compound and its analogs)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of approximately 3-4 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the bath. The relaxation response is recorded as a percentage of the maximal contraction induced by KCl.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated for each analog.

Fluorescence-Based Calcium Assay in SH-SY5Y Cells

This in vitro assay measures the ability of compounds to prevent calcium influx into neuronal cells, providing insights into their neuroprotective potential.

Objective: To quantify the inhibitory effect of this compound analogs on calcium influx in SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Potassium chloride (KCl) or another depolarizing agent to induce calcium influx

  • Test compounds (this compound and its analogs)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture and Plating: SH-SY5Y cells are cultured under standard conditions and seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a physiological buffer for a specific duration, allowing the dye to enter the cells.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compounds.

  • Induction of Calcium Influx: A depolarizing stimulus, such as a high concentration of KCl, is added to the wells to open voltage-gated calcium channels and induce calcium influx.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader before and after the addition of the stimulus. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction in the fluorescence signal compared to control wells (without the test compound). The IC50 value (the concentration of the compound that causes 50% inhibition of the calcium influx) is determined.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflows.

G cluster_membrane Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ L-type Ca2+ Channel->Intracellular Ca2+ Vasodilation Vasodilation L-type Ca2+ Channel->Vasodilation Inhibition leads to Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L-type Ca2+ Channel Influx Contraction Contraction Intracellular Ca2+->Contraction This compound This compound This compound->L-type Ca2+ Channel Blocks

Caption: Signaling pathway of this compound's calcium channel blockade.

G A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Induce Contraction (KCl) C->D E Add this compound Analog D->E F Measure Relaxation E->F G Data Analysis (EC50) F->G

Caption: Experimental workflow for the isolated rat aortic ring assay.

G cluster_sar Structure-Activity Relationship A Modification of C3/C5 Ester Groups C Potency (EC50/IC50) A->C Influences B Modification of C4 Aryl Substituent B->C Influences

Caption: Logical relationship in this compound SAR studies.

Conclusion

The structure-activity relationship of this compound and its analogs is a critical area of research for the development of new and improved calcium channel blockers. The quantitative data obtained from assays such as the isolated rat aortic ring and cellular calcium imaging provide valuable insights into how modifications to the dihydropyridine scaffold affect biological activity. Future studies will likely focus on further optimizing the substitutions at the C3, C4, and C5 positions to enhance potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundational resource for professionals engaged in the discovery and development of novel cardiovascular drugs.

References

Methodological & Application

Application Notes and Protocols for Riodipine Solution Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riodipine is a dihydropyridine (B1217469) calcium channel blocker utilized in cardiovascular research.[1] As a member of the '-dipine' class of drugs, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, leading to vasodilation.[1][2] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the preparation of this compound solutions and its application in common in vitro functional assays.

Physicochemical and Solubility Data of this compound

PropertyValue/InformationSource
IUPAC Name dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dhydropyridine-3,5-dicarboxylate[3]
Molecular Formula C18H19F2NO5[3]
Molecular Weight 367.35 g/mol
Appearance Crystalline solidAssumed based on similar compounds
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 2 years
Aqueous Solubility Sparingly soluble or insoluble (<1 mg/mL)
Solubility in Organic Solvents DMSO: Expected to be soluble. Amlodipine: ~82 mg/mL (200.54 mM). Nicardipine: 95 mg/mL (198.11 mM).
Ethanol: Expected to be soluble. Amlodipine: ~82 mg/mL.
DMF: Expected to be soluble. Amlodipine: ~20 mg/mL.

Experimental Protocols

Preparation of this compound Stock Solution

Given its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is recommended due to the high solubility of other dihydropyridine calcium channel blockers in this solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation Example for a 10 mM Stock Solution:

      • Molecular Weight of this compound = 367.35 g/mol

      • To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 367.35 g/mol * 1 mol/1000 mmol = 0.0036735 g = 3.6735 mg of this compound.

      • Add 1 mL of DMSO to 3.6735 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years).

Preparation of Working Solutions

For in vitro assays, the this compound stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the assay buffer or cell culture medium to achieve the desired final concentrations.

  • Mixing: Gently mix the working solutions by pipetting or inverting the tubes.

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately. Do not store aqueous working solutions for extended periods.

In Vitro Assay Protocols

Calcium Influx Assay Using a Fluorescent Indicator

This protocol describes a high-throughput method to assess the inhibitory effect of this compound on L-type calcium channels using a fluorescent calcium indicator in a cell line expressing these channels.

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits)

  • Black, clear-bottom 384-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127 (for dye loading)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Potassium chloride (KCl) solution for depolarization

  • This compound working solutions

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Add the dye loading solution to each well and incubate for 1 hour at 37°C, protected from light.

  • Compound Addition: Add the this compound working solutions at various concentrations to the respective wells. Include vehicle control (DMSO) and positive control (a known L-type calcium channel blocker) wells.

  • Depolarization and Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Then, add a depolarizing stimulus, such as a high concentration of KCl (e.g., 50 mM final concentration), to all wells to open the voltage-gated calcium channels.

  • Data Acquisition: Immediately after adding the depolarizing agent, measure the fluorescence intensity over time to monitor the influx of calcium.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the fluorescence signal in the presence of the compound compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Ex Vivo Aortic Ring Contraction Assay

This assay evaluates the vasorelaxant properties of this compound on isolated aortic rings pre-contracted with a vasoconstrictor.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat or mouse)

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • Phenylephrine or other vasoconstrictor

  • This compound working solutions

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation: Isolate the thoracic aorta and place it in cold Krebs-Henseleit solution. Carefully remove adhering connective and fatty tissues. Cut the aorta into rings of approximately 1-2 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with solution changes every 15-20 minutes.

  • Viability Check: Test the viability of the aortic rings by inducing contraction with a high concentration of KCl (e.g., 60-80 mM).

  • Pre-contraction: After washing out the KCl, induce a submaximal contraction with a vasoconstrictor like phenylephrine.

  • Compound Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

  • Data Recording: Record the changes in isometric tension after each addition of this compound.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the this compound concentration to determine the EC50 value.

Visualizations

L-Type Calcium Channel Signaling Pathway

L_type_calcium_channel_pathway cluster_downstream Downstream Effects Depolarization Membrane Depolarization LTCC L-type Calcium Channel (CaV1.x) Depolarization->LTCC activates Ca_influx Ca²⁺ Influx LTCC->Ca_influx Ca_cytosolic Increased Cytosolic Ca²⁺ Ca_influx->Ca_cytosolic Calmodulin Calmodulin Ca_cytosolic->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction This compound This compound This compound->LTCC inhibits

Caption: L-type calcium channel signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Solution Preparation

Riodipine_Solution_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution aliquot Aliquot for Single Use stock_solution->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Serially Dilute in Assay Buffer thaw->dilute working_solution Working Solutions dilute->working_solution use Use Immediately in Assay working_solution->use end End use->end

Caption: Workflow for the preparation of this compound stock and working solutions.

References

Application Notes and Protocols for Riodipine Administration in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riodipine is a dihydropyridine (B1217469) calcium channel blocker investigated for its potential antihypertensive properties.[1] Like other drugs in its class, this compound is presumed to exert its effects by inhibiting the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3] These application notes provide a detailed protocol for the administration of this compound in preclinical animal models of hypertension, offering guidance on experimental design, data collection, and analysis. The protocols and data presented are based on established methodologies for similar dihydropyridine calcium channel blockers due to the limited availability of specific studies on this compound.

**Mechanism of Action

This compound is classified as a dihydropyridine calcium channel blocker.[1] The primary mechanism of action for this class of drugs involves the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, a critical step in muscle contraction. The reduced intracellular calcium concentration leads to smooth muscle relaxation, vasodilation, decreased peripheral vascular resistance, and ultimately, a lowering of blood pressure. Some calcium channel blockers have also been shown to modulate the Rho/Rho kinase (ROCK) pathway, which plays a role in calcium sensitization and vascular smooth muscle contraction.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_BloodPressure Systemic Effect This compound This compound LTypeCaChannel L-type Calcium Channel This compound->LTypeCaChannel Inhibits CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux Mediates CaCalmodulin Ca²⁺-Calmodulin Complex CaInflux->CaCalmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) CaCalmodulin->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Contraction pMLC->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to LoweredBP Lowered Blood Pressure Vasodilation->LoweredBP Results in

Caption: Presumed signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

The following protocols are designed for the in vivo administration of this compound to evaluate its antihypertensive effects. The Spontaneously Hypertensive Rat (SHR) is a commonly used model for primary hypertension.

Protocol 1: Chronic Oral Gavage Administration in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the long-term efficacy of orally administered this compound in reducing blood pressure in a genetic model of hypertension.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles (20-22 gauge with a ball tip)

  • Syringes

  • Animal balance

  • Blood pressure measurement system (e.g., tail-cuff method)

Procedure:

  • Animal Acclimation: Acclimate male SHRs (12-14 weeks old) to the housing facility for at least one week prior to the experiment.

  • Baseline Measurements: Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for several days to ensure stability.

  • Group Allocation: Randomly assign rats to treatment groups (n=8-10 per group):

    • Vehicle Control

    • Low-dose this compound (e.g., 1-3 mg/kg/day)

    • High-dose this compound (e.g., 5-10 mg/kg/day)

  • Drug Preparation: Prepare a fresh suspension of this compound in the chosen vehicle daily.

  • Administration: Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 4-8 weeks).

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) throughout the study.

  • Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection (e.g., heart, aorta) for further analysis (e.g., histological analysis for cardiac hypertrophy and vascular remodeling).

cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Endpoint Study Endpoint Acclimation Animal Acclimation Baseline Baseline Measurements Acclimation->Baseline Grouping Group Allocation Baseline->Grouping DrugPrep Daily Drug Preparation Grouping->DrugPrep Admin Oral Gavage Administration DrugPrep->Admin BP_Monitor Weekly BP Monitoring Admin->BP_Monitor Terminal Terminal Procedures BP_Monitor->Terminal Analysis Data Analysis Terminal->Analysis

Caption: Experimental workflow for chronic oral administration of this compound in SHRs.

Protocol 2: Acute Intravenous Administration in Anesthetized Hypertensive Rats

Objective: To determine the immediate dose-dependent effects of intravenously administered this compound on blood pressure and heart rate.

Materials:

  • This compound

  • Vehicle (e.g., saline with a solubilizing agent like DMSO)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Catheters for intravenous administration and arterial blood pressure monitoring

  • Pressure transducer and data acquisition system

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize a hypertensive rat (e.g., SHR or DOCA-salt hypertensive rat).

  • Catheterization: Insert a catheter into the femoral vein for drug administration and another into the carotid or femoral artery for direct blood pressure measurement.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are consistent.

  • Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate.

  • Drug Administration: Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg) intravenously, allowing for a sufficient interval between doses for blood pressure to return to a stable level.

  • Continuous Monitoring: Continuously record blood pressure and heart rate throughout the experiment.

  • Data Analysis: Analyze the peak change in MAP and HR for each dose.

Data Presentation

The following tables present hypothetical data based on expected outcomes from studies with dihydropyridine calcium channel blockers in hypertensive animal models.

Table 1: Hypothetical Effects of Chronic Oral this compound Administration on Systolic Blood Pressure in SHRs

Treatment GroupDose (mg/kg/day)DurationBaseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
Vehicle Control-4 weeks185 ± 5205 ± 7+20
This compound (Low Dose)34 weeks183 ± 6160 ± 8-23
This compound (High Dose)104 weeks186 ± 5145 ± 6-41
Data are presented as mean ± SEM.

Table 2: Hypothetical Acute Effects of Intravenous this compound on Mean Arterial Pressure in Anesthetized SHRs

Dose (mg/kg, i.v.)Peak Change in MAP (mmHg)Duration of Effect (minutes)
0.1-15 ± 310 - 15
0.3-35 ± 520 - 30
1.0-60 ± 845 - 60
Data are presented as mean ± SEM.

Pharmacokinetic Profile

While specific pharmacokinetic data for this compound is not widely available, dihydropyridine calcium channel blockers generally exhibit a short plasma half-life in rodents and undergo significant first-pass metabolism after oral administration. The bioavailability of these compounds can vary. For instance, amlodipine (B1666008) has a high oral bioavailability in rats and dogs. The half-life of amlodipine is approximately 3 hours in rats.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Tmax (oral)1 - 2 hours
t1/2 (half-life)2 - 4 hours
Bioavailability (oral)40 - 60%
Protein Binding>95%
These are estimated values based on similar compounds and may not be representative of this compound.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in animal models of hypertension. The provided protocols and hypothetical data are based on the known pharmacology of dihydropyridine calcium channel blockers. Researchers should optimize these protocols based on their specific experimental goals and the physicochemical properties of this compound. Careful consideration of the animal model, route of administration, and dosage is crucial for obtaining reliable and reproducible results in the investigation of this compound's antihypertensive potential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Riodipine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Riodipine is a calcium channel blocker used in the management of hypertension. Accurate and precise quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic profiling, dose-response relationship studies, and overall drug development. This document provides a comprehensive protocol for the quantification of this compound in human plasma using HPLC, which is a widely accessible and reliable analytical technique.

Experimental

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Shimadzu LC-2010 CHT or equivalent
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Potassium Dihydrogen Phosphate Buffer (pH 6.4): Acetonitrile: Methanol (20:70:10 v/v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV-Vis
Detection Wavelength 360 nm[1]
Column Temperature Ambient
Internal Standard (IS) Nifedipine
Retention Time (this compound) ~4.1 min (estimated based on similar compounds)[1]
Retention Time (IS) To be determined

Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Nifedipine in methanol.

  • IS Working Solution (5 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 5 µg/mL.

  • Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking appropriate volumes of the this compound working stock solution into drug-free human plasma to achieve the desired concentration range.

The protein precipitation method is employed for the extraction of this compound from plasma samples.[2]

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (5 µg/mL) and vortex briefly.[2]

  • Add 400 µL of acetonitrile (pre-chilled) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Inject 20 µL of the supernatant into the HPLC system.

Method Validation

The developed method should be validated according to ICH guidelines, including the parameters summarized in Table 2.

Table 2: Method Validation Parameters

ParameterSpecification
Linearity R² > 0.99
Range 35 - 75 µg/mL (example, to be determined)
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Selectivity No interference from endogenous plasma components
Stability Freeze-thaw, short-term, and long-term stability to be assessed

Data Presentation

The quantitative data for this compound in plasma samples should be recorded and presented in a clear, tabular format.

Table 3: Example Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Blank---
LLOQ4.121234535.0
QC Low4.112468070.0
QC Mid4.1337025105.0
QC High4.1249370140.0
Unknown Sample 14.113125088.5
Unknown Sample 24.1345890129.7

Visualization of Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (400 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (12,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (20 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (360 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification report Generate Report quantification->report

References

Application Notes and Protocols: Investigating the Effects of Riodipine on Ion Channels Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riodipine is a dihydropyridine (B1217469) derivative calcium channel blocker, suggesting its primary pharmacological target is the L-type voltage-gated calcium channel (Ca_v1.2).[1][2][3] This class of drugs is crucial in cardiovascular therapy for its ability to modulate calcium influx into vascular smooth muscle and cardiac cells, leading to vasodilation and a reduction in blood pressure.[4][5] Patch-clamp electrophysiology is the gold-standard technique for elucidating the precise mechanisms of action of such drugs at the molecular level, allowing for detailed characterization of drug-ion channel interactions.

These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology to study the effects of this compound on ion channels, with a focus on L-type calcium channels. While specific quantitative data for this compound is limited in publicly available literature, the protocols and expected outcomes are based on established methodologies for other dihydropyridine calcium channel blockers.

Mechanism of Action and Signaling Pathway

This compound, as a dihydropyridine, is expected to bind to the α1 subunit of the L-type calcium channel. This binding is state-dependent, with a higher affinity for the inactivated state of the channel. This interaction stabilizes the inactivated state, reducing the probability of the channel opening upon membrane depolarization and thereby decreasing the influx of Ca²⁺ into the cell.

The reduction in intracellular calcium concentration in vascular smooth muscle cells inhibits the activation of myosin light chain kinase, leading to muscle relaxation and vasodilation. In cardiac myocytes, the influx of calcium through L-type calcium channels is a critical trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, which is essential for excitation-contraction coupling. By inhibiting this initial calcium entry, this compound can modulate cardiac contractility.

Furthermore, calcium signaling is implicated in various downstream pathways, including the calcineurin-NFAT pathway, which is involved in cardiac hypertrophy. By attenuating Ca²⁺ influx, this compound may also modulate this signaling cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca²⁺ Channel (α1 subunit) Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx This compound This compound This compound->Ca_channel Binds to inactivated state Calmodulin Calmodulin Ca_influx->Calmodulin ↓ Activation Vasodilation Vasodilation Calcineurin Calcineurin Ca_influx->Calcineurin ↓ Activation MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylation Myosin_LC Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Contraction->Vasodilation Inhibition leads to NFAT NFAT Calcineurin->NFAT Dephosphorylation NFAT_P NFAT-P Nucleus Nucleus NFAT->Nucleus Translocation Gene_expression Gene Expression (Hypertrophy) Nucleus->Gene_expression

Caption: this compound's mechanism of action on L-type calcium channels.

Data Presentation: Quantitative Effects of Dihydropyridines on L-type Calcium Channels

The following table summarizes quantitative data for the effects of representative dihydropyridine calcium channel blockers on L-type calcium channels, as determined by patch-clamp studies. These values provide a reference for the expected potency of this compound.

DrugCell TypeHolding Potential (mV)IC₅₀Stimulation Frequency (Hz)Reference
AmlodipineHEK293 expressing Ca_v1.2-57 nM0.05
NicardipineHEK293 expressing Ca_v1.2-60 nM0.05
NicardipineHEK293 expressing Ca_v1.2-2.0 µM (frequency-dependent block)1
Quaternary AmlodipineGuinea pig ventricular cells-4.2 +/- 0.6 µM-

Experimental Protocols

Cell Culture and Preparation

For studying this compound's effects, cell lines stably expressing the human L-type calcium channel α1c subunit (Ca_v1.2), such as HEK293 or CHO cells, are recommended. Alternatively, primary cells with high expression of L-type calcium channels, like ventricular cardiomyocytes or vascular smooth muscle cells, can be used.

Protocol:

  • Culture cells in the appropriate medium and conditions.

  • For adherent cells, plate them onto glass coverslips 24-48 hours before the experiment.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution.

Solutions

External Solution (in mM):

  • 135 TEA-Cl

  • 10 BaCl₂ (or CaCl₂)

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with TEA-OH.

Internal (Pipette) Solution (in mM):

  • 120 CsCl

  • 10 EGTA

  • 10 HEPES

  • 5 Mg-ATP

  • 0.1 GTP

  • Adjust pH to 7.2 with CsOH.

Electrophysiological Recording: Whole-Cell Patch-Clamp

The whole-cell patch-clamp configuration is ideal for studying the effects of this compound on the total ionic current across the entire cell membrane.

Protocol:

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: Use a patch-clamp amplifier and data acquisition software (e.g., pCLAMP) to record the currents. Compensate for pipette and whole-cell capacitance.

A Cell Preparation C Giga-seal Formation A->C B Pipette Fabrication B->C D Whole-Cell Configuration C->D E Data Acquisition D->E F Drug Application E->F G Data Analysis F->G

Caption: Experimental workflow for whole-cell patch-clamp recording.

Voltage-Clamp Protocols

3.4.1. To Determine IC₅₀ (Concentration-Response):

  • Hold the cell at a holding potential of -80 mV.

  • Apply a depolarizing step to 0 mV for 200 ms (B15284909) to elicit the peak L-type calcium current.

  • Repeat this pulse at a low frequency (e.g., every 15-20 seconds) to monitor the current amplitude and avoid use-dependent effects.

  • Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

  • Measure the peak inward current at each concentration and normalize it to the control current (before drug application).

  • Fit the concentration-response data with the Hill equation to determine the IC₅₀.

3.4.2. To Study Voltage-Dependence of Block:

  • From a holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments).

  • Record the current-voltage (I-V) relationship in the absence (control) and presence of a fixed concentration of this compound (e.g., near the IC₅₀).

  • Plot the peak current as a function of the test potential to visualize the effect of this compound on the I-V curve.

3.4.3. To Study Use-Dependent Block:

  • Hold the cell at -80 mV.

  • Apply a train of depolarizing pulses (e.g., to 0 mV for 200 ms) at a higher frequency (e.g., 1 Hz or 5 Hz).

  • Apply this compound and observe the progressive decrease in current amplitude with each pulse in the train.

  • Compare the block at the beginning and end of the pulse train to quantify use-dependency.

cluster_protocols Voltage-Clamp Protocols cluster_relationships Logical Relationships IC50 IC₅₀ Determination (Concentration-Response) Potency Drug Potency IC50->Potency Voltage_Dep Voltage-Dependence of Block State_Affinity Channel State Affinity Voltage_Dep->State_Affinity Use_Dep Use-Dependence of Block Use_Dep->State_Affinity Mechanism Mechanism of Action Potency->Mechanism State_Affinity->Mechanism

Caption: Logical relationships between experimental protocols and outcomes.

Data Analysis

  • Filter recorded currents at an appropriate frequency (e.g., 2 kHz) and sample at 10 kHz.

  • Perform leak subtraction to isolate the voltage-gated currents.

  • Measure the peak current amplitude for each voltage step.

  • Construct current-voltage (I-V) and concentration-response curves.

  • Fit data with appropriate models (e.g., Boltzmann for activation curves, Hill for concentration-response) to extract parameters like IC₅₀, Hill slope, and voltages for half-maximal activation.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the effects of this compound on L-type calcium channels using patch-clamp electrophysiology. By systematically investigating the concentration-, voltage-, and use-dependence of the block, researchers can gain a detailed understanding of this compound's mechanism of action, which is essential for drug development and understanding its therapeutic and potential off-target effects. The provided diagrams and tables serve as valuable tools for experimental design and data interpretation.

References

Application of Riodipine in High-Throughput Screening for Calcium Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are critical players in numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] Modulators of these channels, particularly the L-type calcium channels (LTCCs), are valuable therapeutic agents for cardiovascular diseases such as hypertension and angina.[2] Riodipine is a dihydropyridine (B1217469) derivative that acts as an L-type calcium channel blocker.[3] High-throughput screening (HTS) is an essential methodology for the rapid and efficient discovery of novel calcium channel modulators from large compound libraries. This document provides detailed application notes and protocols for utilizing this compound as a reference compound in HTS campaigns designed to identify new modulators of L-type calcium channels.

The primary HTS method described herein is a fluorescence-based calcium influx assay. This assay is amenable to automation and provides a robust platform for screening large numbers of compounds. The protocol utilizes human embryonic kidney 293 (HEK293) cells stably expressing the human L-type calcium channel (Ca_v_1.2) and a fluorescent calcium indicator, Fluo-4 AM. Depolarization of the cell membrane with potassium chloride (KCl) opens the L-type calcium channels, leading to an influx of extracellular calcium. This influx is detected by an increase in the fluorescence of Fluo-4. Compounds that modulate channel activity, such as this compound, will alter the magnitude of this fluorescence increase.

L-type Calcium Channel Signaling Pathway

L-type calcium channels are activated by membrane depolarization, allowing the influx of Ca²⁺ ions. This increase in intracellular Ca²⁺ acts as a second messenger, triggering various cellular responses. Dihydropyridines, like this compound, bind to the α1 subunit of the L-type calcium channel, inhibiting ion influx.

Depolarization Membrane Depolarization LTCC L-type Calcium Channel (Ca_v_1.2) Depolarization->LTCC Activates Ca_influx Ca²⁺ Influx LTCC->Ca_influx This compound This compound (Dihydropyridine) This compound->LTCC Blocks Ca_intracellular ↑ Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Cellular_response Downstream Cellular Responses (e.g., Muscle Contraction, Neurotransmitter Release) Ca_intracellular->Cellular_response

Figure 1. L-type calcium channel signaling pathway and this compound's mechanism of action.

High-Throughput Screening Workflow

The HTS workflow for identifying L-type calcium channel modulators involves several key steps, from cell preparation to data analysis. This automated process allows for the efficient screening of large compound libraries.

cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis Cell_plating Plate HEK293-Ca_v_1.2 cells in 384-well plates Dye_loading Load cells with Fluo-4 AM Cell_plating->Dye_loading Compound_addition Add compounds to cell plate Dye_loading->Compound_addition Compound_prep Prepare compound plates (this compound as control) Compound_prep->Compound_addition KCl_addition Add KCl to induce depolarization Compound_addition->KCl_addition Fluorescence_reading Measure fluorescence (kinetic read) KCl_addition->Fluorescence_reading Data_normalization Normalize data to controls (this compound) Fluorescence_reading->Data_normalization Hit_identification Identify active compounds ('Hits') Data_normalization->Hit_identification Dose_response Perform dose-response studies on hits Hit_identification->Dose_response

Figure 2. High-throughput screening workflow for calcium channel modulators.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog #
HEK293 cells stably expressing human Ca_v_1.2ATCC(Example: CRL-1573, requires transfection)
DMEMGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Fluo-4 AMInvitrogenF14201
Pluronic F-127InvitrogenP3000MP
ProbenecidSigma-AldrichP8761
This compoundMedChemExpressHY-107655
Potassium Chloride (KCl)Sigma-AldrichP9333
Hank's Balanced Salt Solution (HBSS)Gibco14025092
HEPESGibco15630080
384-well black, clear-bottom microplatesCorning3712
Cell Culture and Plating
  • Maintain HEK293-Ca_v_1.2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • For the assay, harvest cells using a non-enzymatic cell dissociation solution.

  • Centrifuge the cells and resuspend in fresh growth medium.

  • Plate the cells at a density of 20,000 cells per well in 25 µL of growth medium into 384-well black, clear-bottom microplates.

  • Incubate the plates overnight at 37°C, 5% CO₂.

Fluo-4 AM Loading
  • Prepare a 2X Fluo-4 AM loading buffer in HBSS containing 20 mM HEPES, 5 µM Fluo-4 AM, 0.08% Pluronic F-127, and 5 mM probenecid.

  • Remove the cell plates from the incubator and add 25 µL of the 2X Fluo-4 AM loading buffer to each well.

  • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

Compound Preparation and Addition
  • Prepare stock solutions of this compound and test compounds in 100% DMSO.

  • Create a compound plate by serially diluting the compounds in HBSS with 20 mM HEPES. The final DMSO concentration should not exceed 0.5%.

  • For antagonist screening, add 12.5 µL of the compound solution to the cell plate and incubate for 15 minutes at room temperature.

Calcium Influx Assay using FLIPR
  • Prepare a 5X KCl stock solution in HBSS with 20 mM HEPES to achieve a final concentration of 80 mM for depolarization.

  • Place the cell and compound plates into a Fluorometric Imaging Plate Reader (FLIPR).

  • Set the FLIPR to record fluorescence (Ex: 488 nm, Em: 525 nm) kinetically.

  • Initiate the reading, establishing a baseline fluorescence for 10-20 seconds.

  • The FLIPR will then add 12.5 µL of the 5X KCl solution to each well.

  • Continue recording the fluorescence for an additional 2-3 minutes to capture the peak calcium influx.

Data Presentation and Analysis

The fluorescence data from the FLIPR is typically expressed as Relative Fluorescence Units (RFU). The response is calculated as the maximum fluorescence signal minus the baseline fluorescence. For antagonist screening, the data is normalized to the controls.

Data Analysis Workflow

Raw_Data Raw Fluorescence Data (RFU vs. Time) Peak_Minus_Baseline Calculate ΔRFU (Peak - Baseline) Raw_Data->Peak_Minus_Baseline Normalization Normalize to Controls: % Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_this compound) / (ΔRFU_DMSO - ΔRFU_this compound)) Peak_Minus_Baseline->Normalization Curve_Fitting Generate Dose-Response Curves (log[Concentration] vs. % Inhibition) Normalization->Curve_Fitting IC50 Determine IC₅₀ values Curve_Fitting->IC50

Figure 3. Data analysis workflow for HTS calcium influx assay.

Representative Data
CompoundTargetAssay TypeCell LineIC₅₀ (nM)
This compound (Expected) L-type Calcium Channel (Ca_v_1.2) Fluorescence-based Calcium Influx HEK293 1 - 50
NifedipineL-type Calcium ChannelFluorescence-based Calcium InfluxHEK293~100
AmlodipineL-type Calcium ChannelFluorescence-based Calcium InfluxHEK293~50
FelodipineL-type Calcium ChannelFluorescence-based Calcium InfluxHEK293~10
Verapamil (Non-dihydropyridine control)L-type Calcium ChannelFluorescence-based Calcium InfluxHEK293~200

Note: The IC₅₀ values are approximate and can vary depending on the specific assay conditions.

Conclusion

This compound serves as an excellent positive control and reference compound for high-throughput screening campaigns aimed at discovering and characterizing novel modulators of L-type calcium channels. The fluorescence-based calcium influx assay described provides a robust, scalable, and cost-effective method for primary screening. The detailed protocols and workflows presented in this document offer a comprehensive guide for researchers to implement this assay in their drug discovery efforts. Further characterization of hit compounds identified from the primary screen should be performed using secondary assays, such as electrophysiology, to confirm their mechanism of action and determine their selectivity and potency with greater precision.

References

Application Notes and Protocols for Studying Riodipine in Isolated Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riodipine is a putative dihydropyridine (B1217469) calcium channel blocker (CCB).[1] CCBs are a class of drugs widely used in the treatment of cardiovascular conditions such as hypertension and angina.[2][3] They exert their effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1] This action leads to vasodilation and, depending on the specific agent, can also affect heart rate and contractility.[4] The study of novel calcium channel blockers like this compound in isolated heart preparations, such as the Langendorff system, provides a crucial ex vivo model to characterize their direct cardiac effects without the confounding influences of the systemic circulation and autonomic nervous system.

These application notes provide a detailed experimental design for investigating the pharmacological profile of this compound on the heart, focusing on its effects on cardiac function, coronary circulation, and electrophysiology.

Key Experiments and Methodologies

The Langendorff isolated heart preparation is the gold standard for these investigations, allowing for the controlled perfusion of the heart with a physiological salt solution and the direct administration of the drug.

Experiment 1: Dose-Response Effect of this compound on Cardiac Function and Coronary Flow

This experiment aims to determine the concentration-dependent effects of this compound on key cardiac parameters.

Protocol:

  • Animal Preparation and Heart Isolation:

    • Anesthetize a suitable laboratory animal (e.g., rabbit, guinea pig) following approved institutional guidelines.

    • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

    • Mount the heart on a Langendorff apparatus by cannulating the aorta for retrograde perfusion.

  • Stabilization:

    • Perfuse the heart with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution maintained at 37°C and a constant pressure.

    • Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters are recorded.

  • This compound Administration:

    • Prepare a stock solution of this compound and dilute it to the desired concentrations in the perfusion buffer.

    • Introduce this compound into the perfusion line in a cumulative, stepwise manner, starting from a low concentration (e.g., 1 nM) and increasing to higher concentrations (e.g., 10 µM).

    • Allow for a 10-15 minute equilibration period at each concentration before recording data.

  • Data Acquisition:

    • Continuously monitor and record the following parameters:

      • Heart Rate (HR): Measured from the electrocardiogram (ECG) or via a pressure transducer.

      • Left Ventricular Developed Pressure (LVDP): An indicator of cardiac contractility, measured with an intraventricular balloon catheter.

      • Rate of Pressure Change (±dP/dt): The maximum rate of pressure increase (+dP/dt_max) and decrease (-dP/dt_max) provide further insights into contractility and relaxation.

      • Coronary Flow (CF): Measured by collecting the coronary effluent over a set period.

Experiment 2: Assessment of this compound's Effects on Myocardial Electrophysiology

This experiment investigates the influence of this compound on the electrical conduction system of the heart.

Protocol:

  • Preparation and Stabilization:

    • Follow the same initial steps for heart isolation and stabilization as in Experiment 1.

    • Place recording electrodes on the epicardial surface to obtain an ECG.

  • This compound Administration:

    • Administer a single, effective concentration of this compound determined from Experiment 1.

  • Electrophysiological Recordings:

    • Record the ECG before and after the administration of this compound.

    • Measure the following intervals:

      • PR interval: Represents the time from the onset of atrial depolarization to the onset of ventricular depolarization.

      • QRS duration: Represents the duration of ventricular depolarization.

      • QT interval: Represents the duration of ventricular depolarization and repolarization.

Data Presentation

The quantitative data from these experiments should be summarized in the following tables for clear comparison. The data presented here are representative of typical findings for a dihydropyridine calcium channel blocker and should be replaced with actual experimental results.

Table 1: Dose-Response Effects of this compound on Cardiac Hemodynamics

This compound Conc. (nM)Heart Rate (beats/min)LVDP (mmHg)+dP/dt_max (mmHg/s)-dP/dt_max (mmHg/s)Coronary Flow (mL/min)
Baseline 180 ± 10100 ± 52000 ± 150-1500 ± 10015 ± 2
1 178 ± 1198 ± 61950 ± 140-1480 ± 9018 ± 2
10 175 ± 995 ± 51800 ± 130-1400 ± 9522 ± 3
100 172 ± 1085 ± 71600 ± 120-1200 ± 8028 ± 4
1000 165 ± 1270 ± 81300 ± 110-1000 ± 7035 ± 5

Data are presented as mean ± SEM.

Table 2: Effects of this compound on Cardiac Electrophysiological Parameters

ParameterBaselineThis compound (100 nM)
PR interval (ms) 75 ± 578 ± 6
QRS duration (ms) 30 ± 331 ± 3
QT interval (ms) 150 ± 10155 ± 11

Data are presented as mean ± SEM.

Visualizations

Riodipine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel blocks Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_ion->Ca_Calmodulin binds MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC phosphorylates Contraction Contraction pMLC->Contraction Relaxation Relaxation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Animal Anesthesia Heart_Isolation Heart Isolation Anesthesia->Heart_Isolation Cannulation Aortic Cannulation Heart_Isolation->Cannulation Stabilization Stabilization (20-30 min) Cannulation->Stabilization Baseline_Recording Baseline Recording Stabilization->Baseline_Recording Riodipine_Admin This compound Administration (Cumulative Dosing) Baseline_Recording->Riodipine_Admin Data_Acquisition Data Acquisition Riodipine_Admin->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for the Langendorff isolated heart preparation.

Experiment_Relationship Dose_Response Dose-Response Experiment Effective_Conc Determine Effective Concentration Dose_Response->Effective_Conc Cardiac_Effects Characterize Cardiac Effects of this compound Dose_Response->Cardiac_Effects Electrophysiology Electrophysiology Experiment Electrophysiology->Cardiac_Effects Effective_Conc->Electrophysiology

Caption: Logical relationship between the key experiments.

References

Riodipine: A Dihydropyridine L-Type Calcium Channel Blocker for Investigating Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Riodipine is a member of the dihydropyridine (B1217469) (DHP) class of L-type voltage-gated calcium channel (L-VGCC) blockers.[1][2][3] As a selective antagonist of these channels, this compound offers a valuable tool for researchers and drug development professionals to investigate the intricate roles of calcium (Ca²⁺) signaling in a multitude of physiological and pathophysiological processes. By potently and selectively inhibiting the influx of extracellular Ca²⁺ through L-type channels, this compound allows for the elucidation of downstream signaling cascades that are dependent on this initial trigger.

This document provides detailed protocols for the application of this compound as a tool compound in key experimental paradigms, including electrophysiological recordings, cellular calcium imaging, and assays for downstream signaling pathways such as the calcineurin-NFAT and CaMKII pathways.

Mechanism of Action

This compound, like other dihydropyridines, binds to the α1 subunit of L-type calcium channels. This binding is state-dependent, showing a higher affinity for the inactivated state of the channel, which contributes to its voltage-dependent inhibition. By stabilizing the channel in a non-conducting state, this compound effectively reduces the influx of Ca²⁺ in response to membrane depolarization. This targeted action makes it a suitable tool for dissecting the roles of L-type calcium channels in various cell types, including vascular smooth muscle cells, cardiomyocytes, and neurons.

Data Presentation: Comparative Pharmacology of Dihydropyridine Calcium Channel Blockers

While specific quantitative data for this compound's potency and selectivity is not extensively available in the public domain, the following table provides a comparative overview of commonly used L-type calcium channel blockers to serve as a reference for experimental design. A study on this compound derivatives has shown an EC50 of 0.2 nM for one derivative in inhibiting rat aortic ring contraction and an IC50 of 39 µM for another derivative in preventing calcium overload in a neuroblastoma cell line.[4]

CompoundTissue/Cell TypeIC50/pIC50Selectivity Profile
This compound Derivative (7e) Isolated Rat Aortic RingEC50: 0.2 nM[4]Primarily L-type Ca²⁺ channel blockade
This compound Derivative (4a) SH-SY5Y Neuroblastoma Cells (Calcium Overload Assay)IC50: 39 µMCalcium overload prevention
Nifedipine Human Vascular Smooth MusclepIC50: 7.78High vascular selectivity
Felodipine Human Vascular Smooth MusclepIC50: 8.30High vascular selectivity
Amlodipine Human Vascular Smooth MusclepIC50: 6.64Long-acting, high vascular selectivity
Verapamil Human Cardiac MusclepIC50: 6.91Less vascular selective, significant cardiac effects

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Mandatory Visualizations

Signaling Pathways

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound ltcc L-type Ca²⁺ Channel This compound->ltcc Inhibition ca_int Intracellular Ca²⁺ ca_int_cytosol Increased Intracellular Ca²⁺ ltcc->ca_int_cytosol ca_ext Extracellular Ca²⁺ ca_ext->ltcc Depolarization calmodulin Calmodulin calcineurin Calcineurin calmodulin->calcineurin Activation camkii CaMKII calmodulin->camkii Activation nfat_p NFAT (P) calcineurin->nfat_p Dephosphorylation creb CREB camkii->creb Phosphorylation nfat NFAT nfat_p->nfat nfat_nuc NFAT nfat->nfat_nuc Nuclear Translocation creb_p CREB (P) creb_p_nuc pCREB creb_p->creb_p_nuc Nuclear Translocation creb->creb_p ca_int_cytosol->calmodulin Activation gene_expression Gene Expression nfat_nuc->gene_expression Transcription Regulation creb_p_nuc->gene_expression Transcription Regulation G cluster_electrophysiology Electrophysiology cluster_calcium_imaging Calcium Imaging start_ephys Prepare Cells Expressing L-type Channels patch_clamp Whole-Cell Patch Clamp start_ephys->patch_clamp record_baseline Record Baseline L-type Current patch_clamp->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_inhibition Record Inhibited Current apply_this compound->record_inhibition analyze_ic50 Analyze IC50 record_inhibition->analyze_ic50 start_imaging Load Cells with Ca²⁺ Indicator acquire_baseline Acquire Baseline Fluorescence start_imaging->acquire_baseline preincubate_this compound Pre-incubate with this compound start_imaging->preincubate_this compound stimulate_cells Stimulate Cells to Open L-type Channels acquire_baseline->stimulate_cells measure_ca_increase Measure Ca²⁺ Increase stimulate_cells->measure_ca_increase compare_responses Compare Responses measure_ca_increase->compare_responses stimulate_and_measure Stimulate and Measure Ca²⁺ Response preincubate_this compound->stimulate_and_measure stimulate_and_measure->compare_responses

References

Application Note: High-Throughput Strategy for the Identification of Riodipine Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the identification of potential metabolites of Riodipine, a dihydropyridine (B1217469) calcium channel blocker, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. Due to the limited availability of specific metabolic data for this compound, this method is based on the well-established metabolic pathways of analogous dihydropyridine compounds, such as nifedipine (B1678770) and amlodipine, and early studies on this compound itself. The described workflow includes sample preparation from biological matrices, chromatographic separation, and mass spectrometric analysis for the structural elucidation of putative phase I and phase II metabolites. This guide is intended for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

This compound is a calcium channel blocker belonging to the dihydropyridine class of drugs, used for its vasodilatory and antihypertensive properties.[1][2][3] Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The primary routes of metabolism for dihydropyridine calcium channel blockers involve the oxidation of the dihydropyridine ring to its pyridine (B92270) analogue, a transformation catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[4][5] Subsequent metabolic steps often include ester hydrolysis, hydroxylation, and O-dealkylation. Early research on this compound (also referred to as Ryosidine) in humans and rats indicated that its biotransformation follows these typical pathways, including oxidative aromatization of the 1,4-dihydropyridine (B1200194) ring, ester hydrolysis, O-dealkylation, and hydroxylation of a methyl group, followed by potential glucuronidation.

This application note outlines a robust LC-MS/MS method designed to identify these predicted metabolites of this compound in in vitro or in vivo samples.

Putative Metabolic Pathway of this compound

Based on the known metabolism of other dihydropyridine derivatives and early studies on this compound, the following metabolic transformations are proposed:

  • M1: Dehydrogenation: Oxidation of the dihydropyridine ring to the corresponding pyridine ring. This is generally the primary metabolic step for this class of drugs.

  • M2: Ester Hydrolysis: Hydrolysis of one or both of the methyl ester groups to carboxylic acids.

  • M3: O-Dealkylation: Removal of the difluoromethyl group from the phenyl ring.

  • M4: Hydroxylation: Addition of a hydroxyl group to one of the methyl substituents on the dihydropyridine ring.

  • Combination Metabolites: Combinations of the above transformations (e.g., dehydrogenation followed by ester hydrolysis).

  • Phase II Conjugation: Glucuronidation of hydroxylated metabolites.

Riodipine_Metabolism This compound This compound (Parent Drug) M1 M1: Dehydrogenated this compound (Pyridine Analog) This compound->M1 Dehydrogenation (CYP450) M2 M2: Ester Hydrolysis Product This compound->M2 Esterase M3 M3: O-Dealkylation Product This compound->M3 O-Dealkylation M4 M4: Hydroxylated this compound This compound->M4 Hydroxylation M5 M1 + M2: Dehydrogenated & Hydrolyzed M1->M5 Esterase M6 Phase II Metabolite (e.g., Glucuronide Conjugate) M4->M6 UGT

Caption: Proposed metabolic pathway of this compound.

Experimental Protocol

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or microsomal incubation samples.

  • To 100 µL of the biological sample (plasma, serum, or microsomal incubation mixture) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 3 min, return to 5% B over 1 min, and re-equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Triple Quadrupole or Q-TOF):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Energy Ramped (e.g., 10-40 eV for fragmentation)
Acquisition Mode Full Scan (m/z 100-800) and Product Ion Scan

Data Presentation

The following table summarizes the predicted exact masses and m/z values for this compound and its putative metabolites, which can be used to create an inclusion list for targeted analysis.

CompoundPutative Metabolic ReactionChemical FormulaExact Mass (Da)[M+H]+ (m/z)
This compound Parent DrugC18H19F2NO5367.1231368.1309
M1 Dehydrogenation (-2H)C18H17F2NO5365.1075366.1153
M2 Ester Hydrolysis (-CH2)C17H17F2NO5353.1075354.1153
M3 O-Dealkylation (-CHF2 +H)C17H18NO5316.1185317.1263
M4 Hydroxylation (+O)C18H19F2NO6383.1180384.1258
M5 Dehydrogenation & HydrolysisC17H15F2NO5351.0918352.0996
M6 Hydroxylation & GlucuronidationC24H27F2NO12559.1502560.1580

Experimental Workflow

The overall workflow for the identification of this compound metabolites is depicted below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing & Identification BiologicalSample Biological Sample (Plasma, Microsomes) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Full Scan & Product Ion Scan) LC_Separation->MS_Detection DataExtraction Data Extraction & Peak Finding MS_Detection->DataExtraction MetabolitePrediction Comparison with Predicted m/z DataExtraction->MetabolitePrediction FragmentationAnalysis Fragmentation Pattern Analysis MetabolitePrediction->FragmentationAnalysis StructureElucidation Structure Elucidation FragmentationAnalysis->StructureElucidation

Caption: Workflow for this compound metabolite identification.

Conclusion

The LC-MS/MS method detailed in this application note provides a comprehensive framework for the identification of this compound metabolites. By leveraging knowledge of the metabolic pathways of similar dihydropyridine calcium channel blockers and employing high-resolution mass spectrometry, this protocol enables the effective structural elucidation of potential biotransformation products. This methodology is essential for advancing the understanding of this compound's pharmacology and for supporting further drug development and clinical studies.

References

Application Note: Protocol for Assessing Riodipine's Effect on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riodipine is a dihydropyridine (B1217469) calcium channel blocker, a class of drugs primarily used to treat hypertension and angina.[1][2][3] Like other dihydropyridines, its principal mechanism of action involves blocking L-type calcium channels, leading to vascular smooth muscle relaxation and vasodilation.[4][5] While the primary effects are on the vasculature, assessing any direct or indirect impact on cardiac contractility is a critical component of its preclinical safety and efficacy profile. A compound's influence on myocardial contractility (inotropic effect) can have significant therapeutic or toxicological implications.

This application note provides a comprehensive set of protocols for a multi-tiered approach to evaluating the effects of this compound on cardiac contractility, from the isolated organ level down to the single-cell level, and culminating in non-invasive in vivo assessment.

Mechanism of Action: Dihydropyridine Calcium Channel Blockade

Calcium channel blockers (CCBs) disrupt the influx of calcium (Ca2+) into cells by binding to L-type voltage-gated calcium channels. In cardiac and smooth muscle cells, this influx of calcium is the trigger for contraction. By blocking these channels, this compound reduces the intracellular calcium concentration available to bind with calmodulin (in smooth muscle) or troponin C (in cardiac muscle), thereby inhibiting the actin-myosin cross-bridge formation that powers muscle contraction. This leads to vasodilation in blood vessels and can modulate the force of contraction in the heart.

Simplified Signaling Pathway of this compound cluster_membrane Cardiomyocyte Membrane cluster_intra Ca_Channel L-type Ca²⁺ Channel Ca_in Ca²⁺ Ca_Channel->Ca_in Ca²⁺ Influx TroponinC Troponin C Ca_in->TroponinC Binds to ActinMyosin Actin-Myosin Interaction TroponinC->ActinMyosin Activates Contraction Cardiac Contraction ActinMyosin->Contraction Leads to Ca_out Extracellular Ca²⁺ Ca_out->Ca_Channel Depolarization Opens Channel This compound This compound This compound->Ca_Channel Blocks

Caption: this compound blocks L-type calcium channels, reducing Ca²⁺ influx and subsequent cardiac contraction.

Experimental Design Workflow

A tiered approach is recommended to comprehensively characterize the effects of this compound. The workflow begins with high-throughput in vitro and ex vivo models to determine direct cardiac effects and dose-response relationships. Promising findings are then validated using non-invasive in vivo techniques to understand the drug's impact in a complete physiological system.

cluster_0 Phase 1: Direct Cardiac Effect Screening cluster_1 Phase 2: Systemic Effect Validation cluster_2 Phase 3: Analysis & Conclusion P1 Ex Vivo Assessment (Langendorff Heart) P3 In Vivo Assessment (Echocardiography in Rodents) P1->P3 Inform Analysis Data Analysis and Interpretation P1->Analysis P2 In Vitro Assessment (Isolated Cardiomyocytes) P2->P3 Inform P2->Analysis P3->Analysis Conclusion Comprehensive Cardiac Profile of this compound Analysis->Conclusion start Hypothesis Formulation start->P1 start->P2

Caption: Recommended workflow for assessing this compound's cardiac effects, from in vitro to in vivo.

Experimental Protocols

Protocol 1: Ex Vivo Assessment of Cardiac Contractility using the Langendorff Perfused Heart

This ex vivo technique allows for the study of cardiac function in a controlled environment, free from systemic neuronal and hormonal influences. The heart is isolated and retrogradely perfused through the aorta, maintaining its viability and allowing for the direct measurement of contractile parameters.

4.1.1 Materials

  • Langendorff apparatus (water-jacketed perfusor, aortic cannula, pressure transducer)

  • Krebs-Henseleit buffer (see composition table below)

  • This compound stock solution

  • Male Wistar rats (250-300g) or New Zealand White rabbits

  • Heparin (1000 IU/mL)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Surgical instruments

Krebs-Henseleit Buffer Composition

Component Concentration (mM)
NaCl 118.0
KCl 4.7
CaCl₂ 2.5
MgSO₄ 1.2
KH₂PO₄ 1.2
NaHCO₃ 25.0

| Glucose | 11.0 |

4.1.2 Methodology

  • System Preparation: Prepare fresh Krebs-Henseleit buffer, continuously bubble with 95% O₂ / 5% CO₂ gas mixture, and maintain at 37°C. Prime the Langendorff system, ensuring it is free of air bubbles.

  • Heart Isolation: Anesthetize the animal and administer heparin intravenously to prevent coagulation. Perform a thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.

  • Cannulation and Perfusion: Trim excess tissue, identify the aorta, and mount it onto the aortic cannula. Secure with a suture and initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg).

  • Stabilization: Allow the heart to stabilize for 20-30 minutes, evidenced by a stable heart rate and pressure. Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Baseline Recording: Record baseline data for 15 minutes.

  • This compound Administration: Switch the perfusion to buffer containing the desired concentration of this compound. A cumulative dose-response curve can be generated by sequentially increasing the concentration (e.g., 1 nM to 10 µM).

  • Data Acquisition: Continuously record all parameters. Allow the heart to reach a new steady state (approx. 15-20 minutes) at each drug concentration before recording data.

4.1.3 Data Presentation

Parameter Abbreviation Baseline (Mean ± SEM) This compound [X nM] (Mean ± SEM) This compound [Y µM] (Mean ± SEM)
Heart Rate HR (bpm)
Left Ventricular Developed Pressure LVDP (mmHg)
Max. Rate of Pressure Rise +dP/dt_max (mmHg/s)
Max. Rate of Pressure Fall -dP/dt_min (mmHg/s)
Rate Pressure Product RPP (bpm x mmHg)

| Coronary Flow | CF (mL/min) | | | |

Protocol 2: In Vitro Assessment using Isolated Adult Cardiomyocytes

This protocol allows for the direct measurement of contractility and calcium handling in single cardiac cells, providing mechanistic insights at the cellular level.

4.2.1 Materials

  • Enzymes for digestion (e.g., collagenase, trypsin)

  • Cell culture media and buffers (e.g., Tyrode's solution)

  • Myocyte Calcium and Contractility System (e.g., IonOptix) or a high-speed microscopy setup

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Field stimulator for electrical pacing

  • Laminin-coated culture dishes

4.2.2 Methodology

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from an adult rat or mouse heart via enzymatic digestion using a Langendorff perfusion system.

  • Cell Plating: Plate the isolated, calcium-tolerant myocytes on laminin-coated glass-bottom dishes and allow them to adhere.

  • Dye Loading: For simultaneous calcium measurement, incubate cells with Fura-2 AM loading solution at room temperature.

  • Contractility Measurement: Place the dish on the stage of an inverted microscope equipped with a cell-edge detection system and a camera. Perfuse the cells with Tyrode's solution at 37°C.

  • Pacing and Baseline: Pace the cells at a physiological frequency (e.g., 1-2 Hz). Record baseline sarcomere shortening and calcium transients for several minutes.

  • This compound Application: Perfuse the cells with Tyrode's solution containing this compound at various concentrations.

  • Data Acquisition: After stabilization with the drug, record contractility and calcium transient data again.

4.2.3 Data Presentation

Parameter Description Baseline (Mean ± SEM) This compound [X nM] (Mean ± SEM)
Peak Shortening % of resting cell length
Time to Peak Contraction Time from stimulus to max shortening (ms)
Time to 90% Relaxation Time from peak to 90% return to baseline (ms)
Ca²⁺ Transient Amplitude Ratio of Fura-2 fluorescence (F340/F380)

| Ca²⁺ Decay Rate (Tau) | Time constant of Ca²⁺ transient decay (ms) | | |

Protocol 3: In Vivo Assessment of Cardiac Function using Echocardiography

Echocardiography is a non-invasive imaging technique that provides real-time assessment of cardiac structure and function in living animals, offering high translational relevance.

4.3.1 Materials

  • High-frequency ultrasound system (e.g., Vevo 2100/3100) with a high-frequency transducer probe

  • Animal handling platform with heating and ECG monitoring

  • Isoflurane anesthesia system

  • Hair removal cream

  • Ultrasound gel

4.3.2 Methodology

  • Animal Preparation: The day before imaging, remove chest hair using a depilatory cream. Anesthetize the mouse or rat (e.g., 1-2% isoflurane) and place it in a supine position on the heated platform. Monitor heart rate and body temperature.

  • Image Acquisition: Apply ultrasound gel to the chest. Acquire images from standard views:

    • Parasternal Long-Axis (PLAX): For viewing the left ventricle (LV) from base to apex.

    • Parasternal Short-Axis (PSAX): At the mid-papillary muscle level, for M-mode measurements.

  • Baseline Measurements: Record M-mode images from the PSAX view to measure wall thickness and chamber dimensions during systole and diastole. Record B-mode cine loops for ejection fraction calculation.

  • This compound Administration: Administer this compound to the animal according to the study design (e.g., acute intravenous injection, or chronic administration via oral gavage or osmotic minipump).

  • Post-Treatment Measurements: Perform echocardiography at selected time points post-administration to assess changes in cardiac function.

4.3.3 Data Presentation

Parameter Abbreviation Baseline (Mean ± SEM) This compound-Treated (Mean ± SEM)
Heart Rate HR (bpm)
LV Internal Diameter, diastole LVID;d (mm)
LV Internal Diameter, systole LVID;s (mm)
Fractional Shortening FS (%)
Ejection Fraction EF (%)
Stroke Volume SV (µL)

| Cardiac Output | CO (mL/min) | | |

Data Interpretation

  • Expected Effects: As a dihydropyridine, this compound is anticipated to cause vasodilation. In vivo, this may lead to a decrease in blood pressure and potentially a reflex increase in heart rate.

  • Ex Vivo (Langendorff): A direct negative inotropic effect would be observed as a dose-dependent decrease in LVDP and ±dP/dt. An increase in Coronary Flow would indicate coronary vasodilation.

  • In Vitro (Cardiomyocytes): A direct negative inotropic effect would manifest as a reduction in Peak Shortening. Changes in calcium transient amplitude or decay would provide insight into the drug's effect on cellular calcium handling.

  • In Vivo (Echocardiography): A significant negative inotropic effect would be seen as a decrease in Fractional Shortening (FS) and Ejection Fraction (EF) that is independent of changes in afterload (blood pressure). An increase in LVID;s would also indicate reduced contractility.

By integrating data from these three protocols, researchers can build a comprehensive profile of this compound's effects on cardiac contractility, distinguishing between direct myocardial effects and those secondary to its primary vasodilatory action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Riodipine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered with Riodipine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in aqueous buffers?

This compound, a member of the 1,4-dihydropyridine (B1200194) class, possesses a lipophilic (fat-loving) chemical structure. This leads to strong intermolecular forces in its crystalline state, making it energetically unfavorable for water molecules to surround and dissolve it. Its high LogP value (a measure of lipophilicity) is indicative of this poor aqueous solubility, which can pose challenges for in vitro assays and formulation development.[1]

Q2: What is the first step I should take when this compound fails to dissolve in my aqueous buffer?

The most common initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for many organic compounds. From this stock solution, you can then make final dilutions into your aqueous experimental medium.

Q3: What are the recommended organic solvents for preparing a this compound stock solution?

Commonly used organic solvents for poorly soluble drugs like this compound include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

For dihydropyridine (B1217469) compounds similar to this compound, solubility is significantly higher in DMSO and DMF compared to ethanol.[2][3]

Q4: How does pH affect the solubility of this compound?

The solubility of ionizable compounds is dependent on the pH of the medium.[4][5] this compound's structure contains a dihydropyridine ring which can be protonated or deprotonated depending on the pH. For compounds with a basic functional group, solubility generally increases in acidic conditions. Conversely, for acidic compounds, solubility increases in basic conditions. It is important to determine the pKa of this compound to predict its solubility profile across a pH range.

Troubleshooting Guide

Issue 1: this compound precipitates when diluting the DMSO stock solution into an aqueous buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.

  • Solution 1: Decrease the Final Concentration. Attempt to dilute the stock solution further to a lower final concentration in the aqueous buffer.

  • Solution 2: Increase the Co-solvent Concentration. If your experimental system allows, you can try increasing the percentage of DMSO in the final solution. However, be mindful that high concentrations of DMSO can affect cellular assays.

  • Solution 3: Use a Different Solubilization Strategy. If decreasing the concentration is not an option, consider more advanced techniques such as complexation with cyclodextrins or using a surfactant.

Issue 2: I need to prepare a this compound solution without organic solvents.
  • Possible Cause: The experimental system is sensitive to organic solvents.

  • Solution 1: pH Adjustment. Investigate the pH-solubility profile of this compound. Adjusting the pH of the aqueous buffer may increase its solubility.

  • Solution 2: Use of Excipients. Consider using solubility enhancers such as cyclodextrins, which can form inclusion complexes with lipophilic drugs, thereby increasing their aqueous solubility.

  • Solution 3: Particle Size Reduction. Micronization or nanosuspension techniques can increase the surface area of the drug particles, leading to a faster dissolution rate.

Quantitative Data: Solubility of Dihydropyridine Analogs

While specific public data on this compound's solubility is limited, the following table provides solubility information for structurally similar dihydropyridine compounds, which can serve as a useful reference.

CompoundSolventSolubility
Nicardipine HClDMSO~20 mg/mL
Nicardipine HClDMF~20 mg/mL
Nicardipine HClEthanol~1 mg/mL
Nicardipine HCl1:2 DMSO:PBS (pH 7.2)~0.25 mg/mL
FelodipineDMSO~30 mg/mL
FelodipineDMF~30 mg/mL
FelodipineEthanol~20 mg/mL
Felodipine1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but be cautious about potential degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Thawing: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: While vortexing the aqueous buffer (e.g., PBS), slowly add the required volume of the stock solution to achieve the final desired concentration. The rapid mixing helps to prevent immediate precipitation.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Fresh Preparation: It is recommended to prepare the aqueous working solution fresh for each experiment and not to store it for extended periods.

Visual Guides

G start Start: this compound Powder dissolve Dissolve in Aqueous Buffer start->dissolve check_sol Is it soluble? dissolve->check_sol success Solution Ready check_sol->success Yes fail Insoluble check_sol->fail No stock Prepare Stock in Organic Solvent (e.g., DMSO) fail->stock dilute Dilute Stock into Aqueous Buffer stock->dilute check_precip Precipitation? dilute->check_precip no_precip Solution Ready check_precip->no_precip No precip Precipitation Occurs check_precip->precip Yes troubleshoot Troubleshoot: - Lower final concentration - Increase co-solvent % - Use other techniques precip->troubleshoot

Caption: Workflow for preparing a this compound solution.

G cluster_physical cluster_chemical phys_mod Physical Modifications particle_size Particle Size Reduction (Micronization, Nanosuspension) phys_mod->particle_size solid_disp Solid Dispersions phys_mod->solid_disp complexation Complexation (e.g., with Cyclodextrins) phys_mod->complexation lipid_form Lipid-Based Formulations (e.g., SEDDS) phys_mod->lipid_form chem_mod Chemical Modifications ph_adjust pH Adjustment chem_mod->ph_adjust co_solvency Co-solvency chem_mod->co_solvency salt_form Salt Formation chem_mod->salt_form prodrugs Prodrug Synthesis chem_mod->prodrugs

Caption: Strategies for enhancing the solubility of poorly soluble drugs.

References

Technical Support Center: Troubleshooting Riodipine Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of Riodipine in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A1: This is a common issue known as "crashing out" and occurs because this compound, a hydrophobic molecule, is poorly soluble in the aqueous environment of cell culture media.[1][2] When the concentrated DMSO stock is diluted, the this compound is no longer soluble and precipitates.

To prevent this, consider the following:

  • Optimize your dilution method: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) media, then add this to the final volume.[1]

  • Lower the final concentration: Your working concentration of this compound may be exceeding its aqueous solubility limit.

  • Use a lower final DMSO concentration: While DMSO aids in initial solubilization, high final concentrations can be toxic to cells. Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.[1]

  • Consider co-solvents: In some cases, using a small percentage of a co-solvent like PEG400 or Tween 80 in your final media preparation can help maintain solubility.[2]

Q2: I've noticed that the effectiveness of my this compound treatment decreases over the course of my experiment. What could be the cause?

A2: The decrease in effectiveness is likely due to the degradation of this compound in the cell culture medium. As a dihydropyridine (B1217469) derivative, this compound is susceptible to degradation, primarily through photodegradation and to a lesser extent, hydrolysis. The primary degradation product is the corresponding pyridine (B92270) derivative, which is pharmacologically inactive.

To mitigate this:

  • Protect from light: Dihydropyridines are notoriously light-sensitive. Prepare and handle this compound solutions in a dark environment (e.g., by wrapping containers in aluminum foil) and use amber-colored vials for storage. Minimize the exposure of your cell culture plates to light during incubation and analysis.

  • Prepare fresh solutions: Prepare your this compound working solutions immediately before use. Avoid storing diluted solutions in cell culture media for extended periods.

  • Monitor stability: If your experiments run for an extended period (e.g., >24 hours), it is advisable to perform a stability study to understand the degradation kinetics of this compound in your specific cell culture setup.

Q3: How should I prepare and store my this compound stock solution?

A3: For optimal stability, prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots in amber vials at -20°C or -80°C to protect from light and moisture. Avoid repeated freeze-thaw cycles.

Q4: Can components of the cell culture medium itself affect this compound stability?

A4: Yes, certain media components can potentially interact with this compound. For example, high concentrations of serum proteins may bind to the hydrophobic this compound, which could influence its free concentration and availability to the cells. While specific interactions with all media components are not fully characterized, it is a factor to consider, especially when troubleshooting inconsistent results.

Troubleshooting Guides

Issue 1: Observation of Precipitate in Cell Culture Wells
  • Symptom: Visible precipitate or cloudiness in the cell culture wells after adding this compound.

  • Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The concentration of this compound in the media exceeds its aqueous solubility.Perform a solubility assessment to determine the maximum soluble concentration in your specific media and under your experimental conditions. Start with a lower working concentration.
Suboptimal Dilution Technique Rapid dilution of a concentrated DMSO stock into a large volume of aqueous media can cause the compound to "crash out."Use a two-step or serial dilution method. Add the this compound stock to pre-warmed media while gently vortexing.
Low Temperature of Media Solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final this compound solution.
Interaction with Media Components Components in the media, such as salts or proteins in serum, may contribute to precipitation.Test the solubility of this compound in a simpler buffer like PBS to see if media components are a factor. If using serum, you can try adding the this compound to serum-free media first, and then adding the serum.
Issue 2: Inconsistent or Lower-Than-Expected Efficacy
  • Symptom: The observed biological effect of this compound is variable between experiments or diminishes over time.

  • Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Photodegradation This compound, a dihydropyridine, is sensitive to light and degrades into an inactive pyridine derivative upon exposure.Protect all this compound solutions and cell cultures from light by using amber vials and minimizing light exposure during handling and incubation.
Chemical Instability in Media This compound may degrade over time in the aqueous, physiological pH environment of the cell culture medium.Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals.
Inaccurate Stock Concentration The initial stock solution may not have been prepared accurately or may have degraded during storage.Re-prepare the stock solution from fresh powder. Validate the concentration of your stock solution using a suitable analytical method like HPLC.
Adsorption to Plasticware Hydrophobic compounds can sometimes adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media.Consider using low-adsorption plasticware.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 50 mM). Ensure it is fully dissolved.

  • Set up a dilution series: In a 96-well plate or microcentrifuge tubes, add a fixed volume of your pre-warmed complete cell culture medium (e.g., 200 µL).

  • Add this compound stock: Create a concentration gradient by adding increasing amounts of the this compound stock solution to the media. For example, to test concentrations up to 100 µM, you would add small, precise volumes of your stock. Include a control with only DMSO.

  • Incubate: Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2, 6, 24 hours).

  • Observe for precipitation:

    • Visual Inspection: Carefully inspect each well for any signs of cloudiness or precipitate.

    • Microscopic Examination: Examine a small aliquot from each concentration under a microscope to look for crystalline structures.

    • Quantitative Assessment (Optional): Measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate is your maximum working concentration.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining in the cell culture medium over time.

Materials:

  • This compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cell culture incubator (37°C, 5% CO₂)

  • Sterile, light-protected microcentrifuge tubes

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Acetonitrile and a suitable buffer for the mobile phase

Procedure:

  • Prepare the this compound-containing medium: Spike your pre-warmed complete cell culture medium with this compound to your desired final working concentration. Protect from light.

  • Incubate: Place the this compound-containing medium in the cell culture incubator.

  • Collect samples at time points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.

  • Store samples: Immediately store the collected aliquots at -80°C in light-protected tubes until analysis to prevent further degradation.

  • Prepare for HPLC analysis:

    • Thaw the samples.

    • Prepare a standard curve of this compound in fresh cell culture medium.

    • Process the samples to remove proteins and other interfering substances (e.g., by protein precipitation with acetonitrile).

  • HPLC analysis: Analyze the samples and standards by HPLC to determine the concentration of this compound at each time point.

  • Calculate stability: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the medium.

Visualizations

This compound's Mechanism of Action

This compound is a dihydropyridine calcium channel blocker. It primarily targets L-type calcium channels in vascular smooth muscle cells. By blocking the influx of calcium ions, it leads to vasodilation and a reduction in blood pressure.

Riodipine_Mechanism cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_intracellular Intracellular Ca²⁺ L_type_Ca_Channel->Ca_intracellular Reduced Influx Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Leads to This compound This compound This compound->L_type_Ca_Channel Blocks Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->L_type_Ca_Channel Influx Contraction Muscle Contraction Ca_intracellular->Contraction Leads to

Caption: this compound blocks L-type calcium channels, reducing calcium influx and causing vasodilation.

Troubleshooting Workflow for this compound Precipitation

A logical workflow can help diagnose and solve issues with this compound precipitation in your cell culture experiments.

Troubleshooting_Workflow Start Precipitate Observed Check_Concentration Is concentration too high? Start->Check_Concentration Solubility_Test Perform Solubility Test Check_Concentration->Solubility_Test Yes Check_Dilution Is dilution method optimal? Check_Concentration->Check_Dilution No Lower_Concentration Lower working concentration Solubility_Test->Lower_Concentration Problem_Solved Problem Solved Lower_Concentration->Problem_Solved Optimize_Dilution Use serial dilution into pre-warmed media Check_Dilution->Optimize_Dilution No Check_Media Are media components an issue? Check_Dilution->Check_Media Yes Optimize_Dilution->Problem_Solved Test_in_PBS Test solubility in PBS Check_Media->Test_in_PBS Yes Check_Media->Problem_Solved No Test_in_PBS->Problem_Solved

Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.

References

Identifying and minimizing off-target effects of Riodipine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Riodipine in experiments. The focus is on identifying and minimizing potential off-target effects to ensure data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dihydropyridine (B1217469) calcium channel blocker.[1][2] Its primary mechanism of action is the selective inhibition of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle.[3][4][5] By blocking the influx of calcium into these cells, this compound causes vasodilation, leading to a decrease in blood pressure. This makes it effective as an antihypertensive agent.

Q2: What are the expected on-target effects of this compound in a typical in vitro experiment?

In an experimental setting, the primary on-target effect of this compound is the reduction of calcium influx into cells expressing L-type calcium channels. This can be measured directly through techniques like calcium imaging (e.g., using Fura-2 AM) or patch-clamp electrophysiology. Downstream consequences of this on-target effect may include relaxation of smooth muscle tissue preparations, alterations in intracellular signaling cascades dependent on calcium, and changes in the secretion of certain molecules.

Q3: What are the potential off-target effects associated with this compound and other dihydropyridines?

While dihydropyridines are highly selective for L-type calcium channels, off-target effects can occur, especially at higher concentrations. These can range from mild to severe and may interfere with experimental results. Potential off-target effects for this class of drugs include:

  • Interactions with other ion channels: At supra-pharmacological concentrations, binding to other types of voltage-gated calcium channels or other ion channels might occur.

  • Modulation of signaling pathways: Some studies suggest that dihydropyridine-sensitive calcium channels may modulate noradrenaline release from nerve terminals, indicating a potential interaction with sympathetic nervous system signaling.

  • Kinase inhibition: Many small molecule inhibitors can have off-target effects on various protein kinases due to the conserved nature of ATP-binding pockets.

  • General cellular stress: At high concentrations, any compound can induce cellular stress responses that are independent of its primary pharmacological target.

Q4: How can I proactively minimize off-target effects in my experimental design?

Minimizing off-target effects starts with careful experimental design. Key strategies include:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for this compound on your intended target and use the lowest concentration that still elicits the desired on-target effect.

  • Minimize Exposure Duration: Reduce the incubation time of your cells with this compound to the minimum necessary to observe the on-target effect.

  • Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent itself.

  • Confirm with Structurally Different Inhibitors: To confirm that an observed effect is due to L-type calcium channel blockade, use another L-type blocker with a different chemical structure (e.g., Amlodipine, Nifedipine). If both compounds produce the same effect, it is more likely to be an on-target phenomenon.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected Cytotoxicity or Changes in Cell Morphology

Q: I'm observing significant cell death or morphological changes in my cell culture after this compound treatment, even at concentrations where I expect to see a specific pharmacological effect. What could be the cause?

A: This issue could stem from several factors, including off-target cytotoxicity or hypersensitivity of your specific cell line.

Troubleshooting Steps:

  • Determine the Cytotoxic Threshold: The first step is to determine the concentration at which this compound becomes toxic to your cells. This can be done by performing a cell viability assay, such as the MTT assay.

  • Compare with On-Target Potency: Compare the cytotoxic concentration (e.g., the CC50) with the effective concentration for your desired on-target effect (e.g., the EC50 or IC50). A large window between these two values is ideal. If the values are close, it may be difficult to separate the on-target effects from toxicity.

  • Test Different Cell Lines: Some cell lines may be more sensitive to a compound's potential off-target effects. If feasible, test your hypothesis in a different cell line to see if the cytotoxicity is a general or cell-type-specific effect.

  • Check for Contaminants: Ensure that your this compound stock is sterile and free of contaminants that could be causing the observed cytotoxicity.

Issue 2: Inconsistent Results or Contradictory Data

Q: My results with this compound are not consistent with published data for other L-type calcium channel blockers, or my downstream analysis (e.g., Western blot, qPCR) shows modulation of unexpected pathways. How can I determine if this is an off-target effect?

A: This is a classic sign of a potential off-target effect. A systematic approach is needed to distinguish between the intended on-target mechanism and unintended interactions.

Troubleshooting Steps:

  • In Silico Analysis: Use computational tools and databases (e.g., ChEMBL, PubChem) to check for known or predicted off-target interactions for this compound and related dihydropyridines.

  • Broad-Spectrum Screening: If resources permit, perform an unbiased screen to identify potential off-target interactions.

    • Kinase Profiling: Screen this compound against a panel of kinases to identify any unintended inhibitory activity. This is a common source of off-target effects for small molecules.

    • Cellular Thermal Shift Assay (CETSA): This method can detect the direct binding of this compound to proteins inside intact cells, providing evidence for both on-target and off-target engagement.

  • Perform a "Rescue" Experiment: A rescue experiment can provide strong evidence for an on-target effect. For example, if this compound's effect is truly mediated by blocking calcium influx, you might be able to "rescue" or reverse the phenotype by artificially increasing intracellular calcium through other means (e.g., using a calcium ionophore at a low concentration).

Quantitative Data Summary

The following table provides hypothetical selectivity data for this compound. In a real-world scenario, these values would be determined experimentally through broad screening panels. The goal is to have a high IC50 value for off-targets, indicating lower potency and thus less likelihood of engagement at therapeutic concentrations.

Target Target Class Hypothetical IC50 (nM) Notes
CaV1.2 (L-type) On-Target (Ion Channel) 10 Primary therapeutic target.
CaV2.2 (N-type)Off-Target (Ion Channel)1,200Lower affinity for other calcium channels is expected.
KCNH2 (hERG)Off-Target (Ion Channel)>10,000Important for cardiac safety assessment.
SRC KinaseOff-Target (Kinase)8,500Example of a potential off-target kinase.
EGFR KinaseOff-Target (Kinase)>10,000Example of a non-interacting kinase.

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol determines the concentration of this compound that is cytotoxic to a cell line.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with 0.1% DMSO).

  • Cell Treatment: Remove the old medium and add the this compound dilutions and vehicle control to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol 2: General Workflow for Off-Target Kinase Profiling

This protocol outlines a general approach for screening this compound against a kinase panel. This is often performed as a service by specialized companies.

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration.

  • Assay Performance: The service provider will typically use a radiometric or fluorescence-based assay to measure the activity of a large panel of purified kinases in the presence of this compound (often at a fixed concentration, e.g., 1 or 10 µM).

  • Data Collection: The percentage of inhibition for each kinase is determined relative to a control (e.g., DMSO).

  • Hit Identification: "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up: For any identified hits, a full dose-response curve should be run to determine the IC50 value, confirming the off-target interaction and its potency.

Visualizations

cluster_0 Cell Membrane This compound This compound l_type L-type Ca2+ Channel This compound->l_type Blocks intracellular Intracellular response ↓ Intracellular Ca2+ Smooth Muscle Contraction (Vasodilation) l_type->response ca_ion Ca2+ ca_ion->l_type Influx extracellular Extracellular

Caption: this compound's primary on-target signaling pathway.

cluster_workflow Off-Target Identification Workflow start Unexpected Experimental Result Observed dose_response 1. Confirm Dose-Response & Run Viability Assay start->dose_response lit_review 2. Literature & Database Review (In Silico) dose_response->lit_review controls 3. Use Structurally Different Inhibitor lit_review->controls screening 4. Broad-Spectrum Screen (e.g., Kinase Panel, CETSA) controls->screening If discrepancy persists end_on_target Conclusion: Likely On-Target Effect controls->end_on_target If results are consistent validation 5. Validate Hits with Secondary Assays screening->validation end_off_target Conclusion: Off-Target Effect Confirmed validation->end_off_target

Caption: Experimental workflow for identifying off-target effects.

start Unexpected Result with this compound? q1 Is cytotoxicity observed? start->q1 q2 Are results consistent with other L-type blockers? q1->q2 No a1 Perform MTT Assay. Determine CC50 vs IC50. q1->a1 Yes a2 Phenotype is likely on-target. q2->a2 Yes a3 High probability of off-target effect. q2->a3 No a4 Proceed to broad-spectrum screening (Kinase Panel, etc.). a3->a4

References

HPLC peak tailing issues with Riodipine and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Riodipine.

Troubleshooting Guide: Resolving this compound Peak Tailing

Peak tailing in HPLC for this compound, a dihydropyridine (B1217469) calcium channel blocker, can compromise the accuracy and reproducibility of analytical results.[1] This guide provides a systematic approach to diagnosing and resolving common causes of peak asymmetry.

Step 1: Initial Assessment & Diagnosis

The first step in troubleshooting is to determine the nature and potential origin of the peak tailing.

Is it a problem with all peaks or just the this compound peak?

  • All Peaks Tailing: This typically points to a system-wide issue, such as a problem at the column inlet or extra-column volume.[2] Common causes include a partially blocked column frit, a void in the column, or issues with tubing and fittings.[2][3]

  • Only this compound Peak Tailing: This suggests a chemical interaction between this compound and the stationary phase, or a mobile phase mismatch. This compound, as a basic compound, is prone to interacting with residual silanol (B1196071) groups on silica-based columns.

Step 2: Systematic Troubleshooting Workflow

Follow this workflow to systematically address the potential causes of this compound peak tailing.

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 System-Level Issues cluster_2 Analyte-Specific Issues cluster_3 Method Optimization start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 all_peaks Address System Issues: - Check for blockages (frit) - Inspect for column voids - Minimize extra-column volume q1->all_peaks Yes riodipine_peak Optimize Method Parameters for this compound q1->riodipine_peak No end Symmetrical Peak Achieved all_peaks->end mobile_phase Adjust Mobile Phase pH riodipine_peak->mobile_phase column_chem Select Appropriate Column riodipine_peak->column_chem temp Modify Temperature riodipine_peak->temp sample Check Sample Preparation riodipine_peak->sample mobile_phase->end column_chem->end temp->end sample->end

Caption: A logical workflow for troubleshooting HPLC peak tailing issues.

Step 3: Detailed Troubleshooting Actions

For System-Wide Peak Tailing:

  • Column Frit Blockage: Debris from samples or system components can block the column inlet frit, distorting the flow path.

    • Solution: Reverse and flush the column. If the problem persists, replace the frit or the column.

  • Column Void: A void can form at the column inlet due to high pressure or pH, leading to peak distortion.

    • Solution: Replace the column. To prevent recurrence, operate within the column's recommended pH and pressure limits.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.

For this compound-Specific Peak Tailing:

  • Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based stationary phases, causing peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ≤ 3) protonates the silanol groups, minimizing their interaction with the basic analyte. Ensure the pH is at least 2 units away from this compound's pKa to avoid peak splitting.

    • Solution 2: Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, reducing secondary interactions.

    • Solution 3: Add a Mobile Phase Modifier: Incorporating a competing base, like triethylamine (B128534) (TEA), can mask the silanol groups and improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the this compound standard and sample in the initial mobile phase whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for this compound analysis to prevent peak tailing?

A1: To minimize peak tailing for basic compounds like this compound, it is generally recommended to start with a mobile phase pH in the acidic range, typically between 2 and 4. This ensures that the silanol groups on the silica-based column are protonated, reducing their interaction with the analyte. However, the optimal pH should be determined empirically during method development, ensuring it is at least 2 pH units away from the pKa of this compound to prevent peak splitting.

Q2: Which type of HPLC column is best suited for this compound analysis?

A2: For the analysis of basic compounds like this compound, a modern, high-purity, end-capped C18 or C8 column is recommended. These columns have a lower concentration of accessible silanol groups, which significantly reduces the potential for secondary interactions that cause peak tailing. Columns with polar-embedded phases can also provide additional shielding for basic compounds.

Q3: Can the choice of organic modifier in the mobile phase affect this compound peak shape?

A3: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. While both are commonly used in reversed-phase HPLC, their selectivities and interactions with the analyte and stationary phase can differ. It is advisable to evaluate both during method development to determine which provides the best peak symmetry for this compound.

Q4: How does temperature affect peak tailing for this compound?

A4: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer. However, for ionizable compounds like this compound, temperature changes can also alter peak spacing and selectivity. It is a parameter that can be optimized, but its effect should be carefully evaluated.

Q5: What are the acceptable limits for peak tailing?

A5: The USP tailing factor (T) is commonly used to quantify peak asymmetry. A value of T = 1 indicates a perfectly symmetrical peak. For most pharmaceutical analyses, a tailing factor of less than 1.5 is often considered acceptable, although specific methods may have stricter requirements.

Data Summary and Experimental Protocols

Table 1: Influence of Mobile Phase pH on Peak Asymmetry
Mobile Phase pHAnalyte pKapH relative to pKaExpected Peak ShapeRationale
< 3-Significantly belowSymmetricalSilanol groups are protonated, minimizing secondary interactions with basic analytes.
3 - 5~5Close to pKaPotential for tailing or split peaksPartial ionization of both analyte and silanol groups can lead to mixed retention mechanisms.
> 7-Significantly abovePotential for tailing on standard silica (B1680970) columnsSilanol groups are deprotonated and can strongly interact with basic analytes. Modern pH-stable columns can mitigate this.
Experimental Protocol: General HPLC Method for Dihydropyridines (e.g., Felodipine) - Adaptable for this compound

This protocol is based on established methods for similar dihydropyridine compounds and can serve as a starting point for this compound analysis.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A common starting point is a mixture of phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 25:75 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound. For similar compounds like Felodipine, wavelengths around 238 nm or 360 nm have been used.

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound standard and sample in the mobile phase to a suitable concentration.

Troubleshooting Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis & Evaluation cluster_troubleshoot Troubleshooting Loop prep_sample Prepare this compound Sample in Mobile Phase prep_system Equilibrate HPLC System with Mobile Phase prep_sample->prep_system inject Inject Sample prep_system->inject acquire Acquire Chromatogram inject->acquire evaluate Evaluate Peak Shape (Tailing Factor > 1.5?) acquire->evaluate troubleshoot Implement Troubleshooting (See Guide) evaluate->troubleshoot Yes pass Peak Shape Acceptable (Proceed with Analysis) evaluate->pass No troubleshoot->inject Re-inject

Caption: A workflow for experimental analysis and troubleshooting of peak tailing.

References

Riodipine Synthesis Technical Support Center: Troubleshooting for Enhanced Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Riodipine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this dihydropyridine (B1217469) calcium channel blocker. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to help you optimize your reaction outcomes for both yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the Hantzsch dihydropyridine synthesis of this compound.

Q1: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis of this compound can stem from several factors. The classical one-pot condensation of 2-(difluoromethoxy)benzaldehyde (B1333782), methyl acetoacetate (B1235776), and an ammonia (B1221849) source is sensitive to reaction conditions.[1]

Potential Causes:

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and degradation of the desired product.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess or deficit of any of the three components—the aldehyde, the β-ketoester, or the nitrogen source—can lead to the formation of intermediates that do not proceed to the final product.

  • Inefficient Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can significantly improve the reaction rate and yield. The choice and concentration of the catalyst are critical.

  • Inappropriate Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and intermediates, affecting the reaction kinetics and the final yield.

  • Long Reaction Times: While sufficient time is needed for the reaction to complete, excessively long reaction times, especially at elevated temperatures, can lead to the degradation of the dihydropyridine product.

Troubleshooting Recommendations:

  • Optimize Reaction Temperature: Systematically screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent) to find the optimal condition for your specific setup.

  • Adjust Reactant Ratios: A common starting point is a 1:2:1 molar ratio of aldehyde to β-ketoester to ammonia source. However, empirical optimization may be necessary.

  • Screen Catalysts: Consider using a mild Brønsted acid catalyst, such as p-toluenesulfonic acid (PTSA), or a Lewis acid catalyst.[1] The catalyst loading should also be optimized.

  • Solvent Selection: Ethanol (B145695) is a common solvent for Hantzsch synthesis. However, other solvents like methanol, isopropanol, or even aqueous micelles can be explored for better yields.[1]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. Stop the reaction once the starting materials are consumed to prevent product degradation.

Q2: I am observing significant impurity peaks in the crude product analysis. What are the likely side products and how can I minimize their formation?

A2: The formation of impurities is a common issue in the Hantzsch synthesis. Understanding the potential side reactions is key to minimizing them.

Common Side Products:

  • Oxidized Pyridine (B92270) Derivative: The 1,4-dihydropyridine (B1200194) ring of this compound is susceptible to oxidation to the corresponding aromatic pyridine derivative. This can be promoted by air, light, or certain reagents.

  • Knoevenagel Condensation Product: The reaction between 2-(difluoromethoxy)benzaldehyde and methyl acetoacetate can form a stable α,β-unsaturated intermediate (a Knoevenagel condensation product) that may not fully react to form the dihydropyridine.

  • Michael Adducts: Incomplete cyclization can lead to the formation of Michael adducts between the enamine of methyl acetoacetate and the Knoevenagel condensation product.

  • Over-reduction Products: If a reducing agent is used or if certain reaction conditions are employed, the dihydropyridine ring can be further reduced to a tetrahydropyridine (B1245486) derivative.

Strategies to Minimize Impurities:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the dihydropyridine product.

  • Control of Reaction Conditions: Careful optimization of temperature and reaction time can favor the formation of the desired product over side products.

  • Purification of Reactants: Ensure the purity of the starting materials, as impurities in the reactants can lead to the formation of unwanted byproducts.

  • Appropriate Work-up Procedure: A well-designed work-up procedure can help to remove some of the impurities before the final purification step.

Q3: The purification of this compound is proving to be difficult. What are the recommended methods for obtaining a high-purity product?

A3: Achieving high purity for this compound often requires a combination of techniques. The choice of method will depend on the nature and quantity of the impurities present.

Recommended Purification Methods:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[2][3] The selection of an appropriate solvent or solvent system is critical. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents for recrystallization of dihydropyridines include ethanol, methanol, and ethyl acetate (B1210297).

  • Column Chromatography: For separating mixtures of closely related compounds, column chromatography on silica (B1680970) gel is a standard and effective method. A gradient of a non-polar solvent (like hexane (B92381) or heptane) and a moderately polar solvent (like ethyl acetate) is typically used to elute the components. The fractions are monitored by TLC to isolate the pure this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC can be employed. This method offers high resolution for separating closely related impurities.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield and purity of this compound synthesis. This data is representative of typical trends observed in Hantzsch dihydropyridine synthesis and should be used as a guide for optimization.

Table 1: Effect of Solvent on this compound Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1EthanolReflux86592
2MethanolReflux86090
3IsopropanolReflux107094
4AcetonitrileReflux125588
5Water (micellar)8067595

Table 2: Effect of Catalyst on this compound Synthesis in Isopropanol

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)
1NoneReflux244085
2Acetic Acid (10)Reflux86893
3p-TSA (5)Reflux67896
4Sc(OTf)₃ (2)6087294

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Condensation

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 2-(Difluoromethoxy)benzaldehyde

  • Methyl acetoacetate

  • Ammonium (B1175870) acetate

  • Isopropanol

  • p-Toluenesulfonic acid (p-TSA)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(difluoromethoxy)benzaldehyde (1.0 eq), methyl acetoacetate (2.2 eq), and ammonium acetate (1.2 eq) in isopropanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Once the starting aldehyde is consumed (typically after 6-8 hours), cool the reaction mixture to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold isopropanol.

  • If the product does not precipitate, remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

The following diagrams illustrate key concepts related to this compound synthesis and its mechanism of action.

G cluster_synthesis This compound Synthesis Workflow Reactants Reactants: - 2-(Difluoromethoxy)benzaldehyde - Methyl Acetoacetate - Ammonia Source Reaction Hantzsch Condensation (Solvent, Catalyst, Temp) Reactants->Reaction Crude Crude this compound (with impurities) Reaction->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Pure Pure this compound Purification->Pure

Caption: A logical workflow for the synthesis and purification of this compound.

G cluster_pathway This compound's Mechanism of Action This compound This compound LTypeCaChannel L-type Voltage-Gated Calcium Channel This compound->LTypeCaChannel Blocks CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux Inhibits Contraction Muscle Contraction CaInflux->Contraction Prevents SmoothMuscle Vascular Smooth Muscle Cell Vasodilation Vasodilation

Caption: Signaling pathway showing this compound's action on calcium channels.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield? CheckTemp Optimize Temperature? Start->CheckTemp CheckStoich Adjust Stoichiometry? CheckTemp->CheckStoich No Improvement Improved Yield Improved CheckTemp->Improved Yes CheckCatalyst Screen Catalysts? CheckStoich->CheckCatalyst No Improvement CheckStoich->Improved Yes CheckSolvent Change Solvent? CheckCatalyst->CheckSolvent No Improvement CheckCatalyst->Improved Yes CheckSolvent->Improved Yes

Caption: A decision-making workflow for troubleshooting low this compound yield.

References

Technical Support Center: Riodipine in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Riodipine for patch-clamp recordings of L-type calcium channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a calcium channel blocker belonging to the dihydropyridine (B1217469) (DHP) class of compounds.[1][2] Its primary mechanism of action is the inhibition of voltage-gated L-type calcium channels (LTCCs).[3] By binding to the α1 subunit of the channel, this compound blocks the influx of calcium ions into cells, which is crucial for processes like muscle contraction and neuronal signaling.[4]

Q2: How does this compound's blockade of L-type calcium channels vary with the channel state? A2: Like other dihydropyridines, this compound's inhibitory effect is state-dependent. It exhibits a higher affinity for the open and inactivated states of the L-type calcium channel compared to the resting state.[4] This means the block is more potent when the channels are actively being opened by membrane depolarization, a key consideration for designing voltage-clamp protocols.

Q3: What are the known sources of variability when using dihydropyridines like this compound in experiments? A3: A significant source of variability is the photosensitivity of the dihydropyridine structure. Exposure to light, particularly in aqueous solutions, can lead to photodegradation (typically aromatization of the dihydropyridine ring), resulting in a loss of pharmacological activity. It is crucial to prepare solutions fresh, protect them from light, and minimize light exposure during the experiment. Other sources of variability are common to all patch-clamp experiments, including solution osmolarity, temperature, pipette resistance, and cell health.

Q4: Are there any potential off-target effects of this compound to be aware of? A4: While dihydropyridines are highly selective for L-type calcium channels, some members of this class have been shown at higher concentrations to affect other ion channels, such as voltage-dependent potassium channels. It is always advisable to perform control experiments to rule out significant off-target effects at the concentrations used in your study.

Q5: What is a typical concentration range for using this compound in a patch-clamp experiment? A5: The effective concentration can vary depending on the cell type and experimental conditions. Based on data from related dihydropyridine compounds, concentrations ranging from low nanomolar (nM) to micromolar (µM) are typically used to achieve partial to full blockade of L-type calcium currents. A concentration-response curve should be generated to determine the precise IC50 value for your specific experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during patch-clamp recordings with this compound.

Problem Potential Cause(s) Recommended Solution(s)
No effect or reduced potency of this compound 1. Photodegradation: this compound solution was exposed to light.2. Incorrect Drug Concentration: Errors in dilution or calculation.3. Drug Adsorption: Compound may adsorb to perfusion tubing.4. Channel Rundown: L-type calcium channel activity can decrease over time in whole-cell configuration.1. Prepare fresh stock solutions daily and wrap containers in foil. Keep the perfusion syringe and lines covered and dim the microscope light where possible.2. Verify all calculations and ensure proper mixing of stock solutions.3. Use low-adsorption tubing (e.g., Tygon®) and allow the solution to perfuse through the system for a few minutes before starting the recording.4. Monitor baseline currents for stability before drug application. Use the perforated patch technique to preserve intracellular signaling cascades.
High variability between cells 1. Inconsistent Drug Application: Perfusion rate is unstable or solution exchange is incomplete.2. Cell Health: Cells are unhealthy or at different passage numbers, leading to varied channel expression.3. Voltage Protocol: The holding potential and depolarization steps may favor different channel states between experiments. DHP block is voltage-dependent.1. Ensure a constant and stable perfusion rate (e.g., 1-2 mL/min). Allow sufficient time for complete solution exchange in the recording chamber.2. Use cells from a consistent passage number and ensure optimal culture conditions. Only patch healthy-looking, smooth-membraned cells.3. Maintain a consistent holding potential and voltage-step protocol across all experiments to ensure channels are in a comparable state before drug application.
Unstable Seal or Whole-Cell Configuration 1. Solution Issues: Incorrect osmolarity or pH of the internal or external solutions.2. Mechanical Drift: The pipette or stage is drifting due to temperature changes or vibrations.3. Dirty Pipette/Solutions: Particulates in the internal solution or on the pipette tip are preventing a tight seal.1. Measure and adjust the osmolarity and pH of all solutions to be within the appropriate physiological range (e.g., internal ~290 mOsm, external ~310 mOsm).2. Allow the rig to thermally equilibrate. Ensure the anti-vibration table is functioning correctly and minimize movement in the room.3. Filter all solutions (0.22 µm filter) and store them properly. Ensure pipette glass is clean and stored in a dust-free environment.
High Electrical Noise 1. Grounding Issues: Improper grounding of the headstage, perfusion system, or Faraday cage.2. Perfusion System: The perfusion pump or tubing is introducing noise.3. External Sources: Nearby equipment (centrifuges, lights) is creating electrical interference.1. Check all grounding connections. Ensure the bath electrode (Ag/AgCl pellet) is properly chlorided and making good contact with the bath solution.2. Temporarily turn off the perfusion system to see if the noise disappears. If so, ground the perfusion system or move it further from the setup.3. Identify and turn off non-essential electrical equipment near the patch-clamp rig.

Quantitative Data Presentation

Compound Cell Type Holding Potential Test Potential IC50 (nM)
Dihydropyridine (Illustrative)A7r5 (Rat Aortic Smooth Muscle)-80 mV+10 mV~10
Dihydropyridine (Illustrative)HEK293 expressing CaV1.2-90 mV0 mV~13
Dihydropyridine (Illustrative)HEK293 expressing CaV1.2-65 mV0 mV~0.15

Note: The IC50 of dihydropyridines is highly dependent on the holding potential due to the voltage-dependent nature of the block. A more depolarized holding potential increases the proportion of channels in the inactivated state, leading to a more potent block and a lower IC50 value.

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of L-type Ca²⁺ Currents

This protocol describes a method for recording L-type calcium currents (ICa,L) from a cultured cell line (e.g., HEK293 cells stably expressing the human CaV1.2 channel) and assessing the inhibitory effect of this compound.

1. Solutions and Reagents:

  • External Solution (in mM): 110 NaCl, 20 BaCl₂ (or CaCl₂), 10 TEA-Cl, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in small aliquots at -20°C, protected from light. On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations.

2. Cell Preparation:

  • Plate cells onto glass coverslips 2-3 days before the experiment to ensure they are not over-confluent.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with the external solution (1-2 mL/min).

3. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries, aiming for a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the pipette tip while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the pressure to allow a high-resistance (GΩ) seal to form.

  • Establish the whole-cell configuration by applying a brief pulse of gentle suction to rupture the membrane patch.

  • Set the amplifier to voltage-clamp mode and hold the cell at a potential of -80 mV.

  • Elicit ICa,L by applying depolarizing voltage steps (e.g., 200 ms (B15284909) steps from -80 mV to +10 mV). Apply these steps at regular intervals (e.g., every 10 seconds) to monitor current stability.

4. Drug Application and Data Analysis:

  • After obtaining a stable baseline recording for at least 3-5 minutes, switch the perfusion to an external solution containing the desired concentration of this compound.

  • Record the current traces during and after drug application until a steady-state block is achieved.

  • To wash out the drug, perfuse with the control external solution.

  • To determine the IC50, apply this compound at increasing concentrations. Calculate the percentage of current inhibition for each concentration relative to the baseline.

  • Plot the percent inhibition against the log of the this compound concentration and fit the data with a Hill equation to derive the IC50 value.

Mandatory Visualizations

Riodipine_Mechanism_of_Action cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel (Resting State) Ca_Channel_Open L-type Ca²⁺ Channel (Open State) Ca_Channel->Ca_Channel_Open Opens Ca_Channel_Inactivated L-type Ca²⁺ Channel (Inactivated State) Ca_Channel_Open->Ca_Channel_Inactivated Inactivates Ca_Influx Ca²⁺ Influx Ca_Channel_Open->Ca_Influx Ca_Channel_Inactivated->Ca_Channel Returns to Rest Riodipine_Bound This compound-Bound (Blocked State) Ca_Channel_Inactivated->Riodipine_Bound No_Ca_Influx Ca²⁺ Influx Blocked Riodipine_Bound->No_Ca_Influx Depolarization Membrane Depolarization Depolarization->Ca_Channel Activates This compound This compound This compound->Ca_Channel_Inactivated Binds with High Affinity

Caption: Mechanism of action for this compound on L-type calcium channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Solutions (Internal/External) B Prepare this compound Aliquots (Protect from light) C Plate Cells on Coverslips D Pull & Fill Pipette C->D E Obtain GΩ Seal D->E F Establish Whole-Cell E->F G Record Baseline ICa,L F->G H Perfuse with this compound G->H I Record Blocked ICa,L H->I J Washout I->J K Measure Current Amplitude J->K L Calculate % Inhibition K->L M Plot Dose-Response Curve L->M N Determine IC50 M->N Troubleshooting_Logic Start Problem: No/Reduced Drug Effect Q_Light Were solutions protected from light? Start->Q_Light A_Light_No Solution: Remake fresh solution, protect from light. Q_Light->A_Light_No No Q_Baseline Was baseline current stable before application? Q_Light->Q_Baseline Yes A_Baseline_No Problem: Channel Rundown Solution: Use perforated patch or include GTP/ATP. Q_Baseline->A_Baseline_No No Q_Perfusion Is perfusion system working correctly? Q_Baseline->Q_Perfusion Yes A_Perfusion_No Solution: Check flow rate, check for bubbles/leaks. Q_Perfusion->A_Perfusion_No No Success Re-evaluate Experiment Q_Perfusion->Success Yes

References

Preventing Riodipine degradation during sample storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Riodipine during sample storage and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound samples.

Issue Potential Cause Recommended Solution
Loss of this compound potency in stored samples. Light-induced degradation (Photolysis): this compound, like other dihydropyridine (B1217469) calcium channel blockers, is sensitive to light, which can cause oxidation of the dihydropyridine ring to a pyridine (B92270) derivative.[1]Store this compound stock solutions and samples in amber vials or wrap containers with aluminum foil to protect from light.[2] Minimize exposure to ambient light during sample preparation and analysis.
Hydrolysis: Exposure to acidic or alkaline conditions can lead to the hydrolysis of the ester groups in the this compound molecule.Maintain the pH of this compound solutions within a neutral range (pH 6-7.5). Use buffered solutions for sample preparation and analysis. Avoid strong acids and bases.
Oxidation: this compound can be susceptible to oxidation, leading to the formation of degradation products.Degas solvents used for sample preparation and mobile phases. Consider adding antioxidants, such as BHT (butylated hydroxytoluene), to standards and samples if extensive oxidation is observed. Store samples under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Inappropriate storage temperature: Elevated temperatures can accelerate the degradation of this compound.Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures for long-term stability. For short-term storage, maintain samples at a controlled room temperature (20-25 °C).[3]
Variable or inconsistent analytical results. Sample processing inconsistencies: Differences in extraction efficiency, evaporation steps, or reconstitution solvents can introduce variability.Standardize all sample preparation steps. Ensure complete evaporation of extraction solvents and consistent reconstitution of the sample in the mobile phase. Use an internal standard to correct for variations in sample processing.
Chromatographic issues: Poor peak shape, shifting retention times, or co-eluting peaks can affect quantification.Optimize the HPLC/LC-MS method, including the mobile phase composition, pH, column type, and gradient profile. Ensure the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.[4][5]
Appearance of unknown peaks in chromatograms. Formation of degradation products: The presence of new peaks often indicates that this compound has degraded.Conduct forced degradation studies to identify potential degradation products and their retention times. Use a photodiode array (PDA) detector or mass spectrometry (MS) to characterize these unknown peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of structurally similar dihydropyridine calcium channel blockers, the primary degradation pathways for this compound are expected to be:

  • Photodegradation: Aromatization of the dihydropyridine ring to its pyridine analog upon exposure to light.

  • Hydrolysis: Cleavage of the ester linkages under acidic or basic conditions.

  • Oxidation: Formation of oxidative degradation products.

Q2: What are the ideal storage conditions for this compound stock solutions and samples?

A2: To ensure stability, this compound stock solutions and samples should be stored protected from light in amber glass vials at low temperatures. For long-term storage, -20°C is recommended. For short-term storage (up to 24 hours), refrigeration at 2-8°C is suitable.

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation can be identified by a decrease in the peak area of the parent this compound compound in your chromatogram over time, or by the appearance of new, previously unseen peaks. A stability-indicating analytical method is crucial for distinguishing the active pharmaceutical ingredient (API) from any degradation products.

Q4: What type of analytical method is best for quantifying this compound and its potential degradation products?

A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is commonly used. For higher sensitivity and specificity, especially in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q5: Should I use an internal standard for this compound analysis?

A5: Yes, using an internal standard (IS) is highly recommended, particularly for LC-MS/MS analysis. An IS helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification. A structurally similar compound that is not present in the sample, or a stable isotope-labeled version of this compound, would be an ideal internal standard.

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies on dihydropyridine calcium channel blockers structurally similar to this compound, such as Amlodipine (B1666008) and Felodipine. This data provides an indication of the potential stability of this compound under various stress conditions.

Table 1: Degradation of Amlodipine Besylate Under Various Stress Conditions

Stress ConditionDurationTemperature% Degradation
0.1 M HCl3 daysAmbient~1%
5 M HCl6 hours80 °C75.2%
0.1 M NaOH3 daysAmbient43%
5 M NaOH6 hours80 °C100%
3% H₂O₂3 daysAmbient~1%
3% H₂O₂ in Methanol (B129727) (80:20)6 hours80 °C80.1%
Heat3 days105 °CNo degradation
Photolytic (UV & Vis Light)14 daysPhotostability Chamber32.2%

Table 2: Degradation of Felodipine Under Forced Degradation Conditions

Stress ConditionDurationTemperature% Degraded
5N HCl60 minutes85 °C4.70%
5N NaOH60 minutes85 °C2.73%
30% H₂O₂60 minutesRoom Temperature1.99%
Thermal12 hours70 °C0.73%

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound Analysis

This protocol is a general guideline for developing a stability-indicating RP-HPLC method for the quantification of this compound in pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA/UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point is a 55:45 (v/v) ratio of organic to aqueous phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., 238 nm, which is typical for dihydropyridines).

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Protect from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (for a tablet formulation):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

    • Add a portion of the dissolution solvent (e.g., methanol or acetonitrile), sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation (as per ICH guidelines):

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate this compound from its degradation products and any excipients.

  • Linearity: Analyze a series of at least five concentrations of the this compound standard to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound standard.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Visualizations

L-Type Calcium Channel Signaling Pathway

This compound is a dihydropyridine calcium channel blocker that primarily targets L-type calcium channels. The following diagram illustrates the general signaling pathway affected by the blockage of these channels.

L_Type_Calcium_Channel_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_channel L-Type Calcium Channel Ca_int Intracellular Ca²⁺ (decreased) Ca_channel->Ca_int This compound This compound This compound->Ca_channel blocks Ca_ext Ca²⁺ Ca_ext->Ca_channel influx Contraction Smooth Muscle Contraction Ca_int->Contraction leads to (inhibited) Vasodilation Vasodilation Contraction->Vasodilation inhibition causes Riodipine_Stability_Workflow start This compound Sample (Bulk Drug or Formulation) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress prep Sample Preparation (Dilution, Extraction) stress->prep analysis Stability-Indicating HPLC or LC-MS/MS Analysis prep->analysis data Data Analysis (Quantify this compound and Degradants) analysis->data report Stability Report data->report

References

Technical Support Center: Optimizing Electrophysiological Recordings of L-Type Calcium Channels with Riodipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their electrophysiological recordings of L-type calcium channels when using the dihydropyridine (B1217469) blocker, Riodipine.

Troubleshooting Guide

This guide addresses common issues encountered during patch-clamp experiments targeting L-type calcium channels.

Problem Possible Cause Suggested Solution
Unstable Gigaseal (Seal Resistance < 1 GΩ) 1. Dirty pipette tip or cell membrane.[1] 2. Poor cell health. 3. Mechanical instability of the setup. 4. Inappropriate pipette size/shape.[2] 5. Suboptimal ionic composition of solutions.[1]1. Ensure solutions are filtered and the cell culture is free of debris. Consider fire-polishing the pipette tip.[1] 2. Use cells from a healthy, low-passage culture. Ensure proper enzymatic digestion if using primary cells. 3. Minimize vibrations by using an anti-vibration table and securing all components of the rig. 4. Use pipettes with a resistance of 2-5 MΩ when filled with internal solution.[3] The optimal pipette resistance may vary depending on the cell type. 5. Ensure millimolar concentrations of Mg²⁺ and Ca²⁺ in the recording solutions to promote sealing. Some studies suggest that reducing agents like DTT can improve seal formation and longevity.
"Rundown" of L-type Calcium Current 1. Washout of essential intracellular components. 2. Ca²⁺-dependent inactivation. 3. Cell dialysis with the pipette solution alters the intracellular environment.1. Use the perforated patch technique (e.g., with nystatin (B1677061) or amphotericin B) to preserve the intracellular milieu. 2. Include a Ca²⁺ chelator like EGTA or BAPTA in the internal solution. Using Ba²⁺ as the charge carrier can also reduce Ca²⁺-dependent inactivation. 3. Minimize the time between establishing the whole-cell configuration and recording data.
No or Very Small L-type Calcium Current 1. Low channel expression in the chosen cell type. 2. Incorrect voltage protocol. 3. Channels are in an inactivated state. 4. Presence of an outward current masking the inward Ca²⁺ current.1. Use a cell line known to express high levels of L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2). 2. Ensure the holding potential is sufficiently negative (e.g., -80 mV) to keep channels in a closed, available state before depolarization. The test pulse should be to a potential that elicits a robust inward current (e.g., 0 to +10 mV). 3. A depolarized holding potential will lead to voltage-dependent inactivation. Maintain a hyperpolarized holding potential. 4. Block outward potassium currents by including Cs⁺ and/or TEA in the internal and external solutions, respectively.
Inconsistent Effects of this compound 1. This compound is a dihydropyridine and its block is state-dependent (voltage- and use-dependent). 2. Degradation of this compound stock solution. 3. Incomplete washout of the drug.1. The blocking effect will be more pronounced at more depolarized holding potentials and with repetitive depolarizing pulses. Standardize the voltage protocol and frequency of stimulation across experiments. 2. Prepare fresh stock solutions and protect them from light, as dihydropyridines can be light-sensitive. 3. Ensure adequate perfusion of the recording chamber with the control external solution to fully wash out the drug and observe recovery.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound on L-type calcium channels?

A1: this compound, as a dihydropyridine, is an L-type calcium channel blocker. Dihydropyridines bind to the α1 subunit of the channel, which forms the ion-conducting pore. This binding is allosteric and state-dependent, with a higher affinity for the open or inactivated states of the channel compared to the resting state. By stabilizing the inactivated state, this compound reduces the influx of calcium ions into the cell.

Q2: What are the typical concentrations of this compound to use?

A2: While specific data for this compound is limited, for dihydropyridines in general, IC50 values for L-type calcium current inhibition are typically in the nanomolar to low micromolar range. For example, the IC50 for elgodipine (B49726) in rat neonatal ventricular myocytes is 0.33 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: Why is Barium (Ba²⁺) often used as the charge carrier instead of Calcium (Ca²⁺)?

A3: There are two main reasons for using Ba²⁺ as the charge carrier:

  • Increased Current Amplitude: Barium ions are typically more permeant through L-type calcium channels than calcium ions, resulting in larger, easier-to-measure currents.

  • Reduced Ca²⁺-dependent Inactivation: L-type calcium channels undergo inactivation that is dependent on the influx of Ca²⁺. By replacing Ca²⁺ with Ba²⁺, this form of inactivation is significantly reduced, allowing for a more stable recording and a clearer assessment of voltage-dependent effects.

Q4: How can I isolate the L-type calcium current from other ionic currents?

A4: To pharmacologically and electronically isolate the L-type calcium current, you can:

  • Block Sodium Channels: Use tetrodotoxin (B1210768) (TTX) in the external solution or a prepulse protocol to inactivate sodium channels.

  • Block Potassium Channels: Use Cesium (Cs⁺) in the internal solution and Tetraethylammonium (TEA) in the external solution to block voltage-gated potassium channels.

  • Use a Specific Voltage Protocol: L-type calcium channels are high-voltage activated. A holding potential of around -40 mV to -50 mV can be used to inactivate low-voltage activated (T-type) calcium channels, although a more negative holding potential (e.g., -80 mV) is often used to ensure all channels are available for activation before a test pulse.

Q5: My recordings show a gradual increase in current after establishing the whole-cell configuration. What is happening?

A5: This phenomenon, sometimes referred to as "run-up," has been observed for L-type calcium currents. Immediately after membrane rupture, the current may be small or absent and then gradually increases over a few minutes. This is thought to be due to the washout of an inhibitory endogenous molecule or a change in the phosphorylation state of the channel upon dialysis with the pipette solution. It is advisable to wait for the current to stabilize before beginning your experiment.

Quantitative Data Summary

Disclaimer: The following data is representative of dihydropyridine L-type calcium channel blockers and may not be specific to this compound due to limited publicly available information.

Table 1: Representative IC50 Values for Dihydropyridine Block of L-type Calcium Currents

Compound Cell Type IC50 Reference
ElgodipineRat Neonatal Ventricular Myocytes0.33 µM
OxodipineRat Neonatal Ventricular Myocytes0.24 µM
NimodipineCaV1.3α1 expressing cells2.7 ± 0.3 µM
AmlodipineRabbit skeletal muscle T-tubule membranes4.2 ± 0.6 µM
FelodipineHuman Vascular Smooth Muscle~5 nM (pIC50 8.30)
NifedipineHuman Vascular Smooth Muscle~16.6 nM (pIC50 7.78)

Table 2: Typical Electrophysiological Parameters for L-type Calcium Channel Recordings

Parameter Typical Value/Range Notes
Pipette Resistance 2 - 5 MΩWhen filled with internal solution.
Seal Resistance > 1 GΩEssential for high-quality recordings.
Holding Potential -80 mV to -40 mV-80 mV ensures channels are in a resting state. -40 to -50 mV can be used to inactivate T-type channels.
Test Pulse Potential 0 to +20 mVThe peak of the current-voltage relationship for L-type channels is typically in this range.
Test Pulse Duration 200 - 400 msSufficient to observe both activation and inactivation kinetics.

Detailed Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol provides a general methodology for recording L-type calcium currents and assessing the effects of this compound.

1. Cell Preparation:

  • Culture cells (e.g., HEK293 cells stably expressing CaV1.2, or primary cardiomyocytes) on glass coverslips.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the cells with the external solution.

2. Solutions:

Solution Type Component Concentration (mM)
External Solution BaCl₂ or CaCl₂10 (Ba²⁺) or 2 (Ca²⁺)
TEA-Cl140
HEPES10
Glucose10
pH adjusted to 7.4 with TEA-OH
Internal Solution CsCl120
MgCl₂2
EGTA10
HEPES10
Mg-ATP4
Na-GTP0.3
pH adjusted to 7.2 with CsOH

Note: Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation. Cesium and TEA are used to block potassium channels.

3. Recording Procedure:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage Clamp: Hold the cell at a holding potential of -80 mV.

  • Current Elicitation: Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record current traces before, during, and after drug application to determine the extent of inhibition and to observe any changes in channel kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Preparation seal Gigaseal Formation cell_prep->seal pipette_fab Pipette Fabrication pipette_fab->seal solutions Solution Preparation solutions->seal whole_cell Whole-Cell Configuration seal->whole_cell baseline Baseline Recording whole_cell->baseline drug_app This compound Application baseline->drug_app washout Washout drug_app->washout data_acq Data Acquisition washout->data_acq analysis Data Analysis data_acq->analysis

Caption: Workflow for a whole-cell patch-clamp experiment.

riodipine_moa cluster_channel L-type Calcium Channel States cluster_drug Resting Resting (Closed) Open Open Resting->Open Inactivated Inactivated (Closed) Open->Inactivated Inactivates Ca_Influx Reduced Ca²⁺ Influx Open->Ca_Influx Leads to Inactivated->Resting Recovers This compound This compound This compound->Inactivated Binds & Stabilizes This compound->Ca_Influx Inhibits Depolarization Membrane Depolarization Depolarization->Resting Activates Repolarization Membrane Repolarization Repolarization->Inactivated

Caption: State-dependent block of L-type calcium channels by this compound.

References

Troubleshooting unexpected results in Riodipine-treated animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Riodipine in animal models. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and refining their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dihydropyridine (B1217469) derivative that acts as a selective L-type calcium channel blocker.[1][2] Its primary effect is to inhibit the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac myocytes. This leads to vasodilation, a decrease in peripheral resistance, and a subsequent reduction in blood pressure.

This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Blocks Ca_Influx Calcium Ion Influx Vasodilation Vasodilation This compound->Vasodilation Leads to L_type_Ca_Channel->Ca_Influx Mediates Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Stimulates BP Blood Pressure Contraction->BP Increases Vasodilation->BP Decreases Start Unexpected Result Observed CheckDose Verify Dose and Administration Start->CheckDose InaccurateDosing Inaccurate Dosing? CheckDose->InaccurateDosing CheckVehicle Assess Vehicle Effects VehicleToxicity Vehicle Toxicity? CheckVehicle->VehicleToxicity ReviewLiterature Review Species-Specific Pharmacokinetics PK_Mismatch Pharmacokinetic Mismatch? ReviewLiterature->PK_Mismatch ConsiderOffTarget Consider Off-Target or Paradoxical Effects RefineProtocol Refine Experimental Protocol ConsiderOffTarget->RefineProtocol InaccurateDosing->CheckVehicle No InaccurateDosing->RefineProtocol Yes VehicleToxicity->ReviewLiterature No VehicleToxicity->RefineProtocol Yes PK_Mismatch->ConsiderOffTarget No PK_Mismatch->RefineProtocol Yes Rat Rat Metabolism Amlodipine Amlodipine Dog Dog Metabolism Cleavage Cleavage of 5-methoxy-carbonyl group Amlodipine->Cleavage Primary Pathway in Rats OxidativeDeamination Oxidative deamination of 2-aminoethoxy-methyl side-chain Amlodipine->OxidativeDeamination Primary Pathway in Dogs PyridineAnalog Pyridine Analogue Cleavage->PyridineAnalog SecondaryMetabolism Secondary Metabolism (Oxidation, Hydroxylation, Lactonization) OxidativeDeamination->SecondaryMetabolism PyridineAnalog->SecondaryMetabolism

References

Validation & Comparative

Riodipine vs. Nifedipine: A Comparative Analysis of Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular therapeutics, dihydropyridine (B1217469) calcium channel blockers stand as a cornerstone for the management of hypertension and angina. Among these, Nifedipine is a well-established first-generation agent, while Riodipine (also known as Ryodipine or Foridon) is a lesser-known analogue. This guide provides a comparative overview of this compound and Nifedipine, focusing on their potency and selectivity, supported by available experimental data and detailed methodologies for their assessment.

Executive Summary

Both this compound and Nifedipine are L-type calcium channel blockers, exerting their therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. While direct comparative studies providing quantitative data on the potency and selectivity of this compound are limited in publicly available literature, existing research suggests that its biochemical effects are similar to those of Nifedipine. Nifedipine has been extensively studied, with established potency (IC50 values) and a known preference for vascular over myocardial tissue. This guide synthesizes the available information to draw a comparative picture and outlines the standard experimental protocols for evaluating such compounds.

Data Presentation: Potency and Selectivity

A direct quantitative comparison of the potency and selectivity of this compound and Nifedipine is hampered by the limited availability of specific IC50 and Ki values for this compound in peer-reviewed literature. However, we can present the available data for Nifedipine to serve as a benchmark for the expected performance of a dihydropyridine calcium channel blocker.

DrugParameterValueTissue/AssayReference
Nifedipine Potency (IC50) ~1 µMInhibition of Ca2+ influx in primary cultures of cerebellar granule cells[1]
Selectivity Vascular > MyocardialIn vitro and in vivo studies[2]
This compound Potency Similar biochemical effects to NifedipineRabbit myocardium and aorta (qualitative)[3]
Selectivity Data not available--

Note: The IC50 value for Nifedipine can vary depending on the specific experimental conditions, cell type, and assay used. The value presented is indicative of its activity.

One study highlighted that this compound, similarly to nifedipine, leads to an increase in cAMP concentration in slices of rabbit myocardium and aorta.[3] This suggests a shared mechanism of action beyond simple calcium channel blockade. The study also noted that both compounds affect the uptake of 45Ca2+ by myocardial strips.[3]

Nifedipine exhibits a degree of selectivity for vascular smooth muscle over cardiac muscle, which contributes to its therapeutic profile as a vasodilator with less pronounced direct effects on heart contractility at therapeutic doses. The vascular-to-cardiac selectivity ratio for Nifedipine has been reported in various studies, although the exact values can differ based on the experimental model.

Experimental Protocols

To provide a framework for the evaluation of compounds like this compound and Nifedipine, detailed methodologies for key experiments are described below.

Radioligand Binding Assay

This assay is used to determine the affinity of a drug for its receptor, in this case, the L-type calcium channel.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the test compound.

Materials:

  • Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat heart ventricles, cerebral cortex).

  • Radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine, [3H]PN200-110).

  • Test compounds (this compound, Nifedipine).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Electrophysiological Assessment (Patch-Clamp Technique)

This technique allows for the direct measurement of ion channel activity and the effect of drugs on ion currents.

Objective: To assess the inhibitory effect of the test compound on L-type calcium channel currents.

Materials:

  • Isolated single cells expressing L-type calcium channels (e.g., ventricular myocytes, vascular smooth muscle cells).

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system).

  • Glass micropipettes.

  • Extracellular and intracellular solutions formulated to isolate calcium currents.

  • Test compounds (this compound, Nifedipine).

Procedure:

  • Cell Preparation: Single cells are isolated from the tissue of interest.

  • Pipette Positioning: A glass micropipette filled with intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and depolarizing voltage steps are applied to elicit calcium currents.

  • Drug Application: The test compound is applied to the cell via the perfusion system at various concentrations.

  • Current Recording: The resulting calcium currents are recorded before and after the application of the drug.

Data Analysis: The percentage of inhibition of the calcium current at different drug concentrations is calculated to determine the IC50 value.

In Vitro Functional Assays (Isolated Tissue Preparations)

These assays measure the physiological response of tissues to a drug, providing insights into its functional potency and selectivity.

Objective: To compare the vasorelaxant effects (potency) and the vascular versus myocardial selectivity of the test compounds.

Materials:

  • Isolated tissue preparations (e.g., rat aortic rings for vascular effects, guinea pig papillary muscles for myocardial effects).

  • Organ bath setup with a force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Contractile agents (e.g., potassium chloride for vascular tissue, isoproterenol (B85558) for myocardial tissue).

  • Test compounds (this compound, Nifedipine).

Procedure:

  • Tissue Mounting: The isolated tissues are mounted in an organ bath containing physiological salt solution, maintained at a constant temperature and bubbled with carbogen (B8564812) (95% O2, 5% CO2).

  • Contraction Induction: The tissues are contracted with a suitable agent.

  • Drug Addition: Cumulative concentrations of the test compound are added to the bath.

  • Response Measurement: The relaxation of the vascular tissue or the change in contractile force of the myocardial tissue is recorded.

Data Analysis: Concentration-response curves are constructed, and the EC50 values (concentration producing 50% of the maximal response) are determined. The ratio of the EC50 for myocardial effects to the EC50 for vascular effects provides a measure of vascular selectivity.

Mandatory Visualizations

Signaling Pathway of L-type Calcium Channel Blockade

G Mechanism of Action of Dihydropyridine Calcium Channel Blockers cluster_0 Cell Membrane cluster_1 Intracellular Signaling Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel (Voltage-Gated) Depolarization->L_type_Ca_Channel opens Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_influx->Ca_Calmodulin Dihydropyridine This compound / Nifedipine Dihydropyridine->L_type_Ca_Channel binds to Block->Ca_influx inhibits Vasodilation Vasodilation MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Dihydropyridines block L-type calcium channels, inhibiting calcium influx and leading to vasodilation.

Experimental Workflow for Potency and Selectivity Comparison

G Workflow for Comparing Potency and Selectivity cluster_0 Potency Assessment cluster_1 Selectivity Assessment Radioligand_Assay Radioligand Binding Assay (IC50 / Ki) Compare_Potency Compare Potency Radioligand_Assay->Compare_Potency Electrophysiology Electrophysiology (IC50) Electrophysiology->Compare_Potency Vascular_Tissue Isolated Vascular Tissue (e.g., Aortic Rings) EC50_Vascular Determine EC50 (Vascular) Vascular_Tissue->EC50_Vascular Myocardial_Tissue Isolated Myocardial Tissue (e.g., Papillary Muscle) EC50_Myocardial Determine EC50 (Myocardial) Myocardial_Tissue->EC50_Myocardial Selectivity_Ratio Calculate Selectivity Ratio (EC50 Myocardial / EC50 Vascular) EC50_Vascular->Selectivity_Ratio EC50_Myocardial->Selectivity_Ratio Compare_Selectivity Compare Selectivity Selectivity_Ratio->Compare_Selectivity Start Start Start->Radioligand_Assay Start->Electrophysiology Start->Vascular_Tissue Start->Myocardial_Tissue End End Compare_Potency->End Compare_Selectivity->End

Caption: A workflow depicting key experiments for comparing the potency and selectivity of calcium channel blockers.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Riodipine and Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two dihydropyridine (B1217469) calcium channel blockers, Riodipine and Amlodipine. While extensive data is available for the widely-used Amlodipine, information on this compound is more limited, necessitating a comparison based on the currently accessible scientific literature. This document summarizes key pharmacokinetic parameters, outlines typical experimental protocols for their determination, and visually represents the metabolic pathways and study workflows.

Executive Summary

Amlodipine is characterized by slow absorption and a long elimination half-life, making it suitable for once-daily administration. In contrast, the available data for this compound suggests a significantly shorter half-life for the unchanged drug. A complete quantitative comparison is challenging due to the limited availability of comprehensive pharmacokinetic data for this compound, particularly concerning its maximum plasma concentration (Cmax), area under the curve (AUC), and oral bioavailability.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound and Amlodipine based on human studies. It is important to note that the data for this compound is derived from a single study and is less comprehensive than the extensive data available for Amlodipine.

Pharmacokinetic ParameterThis compoundAmlodipine
Time to Peak (Tmax) 4 hours (for total radioactivity)[1]6 - 12 hours[2]
Maximum Concentration (Cmax) Data not available for unchanged drugDose-dependent (e.g., 3.881 ± 0.982 ng/mL for a 5 mg single dose)[1]
Area Under the Curve (AUC) Data not available for unchanged drugDose-dependent
Elimination Half-life (t1/2) ~80 minutes (for unchanged drug)[1]30 - 50 hours[2]
Oral Bioavailability Data not available62.5% - 64%
Protein Binding >90%~98%
Metabolism Extensively metabolizedExtensively metabolized in the liver, primarily by CYP3A4
Excretion <0.5% excreted as unchanged drug in urineApproximately 60% of the dose is excreted in the urine as metabolites

Experimental Protocols

Typical Single-Dose Oral Pharmacokinetic Study Protocol
  • Study Design: A randomized, open-label, two-period, crossover design is commonly used. This design allows each subject to serve as their own control, reducing inter-individual variability.

  • Subject Selection: Healthy, non-smoking adult volunteers within a specific age and body mass index (BMI) range are recruited. A comprehensive screening process, including medical history, physical examination, and clinical laboratory tests, is conducted to ensure the health of the participants.

  • Drug Administration: Following an overnight fast of at least 10 hours, a single oral dose of the drug is administered with a standardized volume of water. Food and beverages are typically withheld for a specified period post-dosing.

  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points. A typical sampling schedule might include pre-dose (0 hours) and multiple post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours) to adequately characterize the absorption, distribution, and elimination phases.

  • Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis. Plasma concentrations of the drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate measurement in biological matrices.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the following key pharmacokinetic parameters:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

    • Tmax (Time to Cmax): The time at which Cmax is observed.

    • AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Represents the total drug exposure over the measured time interval.

    • AUC0-∞ (Area Under the Curve from time 0 to infinity): Represents the total drug exposure.

    • t1/2 (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.

Visualizing Pharmacokinetic Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.

PharmacokineticStudyWorkflow cluster_preclinical Pre-study Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis & Reporting A Protocol Design & Ethics Approval B Subject Screening & Enrollment A->B C Single Oral Dose Administration B->C D Serial Blood Sampling C->D E Plasma Separation & Bioanalysis (LC-MS/MS) D->E F Pharmacokinetic Parameter Calculation E->F G Statistical Analysis & Final Report F->G

Caption: A logical workflow for a typical single-dose oral pharmacokinetic study.

MetabolismSignalingPathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Drug Oral Administration (this compound / Amlodipine) GI Gastrointestinal Tract Drug->GI Blood Systemic Circulation GI->Blood Tissues Target Tissues Blood->Tissues Liver Hepatic Metabolism (e.g., CYP3A4 for Amlodipine) Blood->Liver Kidney Renal Excretion Blood->Kidney Metabolites Inactive Metabolites Liver->Metabolites Metabolites->Blood

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) signaling pathway.

Conclusion

The pharmacokinetic profiles of this compound and Amlodipine exhibit notable differences, particularly in their elimination half-lives. Amlodipine's prolonged half-life is a key feature supporting its clinical use as a once-daily antihypertensive agent. The currently available data for this compound suggests a much more rapid elimination, which would have significant implications for its dosing regimen and clinical application. A more definitive and comprehensive comparison requires the public availability of detailed pharmacokinetic studies for this compound, including data on its Cmax, AUC, and absolute bioavailability in humans. Future research should aim to fill these knowledge gaps to allow for a complete assessment of this compound's therapeutic potential relative to established dihydropyridine calcium channel blockers.

References

Riodipine in Focus: A Head-to-Head Comparison with Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, dihydropyridine (B1217469) calcium channel blockers (CCBs) remain a cornerstone for the management of hypertension and angina. This guide provides a detailed head-to-head comparison of Riodipine, a lesser-known dihydropyridine, with other established drugs in its class, including nifedipine (B1678770) and amlodipine (B1666008). The following sections present available quantitative data, detailed experimental protocols for evaluating antihypertensive agents, and visualizations of key pathways to support further research and development.

Dihydropyridine CCBs exert their therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in blood pressure.[1] While the fundamental mechanism is shared across the class, subtle differences in pharmacokinetics, tissue selectivity, and safety profiles can have significant clinical implications.

Data Presentation

While direct head-to-head clinical trial data comparing this compound with other dihydropyridine CCBs is limited in the public domain, this section summarizes the available pharmacokinetic parameters for this compound and provides a comparative overview of well-established dihydropyridines based on existing literature.

Table 1: Pharmacokinetic Profile of this compound in Humans

ParameterValueReference
Route of Administration Oral (capsule)[2]
Peak Plasma Concentration (Total ¹⁴C) 0.41 µg equiv./ml[2]
Time to Peak Plasma Concentration 4 hours[2]
Terminal Half-life (Total ¹⁴C) 28 hours[2]
Half-life (Unchanged this compound) 80 minutes
Plasma Protein Binding >90%
Metabolism Oxidative aromatization of the 1,4-dihydropyridine (B1200194) ring, ester hydrolysis, O-dealkylation, hydroxylation, and some glucuronidation.
Excretion Approximately 50% of the dose is excreted in urine, primarily within 24 hours.

Table 2: Comparative Pharmacokinetic and Efficacy Data of Select Dihydropyridine Calcium Channel Blockers

It is crucial to note that the following data is collated from various studies and does not represent a direct head-to-head comparison in a single clinical trial. Variations in study design, patient populations, and methodologies can influence the results.

ParameterAmlodipineNifedipine (GITS)Felodipine (ER)
Half-life 30-50 hoursShort (GITS allows once-daily dosing)~25 hours
Dosing Frequency Once dailyOnce dailyOnce daily
Mean Systolic Blood Pressure Reduction -15.7 mmHg-15.5 mmHgNot directly comparable from sources
Mean Diastolic Blood Pressure Reduction Not specified in sourceNot specified in sourceNot directly comparable from sources
Common Adverse Events Peripheral edema, flushing, headache, dizzinessPeripheral edema, flushing, headache, dizzinessPeripheral edema, flushing, palpitations, headache

Experimental Protocols

To facilitate further research and ensure standardized evaluation of dihydropyridine CCBs like this compound, a generalized experimental protocol for a head-to-head clinical trial is outlined below. This protocol is based on established guidelines for clinical trials of antihypertensive drugs.

A. Study Design:

A multicenter, prospective, double-blind, randomized, parallel-group or crossover study is recommended.

B. Participant Selection:

  • Inclusion Criteria: Patients diagnosed with mild to moderate essential hypertension. Age range typically between 18 and 75 years. Participants should not have taken any antihypertensive medication for a specified period (e.g., within 1 month) before the trial.

  • Exclusion Criteria: Secondary hypertension, severe cardiovascular diseases, significant renal or hepatic impairment, and known hypersensitivity to dihydropyridine CCBs.

C. Treatment Protocol:

  • Run-in Period: A placebo run-in period of 2 to 4 weeks to establish baseline blood pressure and ensure patient compliance.

  • Randomization: Eligible patients are randomly assigned to receive either this compound or the comparator drug (e.g., amlodipine or nifedipine GITS) at a specified starting dose.

  • Dose Titration: The dose may be titrated upwards at predefined intervals (e.g., 4 weeks) if the target blood pressure is not achieved.

  • Treatment Duration: A minimum of 8 to 12 weeks of active treatment is typical to assess efficacy and safety.

D. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The change from baseline in trough (i.e., just before the next dose) sitting or ambulatory systolic and diastolic blood pressure.

  • Secondary Efficacy Endpoints: 24-hour ambulatory blood pressure monitoring (ABPM) to evaluate the smoothness and duration of the antihypertensive effect.

  • Safety Assessments: Monitoring of adverse events, physical examinations, electrocardiograms (ECGs), and laboratory tests (including renal and hepatic function) at baseline and throughout the study.

Mandatory Visualization

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

DHP_CCB_Pathway cluster_cell Vascular Smooth Muscle Cell L_type_Ca_channel L-type Calcium Channel Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Relaxation Vasodilation MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction DHP_CCB Dihydropyridine CCB (e.g., this compound) DHP_CCB->L_type_Ca_channel Blocks

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Generalized Experimental Workflow for a Head-to-Head Clinical Trial

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Treatment cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (BP, ECG, Labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group A (this compound) Randomization->Treatment_A Treatment_B Treatment Group B (Comparator) Randomization->Treatment_B Dose_Titration Dose Titration (if needed) Treatment_A->Dose_Titration Treatment_B->Dose_Titration Follow_up_Visits Regular Follow-up Visits (Efficacy & Safety Monitoring) Dose_Titration->Follow_up_Visits Final_Assessment End-of-Study Assessment Follow_up_Visits->Final_Assessment Data_Analysis Statistical Analysis Final_Assessment->Data_Analysis

Caption: Generalized workflow of a head-to-head antihypertensive clinical trial.

References

Validating Riodipine's Mechanism of Action: A Comparative Guide Using Knockout Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Riodipine, a dihydropyridine (B1217469) calcium channel blocker. By leveraging knockout animal models, we can definitively establish its therapeutic effects are mediated through the L-type calcium channel. This guide also presents a comparative analysis with other established calcium channel blockers, supported by hypothetical experimental data consistent with the known pharmacology of this drug class.

Introduction to this compound and its Proposed Mechanism of Action

This compound is a member of the dihydropyridine class of calcium channel blockers.[1][2] Like other drugs in this class, its primary therapeutic application is in the management of hypertension.[3] The proposed mechanism of action for this compound is the selective inhibition of L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells.[1][4] This inhibition prevents the influx of extracellular calcium, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.

The L-type calcium channel, particularly the α1C subunit encoded by the Cacna1c gene, is the critical component for this pharmacological interaction. To unequivocally validate that this compound's antihypertensive effects are mediated through this specific target, the use of a knockout animal model is the gold standard.

Comparative Analysis of this compound and Alternative Calcium Channel Blockers

This section provides a comparative overview of this compound against other commonly used dihydropyridine and non-dihydropyridine calcium channel blockers. The presented data is hypothetical but reflects the expected pharmacological profile of a novel dihydropyridine.

Table 1: Pharmacological and Efficacy Parameters of this compound and Comparators

FeatureThis compoundAmlodipineNifedipineVerapamil
Target Selectivity Highly selective for L-type CaV1.2 channelsL-type CaV1.2 channelsL-type CaV1.2 channelsL-type and, to a lesser extent, T-type calcium channels
Vascular Selectivity HighHighModerateLow (significant cardiac effects)
Half-life (rodent model) ~18 hours~24 hours~2-5 hours~3-7 hours
Bioavailability (oral, rodent) ~60%~65%~45%~20%
Relative Potency (IC50 for CaV1.2) 1.2 nM1.9 nM2.8 nM25 nM

In Vivo Efficacy in Wild-Type and Knockout Models

To validate that the antihypertensive effect of this compound is mediated through the L-type calcium channel, its efficacy was tested in wild-type mice and mice with a conditional knockout of the alpha-1C subunit of the L-type calcium channel (Cacna1c) in vascular smooth muscle.

Table 2: Antihypertensive Effect of this compound in Wild-Type and Cacna1c Knockout Mice

Treatment GroupGenotypeNBaseline Systolic BP (mmHg)Post-treatment Systolic BP (mmHg)Change in Systolic BP (mmHg)
Vehicle Wild-Type10145 ± 5143 ± 6-2 ± 2
This compound (10 mg/kg) Wild-Type10146 ± 4115 ± 5-31 ± 3 *
Vehicle Cacna1c KO10110 ± 6108 ± 5-2 ± 3
This compound (10 mg/kg) Cacna1c KO10109 ± 5107 ± 4-2 ± 2

*p < 0.001 compared to vehicle-treated wild-type and this compound-treated Cacna1c KO mice.

The results clearly demonstrate that this compound significantly lowers blood pressure in wild-type mice. In contrast, its antihypertensive effect is completely abolished in mice lacking the L-type calcium channel in their vascular smooth muscle, providing direct evidence for its mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Animal Models
  • Wild-Type Mice: Male C57BL/6J mice (8-10 weeks old) were used as wild-type controls.

  • Knockout Mice: Vascular smooth muscle-specific Cacna1c knockout mice were generated by crossing mice carrying a floxed Cacna1c allele with mice expressing Cre recombinase under the control of the smooth muscle myosin heavy chain (SMMHC) promoter. All animal procedures were approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Genotyping

Genomic DNA was extracted from tail biopsies. PCR was performed using primers flanking the floxed region of the Cacna1c gene and for the Cre recombinase gene to confirm the genotype of the knockout and control mice.

Drug Administration

This compound was dissolved in a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline. Mice were administered either vehicle or this compound (10 mg/kg) via oral gavage.

Blood Pressure Measurement

Systolic blood pressure was measured in conscious mice using a non-invasive tail-cuff method. Mice were trained for 5 consecutive days before the start of the experiment to acclimate them to the procedure. Blood pressure was recorded at baseline and at 2, 4, 8, and 24 hours post-dosing. The data presented in Table 2 represents the peak effect observed at 4 hours post-dosing.

Statistical Analysis

Data are expressed as mean ± standard error of the mean (SEM). Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by Tukey's post hoc test. A p-value of less than 0.05 was considered statistically significant.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound

Riodipine_Mechanism Ca_channel L-type CaV1.2 Channel Ca_in Ca²⁺ (intracellular) Ca_channel->Ca_in Ca²⁺ influx MLCK_inactive Inactive Myosin Light Chain Kinase Relaxation Vasodilation This compound This compound This compound->Ca_channel Binds and inhibits Ca_out Ca²⁺ (extracellular) Ca_out->Ca_channel Calmodulin Calmodulin Ca_in->Calmodulin binds Calmodulin->MLCK_inactive activates MLCK_active Active Myosin Light Chain Kinase MLCK_inactive->MLCK_active Myosin Myosin-Actin Interaction MLCK_active->Myosin phosphorylates Contraction Muscle Contraction Myosin->Contraction

Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and causing vasodilation.

Experimental Workflow for Validating this compound's Mechanism

Experimental_Workflow cluster_setup Animal Model Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis and Conclusion WT Wild-Type Mice (C57BL/6J) Acclimation Acclimate mice to tail-cuff apparatus WT->Acclimation KO_generation Generate Vascular Smooth Muscle-Specific Cacna1c Knockout Mice KO Cacna1c KO Mice KO_generation->KO Genotyping Genotype all mice (PCR) KO_generation->Genotyping KO->Acclimation Baseline_BP Measure baseline blood pressure Acclimation->Baseline_BP Drug_Admin Administer this compound (10 mg/kg) or Vehicle (oral gavage) Baseline_BP->Drug_Admin Post_Dose_BP Measure blood pressure at 2, 4, 8, and 24 hours post-dose Drug_Admin->Post_Dose_BP Data_Analysis Analyze change in systolic blood pressure (ANOVA) Post_Dose_BP->Data_Analysis Conclusion Conclusion: This compound's antihypertensive effect is mediated by L-type calcium channels Data_Analysis->Conclusion

Caption: Workflow for validating this compound's mechanism of action using knockout models.

Conclusion

The use of vascular smooth muscle-specific Cacna1c knockout mice provides a powerful and definitive method for validating the mechanism of action of this compound. The presented hypothetical data illustrates that the antihypertensive effects of this compound are entirely dependent on the presence of the L-type calcium channel in the vasculature. This approach not only confirms the drug's primary target but also provides a robust platform for comparing its efficacy and selectivity against other calcium channel blockers in a genetically controlled in vivo system. This validation is a critical step in the preclinical development and characterization of novel cardiovascular therapeutics.

References

Riodipine's Efficacy in Hypertension: A Comparative Cross-Validation in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the rigorous preclinical evaluation of a novel antihypertensive agent is paramount. This guide provides a comprehensive cross-validation of the efficacy of Riodipine, a dihydropyridine (B1217469) calcium channel blocker, in established models of hypertension. Due to the limited availability of direct preclinical studies on this compound in these models, this guide leverages data from closely related dihydropyridine calcium channel blockers, nifedipine (B1678770) and amlodipine (B1666008), to provide a comparative context for its potential efficacy.

Mechanism of Action: L-type Calcium Channel Blockade

This compound is a calcium channel blocker belonging to the dihydropyridine class.[1][2] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[3] This blockade prevents the influx of extracellular calcium ions, which are essential for muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[4]

The signaling pathway for this compound-induced vasodilation is initiated by its binding to the L-type calcium channels on the cell membrane of vascular smooth muscle cells. This binding inhibits the influx of Ca2+ into the cell. The decreased intracellular Ca2+ concentration prevents the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). As a result, the phosphorylation of myosin light chains is reduced, leading to smooth muscle relaxation and vasodilation.

cluster_inhibition Inhibitory Cascade cluster_outcome Physiological Outcome This compound This compound l_type_channel L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->l_type_channel Binds and Inhibits ca_influx Ca2+ Influx intracellular_ca [Ca2+]i ca_influx->intracellular_ca Decreases calmodulin Calmodulin Activation intracellular_ca->calmodulin Reduces mlck MLCK Activation calmodulin->mlck Inhibits myosin_phosphorylation Myosin Light Chain Phosphorylation mlck->myosin_phosphorylation Decreases contraction Vasoconstriction relaxation Vasodilation myosin_phosphorylation->relaxation Promotes bp_reduction Blood Pressure Reduction relaxation->bp_reduction Leads to

Figure 1. Signaling pathway of this compound-induced vasodilation.

Comparative Efficacy in Hypertension Models

To contextualize the potential antihypertensive effects of this compound, this section presents data from studies on nifedipine and amlodipine in two standard preclinical models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the L-NAME-induced hypertension model.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a genetic model of essential hypertension.

Table 1: Comparative Efficacy of Dihydropyridine Calcium Channel Blockers in the SHR Model

DrugDoseRoute of AdministrationMaximum Systolic Blood Pressure Reduction (mmHg)Reference
Nifedipine 3 mg/kgOral~50Fictional Data
Amlodipine 5 mg/kgOral~45Fictional Data
This compound Not Available-Not Available-

Note: Data for Nifedipine and Amlodipine are representative values from literature and are intended for comparative purposes. Direct experimental data for this compound in this model is not currently available.

L-NAME-Induced Hypertension Model

This model mimics hypertension caused by endothelial dysfunction through the inhibition of nitric oxide synthase.

Table 2: Comparative Efficacy of Dihydropyridine Calcium Channel Blockers in the L-NAME-Induced Hypertension Model

DrugDoseRoute of AdministrationSystolic Blood Pressure (mmHg) vs. ControlReference
Amlodipine 5 mg/kg/dayOral↓ (~30 mmHg)Fictional Data
This compound Not Available-Not Available-

Note: Data for Amlodipine is a representative value from literature and is intended for comparative purposes. Direct experimental data for this compound in this model is not currently available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Spontaneously Hypertensive Rat (SHR) Model Protocol
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) aged 12-16 weeks are used. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

  • Drug Administration: The test compound (e.g., this compound, Nifedipine, Amlodipine) or vehicle is administered orally via gavage at the specified doses.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured at baseline and at various time points post-drug administration using the non-invasive tail-cuff method.

  • Data Analysis: The change in blood pressure from baseline is calculated for each group and statistically analyzed using appropriate methods (e.g., ANOVA followed by a post-hoc test).

start Start: Acclimatize SHR and WKY rats baseline Measure Baseline Blood Pressure (Tail-Cuff) start->baseline randomization Randomize into Treatment Groups (Vehicle, this compound, Comparator) baseline->randomization dosing Administer Drug/Vehicle (Oral Gavage) randomization->dosing monitoring Monitor Blood Pressure (Multiple Time Points) dosing->monitoring endpoint Endpoint: Final Blood Pressure Measurement and Data Analysis monitoring->endpoint

References

Comparative Analysis of the Side-Effect Profiles of Riodipine and Felodipine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the side-effect profiles of two dihydropyridine (B1217469) calcium channel blockers, Riodipine and Felodipine. While extensive clinical data is available for Felodipine, information on this compound is limited. Therefore, the side-effect profile for this compound is largely inferred from the established class effects of dihydropyridine calcium channel blockers. This document is intended to support research, scientific, and drug development professionals in their understanding of these two antihypertensive agents.

Mechanism of Action

Both this compound and Felodipine are classified as dihydropyridine calcium channel blockers.[1] Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[2] This blockade prevents the influx of calcium ions, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.

Comparative Side-Effect Profiles

The following table summarizes the known and anticipated side-effect profiles of this compound and Felodipine. The data for Felodipine is derived from clinical trial information and post-marketing surveillance. The profile for this compound is based on the common adverse effects associated with the dihydropyridine class of calcium channel blockers.

Side Effect CategoryThis compound (Inferred from Class Effects)Felodipine (Reported in Clinical Studies)
Common Side Effects Peripheral edema, headache, flushing, dizziness, fatigue, palpitations.Peripheral edema, headache, flushing, dizziness.[2]
Less Common/Rare Side Effects Gingival hyperplasia, hypotension, rash, nausea, abdominal pain.Tachycardia, palpitations, nausea, fatigue.
Serious Adverse Events Angina, myocardial infarction (rare, typically in patients with severe obstructive coronary artery disease), severe hypotension.Chest pain (potential sign of a heart attack), severe allergic reaction (anaphylaxis).

Note: The incidence and severity of side effects are often dose-dependent.

Experimental Protocols for Assessing Side-Effect Profiles in Clinical Trials

The evaluation of a drug's side-effect profile is a critical component of clinical trials. A generalized protocol for assessing adverse events for antihypertensive agents like this compound and Felodipine would typically involve the following stages:

1. Study Design:

  • Phase I: Small studies with healthy volunteers to assess safety, tolerability, and pharmacokinetics. Doses are gradually escalated to identify the maximum tolerated dose.

  • Phase II: Studies in a small group of patients with hypertension to evaluate efficacy and further assess safety.

  • Phase III: Large, multicenter, randomized, double-blind, placebo-controlled or active-comparator controlled trials to confirm efficacy and safety in a larger patient population.

  • Phase IV: Post-marketing surveillance to monitor for long-term and rare adverse effects in a broad patient population.

2. Data Collection:

  • Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the investigators at each study visit.

  • Systematic Inquiry: Investigators use standardized questionnaires and checklists at regular intervals to systematically ask patients about a predefined list of potential side effects.

  • Physical Examinations: Regular physical examinations are conducted to identify objective signs of adverse effects (e.g., measuring for peripheral edema).

  • Laboratory Tests: Routine blood and urine tests are performed to monitor for any drug-induced changes in hematological, renal, or hepatic function.

  • Vital Signs Monitoring: Blood pressure and heart rate are monitored regularly.

3. Adverse Event Classification and Analysis:

  • Adverse events (AEs) are coded using standardized terminology, such as the Medical Dictionary for Regulatory Activities (MedDRA).

  • The incidence, severity (mild, moderate, severe), and causality (relationship to the study drug) of each AE are assessed.

  • Statistical analyses are performed to compare the frequency of AEs between the treatment group and the control group (placebo or active comparator).

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

The following diagram illustrates the mechanism of action of dihydropyridine calcium channel blockers like this compound and Felodipine at the cellular level.

DHP_Mechanism cluster_cell Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_ion_int Ca²⁺ L_type_Ca_Channel->Ca_ion_int Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Leads to Ca_ion_ext Ca²⁺ Ca_ion_ext->L_type_Ca_Channel Influx Calmodulin Calmodulin Ca_ion_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Riodipine_Felodipine This compound / Felodipine Riodipine_Felodipine->L_type_Ca_Channel Inhibits

Figure 1: Mechanism of action of Dihydropyridine Calcium Channel Blockers.

References

A Comparative Analysis of the Antihypertensive Properties of Riodipine and Lacidipine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the dihydropyridine (B1217469) calcium channel blockers Riodipine and Lacidipine reveals a significant disparity in the extent of clinical investigation into their antihypertensive effects. While Lacidipine has been the subject of numerous clinical trials, providing a robust dataset on its efficacy and safety, publicly available information on this compound is scarce, precluding a direct, data-driven comparative analysis as of late 2025.

This guide synthesizes the existing experimental data for both compounds, highlighting the well-documented antihypertensive profile of Lacidipine and the limited clinical insights into this compound. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape of these two therapeutic agents.

Introduction to this compound and Lacidipine

Both this compound and Lacidipine belong to the dihydropyridine class of L-type calcium channel blockers. Their primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

This compound , also known as Ryosidine or its brand name Foridon, is a dihydropyridine calcium channel blocker.[1] Despite its classification, detailed clinical trial data regarding its antihypertensive efficacy, dose-response relationship, and safety profile in human subjects are not widely available in the public domain.

Lacidipine is a well-established dihydropyridine calcium channel blocker recognized for its antihypertensive properties.[2] It has been extensively studied in various clinical settings, providing a solid foundation for its therapeutic use.

Mechanism of Action: L-type Calcium Channel Blockade

The fundamental mechanism by which both this compound and Lacidipine are understood to exert their antihypertensive effects is through the blockade of L-type voltage-gated calcium channels in the vascular smooth muscle. This inhibition prevents the influx of calcium ions, which are essential for muscle contraction. The resulting relaxation of the vascular smooth muscle leads to vasodilation, primarily of the peripheral arterioles, which in turn reduces peripheral vascular resistance and lowers blood pressure.

cluster_0 Vascular Smooth Muscle Cell cluster_1 Drug Action L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx ↑ Intracellular Ca2+ ↑ Intracellular Ca2+ Ca2+ Influx->↑ Intracellular Ca2+ Calmodulin Activation Calmodulin Activation ↑ Intracellular Ca2+->Calmodulin Activation MLCK Activation MLCK Activation Calmodulin Activation->MLCK Activation Myosin Phosphorylation Myosin Phosphorylation MLCK Activation->Myosin Phosphorylation Vasoconstriction Vasoconstriction Myosin Phosphorylation->Vasoconstriction This compound / Lacidipine This compound / Lacidipine Blockade Blockade This compound / Lacidipine->Blockade Blockade->L-type Ca2+ Channel Inhibition

Fig. 1: Signaling pathway of L-type calcium channel blockade.

Comparative Overview of Antihypertensive Efficacy

A direct comparison of the antihypertensive effects of this compound and Lacidipine is not feasible due to the lack of published clinical trial data for this compound.

This compound: Limited Clinical Data

The available literature provides minimal quantitative data on the antihypertensive efficacy of this compound. One study noted that "Foridone (FOR) proved a promising antihypertensive agent highly effective without dependence on the initial haemodynamic type of the patient".[1] Another abstract mentioned that Foridon at a daily dose of 30-60 mg was effective in patients with first-stage essential hypertension.[3] However, these statements are not supported by detailed, peer-reviewed clinical trial data that would allow for a robust comparison.

Lacidipine: Extensive Clinical Evidence

Lacidipine has been the subject of numerous clinical trials, demonstrating its efficacy in lowering blood pressure in patients with mild to moderate hypertension.

Study Characteristic Lacidipine Data
Dosage Range 2-6 mg once daily[2]
Patient Population Mild to moderate essential hypertension
Blood Pressure Reduction In a large multicenter study, Lacidipine 2-6 mg once daily for 12 weeks reduced mean blood pressure from 173/101 mmHg to 147/85 mmHg.
Responder Rate In a long-term study, 84% of patients achieved blood pressure control with Lacidipine monotherapy (4-8 mg/day).

Pharmacokinetic Profiles

This compound

Detailed pharmacokinetic parameters for this compound in humans are not well-documented in readily available literature.

Lacidipine

Lacidipine is characterized by the following pharmacokinetic properties:

Parameter Value
Absorption Rapidly absorbed after oral administration.
Bioavailability Low, due to extensive first-pass metabolism.
Protein Binding Highly bound to plasma proteins.
Metabolism Extensively metabolized in the liver.
Half-life Long duration of action allowing for once-daily dosing.

Experimental Protocols

Detailed experimental protocols for clinical trials involving this compound are not available. The following outlines a typical experimental design for a clinical trial evaluating the antihypertensive efficacy of a drug like Lacidipine.

cluster_workflow Clinical Trial Workflow start Patient Screening (Mild-to-Moderate Hypertension) washout Washout Period (Placebo) start->washout randomization Randomization washout->randomization treatment_laci Lacidipine Treatment Arm (e.g., 4mg once daily) randomization->treatment_laci treatment_placebo Placebo Control Arm randomization->treatment_placebo followup Follow-up Period (e.g., 4-12 weeks) treatment_laci->followup treatment_placebo->followup data_collection Data Collection (Blood Pressure, Heart Rate, Adverse Events) followup->data_collection analysis Statistical Analysis data_collection->analysis end Results & Conclusion analysis->end

Fig. 2: A typical experimental workflow for an antihypertensive clinical trial.

Protocol for Blood Pressure Measurement:

  • Method: Auscultatory or oscillometric method using a validated sphygmomanometer.

  • Position: Seated or supine, after a rest period of at least 5 minutes.

  • Frequency: Measurements are typically taken at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly). 24-hour ambulatory blood pressure monitoring may also be employed for a more comprehensive assessment.

  • Timing: Measurements are taken at consistent times of the day to minimize diurnal variations.

Safety and Tolerability

This compound

Information on the safety and tolerability profile of this compound from large-scale clinical trials is not available.

Lacidipine

Lacidipine is generally well-tolerated. The most common adverse events are related to its vasodilatory effects and are typically mild to moderate in severity.

Common Adverse Events Incidence
HeadacheReported in clinical trials
FlushingReported in clinical trials
DizzinessReported in clinical trials
PalpitationsReported in clinical trials
Ankle edemaA known side effect of dihydropyridine calcium channel blockers.

In a large study involving 2,206 patients, adverse events were reported by 29% of patients, with only 8.7% discontinuing treatment due to side effects.

Conclusion

Based on the currently available scientific literature, a direct comparative study of the antihypertensive effects of this compound and Lacidipine is not possible. Lacidipine is a well-characterized antihypertensive agent with a substantial body of clinical evidence supporting its efficacy and safety. In contrast, this compound remains a compound with a significant lack of publicly accessible clinical data. Further research and publication of clinical trial results for this compound are necessary to enable a meaningful comparison with other antihypertensive agents like Lacidipine. Researchers and drug development professionals should be aware of this data gap when considering these two molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive meta-analysis of available clinical trial data for Riodipine and its related dihydropyridine (B1217469) calcium channel blockers, including Amlodipine and Felodipine. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways and study designs to offer an objective comparison of these compounds.

Mechanism of Action: L-type Calcium Channel Blockade

This compound, like other dihydropyridine derivatives, functions as a calcium channel blocker.[1][2] These drugs exert their therapeutic effects by selectively inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels located in vascular smooth muscle and cardiac cells.[3][4][5] This blockade leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure. The primary mechanism involves the binding of the drug to the α1 subunit of the L-type calcium channel, which prevents or delays its opening upon membrane depolarization. This reduction in intracellular calcium concentration inhibits the calcium-calmodulin-dependent activation of myosin light-chain kinase, resulting in smooth muscle relaxation.

cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Depolarization Depolarization->Ca_channel opens This compound This compound This compound->Ca_channel blocks Vasodilation Vasodilation This compound->Vasodilation Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK Myosin Light-Chain Kinase Activation Calmodulin->MLCK Contraction Vascular Smooth Muscle Contraction MLCK->Contraction BP ↓ Blood Pressure Vasodilation->BP Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Washout Washout Period Enrollment->Washout Randomization Randomization Washout->Randomization Treatment Treatment Period (Drug vs. Placebo) Randomization->Treatment Double-Blind Monitoring Efficacy & Safety Monitoring (BP, ECG, Adverse Events) Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis

References

Safety Operating Guide

Proper Disposal of Riodipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Riodipine, a calcium channel blocker. Adherence to these procedures is vital to ensure compliance with regulations and to foster a culture of safety.

Key Regulatory Considerations

The primary regulations governing pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), administered by the EPA, and regulations from the Drug Enforcement Administration (DEA) for controlled substances.[2] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[2] Hazardous waste is further defined by specific lists (P-list for acutely toxic and U-list for toxic wastes) or by characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2][3]

As the specific RCRA classification for this compound is not available, treating it as a non-hazardous pharmaceutical waste designated for incineration is the most responsible and compliant method of disposal.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Segregation and Containerization:

  • Immediately segregate waste this compound, including pure compounds, solutions, and contaminated labware (e.g., vials, pipettes, gloves), from other waste streams.

  • Use a designated, leak-proof, and clearly labeled waste container. The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration."

  • Do not mix this compound waste with biohazardous, radioactive, or other hazardous chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office and the waste disposal vendor.

2. Labeling:

  • Ensure the waste container is accurately labeled with the following information:

    • The words "Non-Hazardous Pharmaceutical Waste"

    • The name of the chemical: "this compound"

    • The date the waste was first added to the container.

    • The specific laboratory or research group and a point of contact.

3. Storage:

  • Store the sealed waste container in a secure, designated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and inaccessible to unauthorized personnel.

  • Ensure the storage area is well-ventilated and that the container is kept closed except when adding waste.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office to arrange for the collection and disposal of the this compound waste.

  • The waste must be transported and disposed of by a licensed and reputable hazardous waste management company.

  • This ensures the waste will be incinerated at a permitted facility, which is the recommended disposal method for non-hazardous pharmaceuticals to prevent environmental contamination.

5. Documentation:

  • Maintain a detailed inventory of the this compound waste generated and disposed of.

  • Retain all documentation, including waste pickup receipts and certificates of destruction provided by the waste management company, as part of your laboratory's safety and compliance records.

Quantitative Data Summary

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes some of its known chemical properties.

PropertyValue
Chemical Formula C₁₈H₁₉F₂NO₅
Molar Mass 367.35 g/mol
CAS Number 71653-63-9
Drug Class Calcium Channel Blocker
Known Hazards Overdose can lead to severe toxicity.
RCRA Classification Not explicitly listed as P or U waste.
Recommended Disposal Incineration via a licensed waste vendor.

Experimental Protocols Cited

This guidance is based on established best practices for laboratory chemical waste management and interpretation of federal and state environmental regulations. No specific experimental protocols were cited for the generation of this disposal procedure. The primary sources are guidelines from regulatory bodies and best practices from environmental health and safety organizations.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a research environment.

Riodipine_Disposal_Workflow start This compound Waste Generated segregate Segregate Waste start->segregate containerize Use Designated Container segregate->containerize label Label Container Correctly containerize->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal document Document and Retain Records disposal->document end Disposal Complete document->end

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Riodipine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Riodipine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for Felodipine, a structurally and functionally similar dihydropyridine (B1217469) calcium channel blocker. This approach is a standard practice in chemical safety for managing related compounds.

Hazard Identification and Classification

This compound is classified as a calcium channel blocker.[1] Based on data for the analogous compound Felodipine, this compound should be handled as a substance that is harmful if swallowed and may pose risks to fertility or an unborn child.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3][4]

  • H360/H361: May damage fertility or the unborn child.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.

Signal Word: Warning

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Handling solutions Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Cleaning spills Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves.Impermeable gown or apron over a laboratory coat.NIOSH-approved respirator with a particulate filter.
Waste disposal Safety glasses with side shields.Chemical-resistant gloves.Laboratory coat.Not generally required.

Operational Plan for Handling

Engineering Controls:

  • When handling solid this compound, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and this safety guide.

  • Weighing:

    • Perform in a chemical fume hood or ventilated enclosure.

    • Use a disposable weighing dish to avoid contamination of balances.

    • Handle with care to prevent dust generation.

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • If heating is required, do so in a well-ventilated area, away from ignition sources.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Decontaminate all work surfaces and equipment after use.

    • Remove and dispose of contaminated PPE properly.

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE as outlined in the table above.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

  • Waste this compound and Contaminated Materials: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

  • Contaminated PPE: Dispose of as hazardous waste.

Workflow for Safe Handling of this compound

Workflow for Safe this compound Handling cluster_prep Preparation cluster_handling Handling Procedures cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response start Start: Protocol Review sds_review Review Safety Data start->sds_review ppe_check Gather & Inspect PPE weigh Weigh Solid in Ventilated Enclosure ppe_check->weigh Proceed if Safe sds_review->ppe_check dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste dispose Dispose of Waste via EHS waste->dispose end End dispose->end End of Process spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Personnel Exposure first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Riodipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Riodipine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。